molecular formula C49H95NO6 B15575614 L-369

L-369

Número de catálogo: B15575614
Peso molecular: 794.3 g/mol
Clave InChI: XCDXJNCLOLNISQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-369 is a useful research compound. Its molecular formula is C49H95NO6 and its molecular weight is 794.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C49H95NO6

Peso molecular

794.3 g/mol

Nombre IUPAC

bis(3-pentyloctyl) 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate

InChI

InChI=1S/C49H95NO6/c1-7-11-21-30-44(31-22-12-8-2)39-42-54-47(51)36-27-19-15-17-25-34-46(56-49(53)38-29-41-50(5)6)35-26-18-16-20-28-37-48(52)55-43-40-45(32-23-13-9-3)33-24-14-10-4/h44-46H,7-43H2,1-6H3

Clave InChI

XCDXJNCLOLNISQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Compound L-369: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical entity designated "L-369" has yielded no specific, publicly available information regarding its chemical structure, properties, or associated experimental protocols. This suggests that "this compound" may be an internal, non-standardized, or historical designation for a compound not widely indexed in public chemical databases.

The identifier "this compound" does not correspond to a recognized IUPAC name, CAS number, or common drug name in the accessible scientific literature. Searches for this term have resulted in ambiguous or unrelated findings, precluding the possibility of creating an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals seeking information on a specific chemical compound, it is crucial to utilize standardized nomenclature and identifiers to ensure accurate and reliable data retrieval. These include:

  • CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • IUPAC (International Union of Pure and Applied Chemistry) Name: A systematic name that precisely describes the chemical structure of a compound.

  • Common or Trade Names: Widely recognized names for drugs or chemical compounds.

Without a valid identifier, it is not possible to provide the requested data on chemical structure, physicochemical properties, pharmacological data, experimental protocols, or associated signaling pathways.

It is recommended to verify the correct identifier of the compound of interest to enable a thorough and accurate scientific investigation. Should a more specific and recognized identifier for "this compound" become available, a comprehensive technical guide could be compiled.

An In-Depth Technical Guide to the Synthesis and Purification of L-369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-369, also known as Lipid 369, is a prominent ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as siRNA. Its chemical structure, 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester, is specifically designed to facilitate efficient encapsulation of genetic material and promote its release into the cytoplasm of target cells. This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for this compound, based on established principles of organic chemistry and methodologies for the synthesis of analogous ionizable lipids. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the preparation and purification of this critical delivery vehicle.

Introduction

The advent of RNA-based therapeutics has revolutionized the landscape of modern medicine. The efficacy of these therapies is, however, critically dependent on the development of safe and effective delivery systems. Ionizable lipids, such as this compound, are key components of lipid nanoparticles that protect the nucleic acid payload from degradation, facilitate cellular uptake, and mediate endosomal escape. The specific structural features of this compound, including its ionizable headgroup and branched lipid tails, contribute to its favorable delivery characteristics. This document outlines a detailed, albeit representative, multi-step synthesis and purification process for this compound, providing a foundational methodology for its production in a research setting.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of three key building blocks: the 9-hydroxyheptadecanedioic acid core (Intermediate A ), the branched 3-pentyloctanol side chains (Intermediate B ), and the 4-(dimethylamino)butyric acid headgroup (Intermediate C ). These intermediates are then strategically coupled to yield the final product.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_assembly Assembly of this compound start_A Heptadecanedioic Acid step_A1 Bromination start_A->step_A1 start_B Valeraldehyde & Heptanal (B48729) step_B1 Aldol (B89426) Condensation start_B->step_B1 start_C N-Methyl-2-pyrrolidone step_C1 Acid Hydrolysis start_C->step_C1 step_A2 Hydrolysis step_A1->step_A2 intermediate_A Intermediate A (9-Hydroxyheptadecanedioic Acid) step_A2->intermediate_A intermediate_A_dup Intermediate A step_B2 Hydrogenation step_B1->step_B2 intermediate_B Intermediate B (3-Pentyloctanol) step_B2->intermediate_B intermediate_B_dup Intermediate B intermediate_C Intermediate C (4-(Dimethylamino)butyric Acid) step_C1->intermediate_C intermediate_C_dup Intermediate C step_D1 Diesterification intermediate_A_dup->step_D1 intermediate_B_dup->step_D1 step_D2 Esterification (Headgroup Attachment) intermediate_C_dup->step_D2 intermediate_D Intermediate D (Diester) step_D1->intermediate_D intermediate_D->step_D2 final_product This compound step_D2->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols
  • Step 1: Bromination of Heptadecanedioic Acid. Heptadecanedioic acid is subjected to α-bromination at the 9-position. This can be achieved using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux.

  • Step 2: Hydrolysis to 9-Hydroxyheptadecanedioic Acid. The resulting 9-bromoheptadecanedioic acid is then hydrolyzed to the corresponding alcohol. This is typically carried out by heating with an aqueous base, such as sodium hydroxide, followed by acidification to yield Intermediate A .

  • Step 1: Aldol Condensation. Valeraldehyde and heptanal undergo a crossed aldol condensation in the presence of a base, such as sodium hydroxide, to form 2-propyl-2-octenal.

  • Step 2: Hydrogenation. The unsaturated aldehyde is then reduced to the saturated alcohol, 3-pentyloctanol (Intermediate B ). This can be accomplished through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step 1: Acid Hydrolysis of N-Methyl-2-pyrrolidone. N-methyl-2-pyrrolidone is hydrolyzed under strong acidic conditions (e.g., concentrated hydrochloric acid) at elevated temperatures to open the lactam ring and yield 4-(methylamino)butyric acid.

  • Step 2: Reductive Amination. The secondary amine is then dimethylated via reductive amination using formaldehyde (B43269) and a reducing agent such as sodium cyanoborohydride to afford 4-(dimethylamino)butyric acid (Intermediate C ).

  • Step 1: Diesterification of Intermediate A with Intermediate B. Intermediate A (9-hydroxyheptadecanedioic acid) is reacted with two equivalents of Intermediate B (3-pentyloctanol) to form the diester. This esterification can be promoted by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Step 2: Esterification with Intermediate C. The remaining hydroxyl group on the diester intermediate is then esterified with Intermediate C (4-(dimethylamino)butyric acid). Similar coupling conditions (DCC/DMAP) can be employed to form the final product, this compound.

Purification of this compound

Purification of the final this compound product is crucial to remove any unreacted starting materials, reagents, and side products. A multi-step purification strategy is typically employed.

Purification Workflow

Purification_Workflow start Crude this compound from Synthesis step1 Aqueous Workup (e.g., with NaHCO3 and Brine) start->step1 step2 Drying over Na2SO4 step1->step2 step3 Solvent Removal (Rotary Evaporation) step2->step3 step4 Silica (B1680970) Gel Chromatography (Gradient Elution) step3->step4 step5 Characterization (NMR, MS, HPLC) step4->step5 final_product Purified this compound (>95% Purity) step5->final_product

Caption: General purification workflow for this compound.

Experimental Protocol for Purification
  • Aqueous Workup: The crude reaction mixture containing this compound is first subjected to an aqueous workup to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash to remove residual water.

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The resulting crude oil is purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, can be used to separate this compound from less polar and more polar impurities. The fractions containing the pure product are identified by thin-layer chromatography (TLC).

  • Final Characterization: The purified fractions are combined, and the solvent is evaporated to yield this compound as a pure oil. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for the synthesis and purification of this compound, based on typical yields and purity levels achieved for similar multi-step organic syntheses.

Table 1: Summary of Reaction Yields

StepStarting Material(s)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
Intermediate A Synthesis Heptadecanedioic AcidIntermediate A10.07.575
Intermediate B Synthesis Valeraldehyde & HeptanalIntermediate B15.010.570
Intermediate C Synthesis N-Methyl-2-pyrrolidoneIntermediate C5.03.876
Diesterification (A + 2B) Intermediate A & BDiester Intermediate12.09.075
Final Esterification (Diester + C) Diester Intermediate & CThis compound (Crude)15.011.375

Table 2: Purification and Final Product Characterization

Purification StepInput Mass (g)Output Mass (g)Recovery (%)Purity (by HPLC)
Aqueous Workup 11.310.593~70%
Silica Gel Chromatography 10.57.975>95%
Final Purified this compound -7.9->95%

Signaling Pathway Context: LNP-mediated siRNA Delivery

This compound is a critical component of LNPs that deliver siRNA to target cells. The mechanism of action involves the endocytic pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lnp LNP containing this compound and siRNA endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (this compound Protonation) risc RISC Complex cytoplasm->risc siRNA release mrna Target mRNA risc->mrna cleavage mRNA Cleavage (Gene Silencing) mrna->cleavage

Caption: LNP-mediated siRNA delivery and gene silencing.

Upon administration, LNPs containing this compound circulate in the bloodstream and are taken up by target cells via endocytosis. As the endosome matures and its internal pH drops, the tertiary amine of this compound becomes protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane, leading to the release of the siRNA payload into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target messenger RNA (mRNA), resulting in gene silencing.

Conclusion

This technical guide provides a detailed, plausible framework for the synthesis and purification of the ionizable lipid this compound. The proposed multi-step synthesis, leveraging common organic reactions, and the comprehensive purification strategy are designed to yield a high-purity product suitable for research and development in the field of nucleic acid delivery. The provided workflows and protocols offer a valuable resource for scientists and researchers aiming to produce this compound and further investigate its role in the development of advanced therapeutic delivery systems. It is important to note that the presented methodologies are representative and may require optimization for specific laboratory conditions and scales.

L-369: A Technical Guide to Target Identification and In Vitro Screening for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-369, also known as Lipid 369, is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of small interfering RNA (siRNA). Unlike traditional small molecule drugs that interact with specific protein targets, the "target" of this compound is the efficient and safe delivery of siRNA payloads into the cytoplasm of target cells, where the siRNA can engage the RNA-induced silencing complex (RISC) to mediate gene silencing. This technical guide provides an in-depth overview of the conceptual framework for "target identification" in the context of siRNA delivery and details the critical in vitro screening assays used to evaluate the performance of this compound-formulated LNPs.

This compound: Chemical Properties

Target Identification: Delivering siRNA to the Cytoplasm

In the context of this compound, "target identification" refers to the successful delivery of siRNA to the cytoplasm of the target cell. This process involves several key steps, each of which can be optimized through the formulation of the LNP. The overall mechanism is a multi-step process that begins with the encapsulation of siRNA and culminates in its release into the cell's cytoplasm.

Mechanism of LNP-mediated siRNA Delivery

The delivery of siRNA by this compound-containing LNPs is a multi-step process:

  • Encapsulation: siRNA is encapsulated within the LNP during the formulation process. This protects the siRNA from degradation by nucleases in the bloodstream.

  • Cellular Uptake: The LNPs are taken up by target cells, primarily through endocytosis.

  • Endosomal Escape: Once inside the endosome, the acidic environment protonates the ionizable lipid this compound. This is a critical step where the positively charged LNP interacts with the negatively charged endosomal membrane, leading to membrane disruption and the release of the siRNA into the cytoplasm.

  • Gene Silencing: In the cytoplasm, the siRNA is loaded into the RISC, which then cleaves the target messenger RNA (mRNA), leading to gene silencing.

dot

G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP (with siRNA) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 2. Endosomal Escape (this compound Protonation) RISC RISC Loading Cytoplasm->RISC 3. siRNA Release Silencing Target mRNA Cleavage RISC->Silencing 4. Gene Silencing

Figure 1. Mechanism of this compound LNP-mediated siRNA delivery.

In Vitro Screening of this compound Formulated LNPs

A series of in vitro assays are essential to characterize and optimize this compound-containing LNPs for siRNA delivery. These assays evaluate the physicochemical properties of the LNPs, their efficiency in delivering siRNA, and their potential cytotoxicity.

LNP Formulation and Characterization

The first step in the in vitro screening process is the formulation of LNPs containing this compound and the characterization of their physical properties.

Experimental Protocol: LNP Formulation (Microfluidic Mixing)

  • Preparation of Solutions:

    • Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol (B145695). A common molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • siRNA Solution (in Aqueous Buffer): Dissolve the siRNA in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid stock solution and the siRNA solution into separate syringes.

    • Use a microfluidic mixing device to rapidly mix the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous:ethanol).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using a suitable method like tangential flow filtration.

  • Sterile Filtration:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

Data Presentation: LNP Physicochemical Characterization

The following table summarizes the key parameters that are measured to characterize the formulated LNPs. While specific data for this compound is not publicly available, this table provides a template for expected values based on similar ionizable lipids.

ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV (at pH 7.4)
siRNA Encapsulation Efficiency RiboGreen Assay> 90%

dot

G cluster_formulation LNP Formulation cluster_characterization Characterization Lipid_stock Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_stock->Mixing siRNA_stock siRNA Stock in Aqueous Buffer (pH 4.0) siRNA_stock->Mixing Dialysis Dialysis & Concentration Mixing->Dialysis Filtration Sterile Filtration Dialysis->Filtration DLS DLS (Size, PDI) Filtration->DLS Zeta Zeta Potential Filtration->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) Filtration->RiboGreen

Figure 2. Workflow for LNP formulation and characterization.

In Vitro Gene Silencing Efficiency

The primary function of an siRNA delivery system is to silence a target gene. This is typically assessed in vitro using a reporter gene assay.

Experimental Protocol: In Vitro Gene Silencing Assay (Luciferase Reporter)

  • Cell Culture: Plate cells stably expressing a reporter gene (e.g., luciferase) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with serial dilutions of this compound LNPs encapsulating siRNA targeting the reporter gene. Include a negative control (e.g., LNPs with a non-targeting siRNA) and a positive control (e.g., a commercial transfection reagent).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and calculate the percentage of gene silencing relative to the negative control. Determine the IC50 value (the concentration of siRNA that causes 50% gene silencing).

Data Presentation: In Vitro Gene Silencing

Cell LineTarget GeneIC50 (nM)Maximum Silencing (%)
Example: HeLa-LucLuciferaseData not available for this compoundData not available for this compound
Example: Huh-7Factor VIIData not available for this compoundData not available for this compound
In Vitro Cytotoxicity

It is crucial to assess the potential toxicity of the LNP formulation to ensure its safety.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with serial dilutions of the this compound LNP formulation.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Assay: Add MTT reagent to the wells and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated cells and determine the CC50 value (the concentration that causes 50% cytotoxicity).

Data Presentation: In Vitro Cytotoxicity

Cell LineAssayCC50 (µg/mL)
Example: HeLaMTTData not available for this compound
Example: HepG2CellTiter-GloData not available for this compound
Endosomal Escape Assay

The ability of the LNP to facilitate the escape of siRNA from the endosome is a critical determinant of its efficacy.

Experimental Protocol: Galectin-8 Endosomal Escape Assay

  • Cell Culture: Plate cells stably expressing a fluorescently tagged galectin-8 (e.g., Gal8-GFP) in a suitable imaging dish.

  • LNP Treatment: Treat the cells with this compound LNPs containing a fluorescently labeled siRNA.

  • Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal microscope.

  • Image Analysis: Quantify the co-localization of fluorescent siRNA with Gal8-GFP puncta. The formation of Gal8-GFP puncta around siRNA-containing vesicles indicates endosomal membrane damage and subsequent escape.

dot

G cluster_assays In Vitro Screening Assays Start Formulated this compound LNPs Gene_Silencing Gene Silencing Assay (e.g., Luciferase) Start->Gene_Silencing Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Endosomal_Escape Endosomal Escape Assay (e.g., Galectin-8) Start->Endosomal_Escape

In-Depth Technical Guide: L-369 for Advanced siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Biological Function of L-369

The primary biological function of this compound is not as a pharmacologically active molecule itself, but as a highly efficient vehicle for delivering nucleic acid payloads, such as siRNA, into target cells. This compound is a key excipient in LNP-siRNA formulations, which are among the most clinically advanced platforms for RNAi therapeutics.[1]

The core functions of this compound within an LNP system are:

  • Nucleic Acid Encapsulation: this compound possesses an ionizable tertiary amine head group. At a low pH (e.g., pH 4.0) during the formulation process, this amine group becomes protonated (positively charged). This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA, driving the encapsulation of the nucleic acid cargo into the core of the nanoparticle.

  • In Vivo Stability: At physiological pH (~7.4) in the bloodstream, the this compound head group is predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with serum proteins and reducing rapid clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the LNP.

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by target cells, primarily in the liver, through receptor-mediated endocytosis. Once inside the endosome, the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). This drop in pH protonates the this compound, imparting a positive charge to the LNP. The now cationic this compound lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and facilitating the release of the siRNA cargo into the cytoplasm. This endosomal escape is the critical step for the siRNA to engage with the RNA-induced silencing complex (RISC).[2]

  • Biodegradability and Elimination: this compound is designed with biodegradable moieties, likely ester linkages, within its hydrophobic tails. This structure allows for metabolic breakdown of the lipid into smaller, more readily eliminated components, leading to an improved in vivo elimination profile and a wider safety margin compared to non-biodegradable lipids.[3][4]

This compound Mediated Delivery Pathway

The delivery of siRNA via this compound-containing LNPs is a multi-step process, beginning with formulation and ending with target gene silencing. This pathway represents the logical and biological journey of the therapeutic agent.

LNP_Delivery_Pathway cluster_formulation 1. LNP Formulation (Low pH) cluster_circulation 2. Systemic Circulation (Physiological pH) cluster_uptake 3. Cellular Uptake & Endosomal Trafficking cluster_release 4. Payload Release & Gene Silencing L369 This compound (Ethanol) Mixer Microfluidic Mixing L369->Mixer Helpers Helper Lipids (DSPC, Cholesterol, PEG-Lipid) Helpers->Mixer siRNA siRNA (Aqueous Buffer, pH 4.0) siRNA->Mixer LNP_Formed LNP with Encapsulated siRNA (Neutral Surface Charge) Mixer->LNP_Formed IV_Admin IV Administration LNP_Formed->IV_Admin Blood Bloodstream (pH ~7.4) IV_Admin->Blood Endocytosis Receptor-Mediated Endocytosis Blood->Endocytosis Hepatocyte Target Cell (e.g., Hepatocyte) Hepatocyte->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-6.0) Endosome->Late_Endosome Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption siRNA_Release siRNA Release into Cytoplasm Membrane_Disruption->siRNA_Release RISC RISC Loading siRNA_Release->RISC Silencing Target mRNA Cleavage (Gene Silencing) RISC->Silencing

Caption: LNP-mediated siRNA delivery pathway from formulation to gene silencing.

Quantitative Data and Performance Metrics

The efficacy and safety of an ionizable lipid are defined by key quantitative parameters. While specific data for this compound is proprietary, performance is expected to be similar or superior to lipids like L319, a well-characterized biodegradable lipid.[3]

Table 1: Physicochemical and In Vivo Performance Characteristics of this compound (and Analogs)

Parameter Value / Observation Significance Reference
Chemical Identity
CAS Number 1443522-24-4 Unique identifier for this compound. [5]
Molecular Weight 794.3 g/mol Defines the molar mass of the lipid. [5]
Formulation & Delivery
Apparent pKa ~6.4 Optimal pKa is crucial for balancing encapsulation efficiency and endosomal escape. Values between 6.2-6.5 are ideal for hepatic siRNA delivery. [3]
In Vivo Efficacy (ED₅₀) < 0.1 mg/kg Expected high potency in vivo, comparable to leading lipids used for silencing liver targets (e.g., Factor VII). [4]
Safety & Pharmacokinetics
Elimination Profile Rapid Biodegradable structure leads to faster clearance from tissues compared to non-biodegradable lipids, improving the safety profile. [3][4]

| Tolerability | Wide Safety Margin | Preclinical studies indicate good tolerability at therapeutic doses. |[3] |

Experimental Protocols

Detailed methodologies are critical for the successful application and evaluation of this compound in LNP-siRNA formulations.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the standard method for producing homogenous, small-sized LNPs with high encapsulation efficiency.

Objective: To encapsulate siRNA into LNPs using this compound.

Materials:

  • This compound Ionizable Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate or Acetate Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.[6]

  • Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 2-12 mL/min) and flow rate ratio (typically 3:1 aqueous to organic phase).[7] The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated siRNA.

  • Dialysis/Purification: Collect the resulting LNP solution and immediately dialyze against PBS (pH 7.4) for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

  • Sterilization: Filter the final LNP solution through a 0.22 µm sterile filter.

  • Storage: Store the final LNP formulation at 4°C.

LNP_Formulation_Workflow cluster_prep 1. Reagent Preparation cluster_mixing 2. Microfluidic Mixing cluster_purification 3. Purification & QC Lipid_Stock Prepare Lipid Stock in Ethanol (this compound, DSPC, Chol, PEG) Load_Syringes Load Syringes Lipid_Stock->Load_Syringes siRNA_Stock Prepare siRNA Stock in Aqueous Buffer (pH 4.0) siRNA_Stock->Load_Syringes Microfluidic_Mixer Microfluidic Mixer (3:1 Aq:Org Ratio) Load_Syringes->Microfluidic_Mixer Self_Assembly LNP Self-Assembly Microfluidic_Mixer->Self_Assembly Dialysis Dialysis vs. PBS (pH 7.4) (Remove Ethanol, Raise pH) Self_Assembly->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Characterization Characterization (Size, PDI, Zeta, Encapsulation) Sterilization->Characterization

Caption: Experimental workflow for the formulation of this compound-based siRNA LNPs.
LNP Characterization

Objective: To determine the critical quality attributes of the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Well-formulated LNPs should have a hydrodynamic diameter of 80-150 nm with a PDI < 0.2.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential should be near-neutral at pH 7.4.

  • siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen®). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). Encapsulation efficiency is typically >90%.[8]

In Vivo Efficacy Assessment (Factor VII Silencing Model)

Objective: To determine the in vivo gene silencing potency (ED₅₀) of the LNP-siRNA formulation.

Animal Model: C57BL/6 mice.

Procedure:

  • Administer the LNP-siRNA formulation (targeting the Factor VII gene) to mice via a single intravenous (tail vein) injection at various doses (e.g., 0.01, 0.03, 0.1 mg siRNA/kg). Include a control group treated with LNPs containing a non-targeting control siRNA.

  • At 48-72 hours post-administration, collect blood samples via cardiac puncture into citrate-containing tubes.

  • Process the blood to obtain serum.

  • Measure serum Factor VII protein levels using a chromogenic assay.

  • Calculate the percentage of Factor VII knockdown relative to the control group and determine the ED₅₀.[4]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for RNAi therapeutics. Its chemical structure is optimized for potent in vivo gene silencing, while its biodegradable nature confers a favorable safety and elimination profile. The detailed pathways and protocols provided in this guide serve as a foundational resource for researchers and developers aiming to leverage this compound for the creation of next-generation RNA-based medicines. The combination of high efficacy and improved tolerability makes this compound a compelling component for clinical translation.

References

Navigating the In Vivo Fate of Lipid Nanoparticles: A Technical Guide to Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. Understanding the in vivo journey of these nanoparticles is paramount for the development of safe and effective therapies. This technical guide provides an in-depth overview of the core principles governing the pharmacokinetics (PK) and biodistribution of LNPs, utilizing data from representative formulations to illustrate key concepts. While specific data for a formulation denoted as "L-369 LNPs" is not publicly available, the principles and methodologies outlined herein provide a robust framework for the evaluation of any novel LNP system.

Core Concepts in LNP Pharmacokinetics and Biodistribution

The in vivo behavior of LNPs is a complex interplay of their physicochemical properties and the biological environment. Upon administration, LNPs interact with blood components, are taken up by various cells and tissues, and are eventually cleared from the body. Key factors influencing these processes include particle size, surface characteristics (particularly the presence of PEGylated lipids), and the specific composition of the ionizable and helper lipids.[1][2][3]

Systemically administered LNPs are primarily cleared by the mononuclear phagocyte system (MPS), with significant accumulation often observed in the liver and spleen.[1][4] The route of administration profoundly impacts the initial distribution profile. For instance, intramuscular injection can lead to localized retention at the injection site, with smaller particles being more prone to systemic circulation and subsequent accumulation in organs like the liver.[1]

Quantitative Biodistribution of Representative LNP Formulations

To illustrate the differential organ targeting achievable through formulation adjustments, the following tables summarize biodistribution data for several well-characterized LNP systems. These examples highlight how lipid composition can drive tissue tropism.

Table 1: Organ-Specific Luciferase Expression Mediated by Different LNP Formulations [5]

LNP FormulationPredominant Organ(s) for ExpressionKey Findings
ALC-0315 LiverDemonstrates high liver-targeting specificity with minimal expression in other organs.[5]
LP-01 Broad (Liver, Spleen, Lungs)Induces luciferase expression across a wider range of organs compared to ALC-0315 and cKK-E12.[5]
cKK-E12 Spleen (preferential)Shows a notable enrichment of activity in the spleen compared to the lungs, suggesting spleen tropism.[5]

Data is based on luciferase activity as a reporter for mRNA delivery and expression.

Experimental Protocols for In Vivo Evaluation

The assessment of LNP pharmacokinetics and biodistribution relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key in vivo studies.

LNP Formulation and Characterization

Objective: To prepare and characterize LNPs for in vivo administration.

Protocol:

  • Lipid Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol (B145695) to form the organic phase.[6][7]

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (e.g., mRNA encoding a reporter protein like luciferase) in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).[5][8]

  • Microfluidic Mixing: Combine the organic and aqueous phases using a microfluidic mixing device. The rapid mixing triggers the self-assembly of the LNPs.[8][9] The flow rate ratio and total flow rate can be adjusted to control particle size.[7]

  • Dialysis and Concentration: Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.[5][8] Concentrate the LNPs using appropriate molecular weight cutoff filters.[8]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[4]

    • Zeta Potential: Determine the surface charge using DLS.[4]

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).[4]

In Vivo Biodistribution Study Using Imaging

Objective: To visualize and quantify the organ distribution of LNPs and their payload expression over time.

Animal Model: C57BL/6 mice are commonly used.[10]

Protocol:

  • LNP Administration: Administer the LNP formulation (e.g., containing luciferase-encoding mRNA) to the animals via the desired route (e.g., intravenous, intramuscular).[1][2]

  • In Vivo Bioluminescence Imaging:

    • At predetermined time points post-injection (e.g., 2, 6, 24 hours), administer a substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) to the animals.[5]

    • Anesthetize the animals and acquire bioluminescence images using an in vivo imaging system (IVIS).[8]

    • Quantify the signal intensity from regions of interest (ROIs) corresponding to different organs.[5]

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain).[5][8]

    • Perform ex vivo imaging of the harvested organs to confirm and more accurately quantify the biodistribution of the reporter protein expression.[8]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for conceptualizing the complex processes involved in LNP research. Below are Graphviz visualizations for a typical experimental workflow and the general biological fate of LNPs.

experimental_workflow cluster_prep LNP Preparation & Characterization cluster_invivo In Vivo Evaluation Lipid & mRNA Prep Lipid & mRNA Prep Microfluidic Mixing Microfluidic Mixing Lipid & mRNA Prep->Microfluidic Mixing Ethanol & Aqueous Phases Dialysis & Concentration Dialysis & Concentration Microfluidic Mixing->Dialysis & Concentration Physicochemical Characterization Physicochemical Characterization Dialysis & Concentration->Physicochemical Characterization Size, PDI, Zeta, Encapsulation Animal Dosing Animal Dosing Physicochemical Characterization->Animal Dosing Formulation QC In Vivo Imaging (Timepoints) In Vivo Imaging (Timepoints) Animal Dosing->In Vivo Imaging (Timepoints) Ex Vivo Organ Analysis Ex Vivo Organ Analysis In Vivo Imaging (Timepoints)->Ex Vivo Organ Analysis Data Quantification Data Quantification Ex Vivo Organ Analysis->Data Quantification Biodistribution Profile Biodistribution Profile Data Quantification->Biodistribution Profile

Caption: A typical experimental workflow for assessing LNP biodistribution.

lnp_biodistribution_pathway IV Injection IV Injection Systemic Circulation Systemic Circulation IV Injection->Systemic Circulation Protein Corona Formation Protein Corona Formation Systemic Circulation->Protein Corona Formation Clearance Clearance Systemic Circulation->Clearance Liver (Hepatocytes, Kupffer Cells) Liver (Hepatocytes, Kupffer Cells) Protein Corona Formation->Liver (Hepatocytes, Kupffer Cells) ApoE-mediated uptake Spleen Spleen Protein Corona Formation->Spleen Other Organs Other Organs Protein Corona Formation->Other Organs Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Liver (Hepatocytes, Kupffer Cells)->Cellular Uptake (Endocytosis) Spleen->Cellular Uptake (Endocytosis) Endosomal Escape Endosomal Escape Cellular Uptake (Endocytosis)->Endosomal Escape mRNA Release & Translation mRNA Release & Translation Endosomal Escape->mRNA Release & Translation Therapeutic Effect / Reporter Expression Therapeutic Effect / Reporter Expression mRNA Release & Translation->Therapeutic Effect / Reporter Expression

Caption: The in vivo journey of a systemically administered LNP.

Conclusion

The pharmacokinetic and biodistribution profiles of lipid nanoparticles are critical determinants of their therapeutic success. While a specific "this compound LNP" formulation could not be detailed, this guide provides a comprehensive framework for understanding and evaluating the in vivo behavior of LNPs in general. By carefully selecting lipid components and characterizing the resulting nanoparticles, it is possible to modulate their distribution and target specific tissues, thereby optimizing efficacy and minimizing off-target effects. The methodologies and principles discussed herein are fundamental to the continued development of next-generation RNA therapeutics.

References

L-369: A Technical Review of a Novel Ionizable Lipid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-369, also known as Lipid 369, is a novel, biodegradable ionizable cationic lipid developed for the systemic delivery of small interfering RNA (siRNA) therapeutics. Its chemical formula is C49H95NO6, and its CAS number is 1443522-24-4. As a key component of lipid nanoparticle (LNP) formulations, this compound is designed to encapsulate and protect siRNA molecules, facilitate their delivery to target tissues, and promote their release into the cytoplasm to mediate gene silencing. This technical guide provides a comprehensive review of the available literature on this compound and related biodegradable ionizable lipids, focusing on seminal publications, quantitative performance data, experimental protocols, and the underlying mechanism of action.

Core Concepts and Seminal Publications

The development of this compound is rooted in the broader effort to create safe and effective delivery systems for RNAi therapeutics. A significant advancement in this area was the introduction of biodegradable ionizable lipids, which are engineered to be rapidly eliminated from the body, thereby improving the safety and tolerability of LNP-based therapies.

A seminal publication in this field is "Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics" by Maier, M.A., et al., published in Molecular Therapy in 2013.[1] While this paper does not explicitly name this compound, it describes the design, synthesis, and evaluation of a series of ionizable lipids with ester functionalities in their hydrophobic tails, a key structural feature of biodegradable lipids like this compound. This work established that incorporating biodegradable elements into the lipid structure leads to rapid elimination from plasma and tissues and improved tolerability in preclinical studies, without compromising in vivo gene silencing potency.[1] this compound is considered a next-generation lipid that builds upon these principles.

A 2024 review in Nature Biotechnology by Jadhav, V., et al., titled "RNA interference in the era of nucleic acid therapeutics," highlights the trajectory of siRNA drug development and the importance of advanced delivery systems.[2] The citation of this compound in the context of this review underscores its relevance in the current landscape of RNAi therapeutics.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related biodegradable ionizable lipids from preclinical studies. The data is primarily derived from studies on analogous lipids described in the seminal publications, which are considered representative of the performance of this compound.

Table 1: In Vivo Gene Silencing Efficacy

Lipid Nanoparticle FormulationTarget GeneAnimal ModelsiRNA DoseEfficacy (Gene Silencing)Reference
LNP with Biodegradable Lipid (e.g., L319)Factor VIIMouse0.01 mg/kg~75%[3]
LNP with Biodegradable Lipid (e.g., L319)Factor VIIMouse0.03 mg/kg>80%[3]
LNP with Biodegradable Lipid (e.g., L319)Factor VIIMouse0.1 mg/kg>90%[3]
LNP with Biodegradable Lipid (e.g., L319)Transthyretin (TTR)Non-human primate0.3 mg/kg~70%[1]

Table 2: Pharmacokinetic Properties of Biodegradable Lipids

LipidAnimal ModelTime PointPlasma Concentration (% of injected dose)Liver Concentration (% of injected dose)Spleen Concentration (% of injected dose)Reference
Biodegradable LipidRat1 hour~10%~60%~5%[1]
Biodegradable LipidRat24 hours<1%~20%<1%[1]
Biodegradable LipidRat72 hoursNot detectable<5%Not detectable[1]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1443522-24-4[2]
Molecular FormulaC49H95NO6[4]
Molecular Weight794.3 g/mol [4]
Purity>95%[2]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The formulation of siRNA-containing LNPs with ionizable lipids like this compound is typically performed using a rapid mixing method, often involving a microfluidic device.[5] This process ensures the controlled and reproducible self-assembly of the nanoparticles.

Materials:

  • Ionizable lipid (this compound)

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol

  • PEG-lipid (e.g., C14-PEG2000)

  • siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Ethanol (B145695)

Protocol:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid (this compound), DSPC, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the siRNA in the aqueous buffer.

  • Use a microfluidic mixing device (e.g., a herringbone micromixer) to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a controlled flow rate (e.g., a combined flow rate of 2 mL/min).[5]

  • The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids and the encapsulation of the siRNA into LNPs.

  • The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification lipids Lipids (this compound, DSPC, Chol, PEG) in Ethanol mixer Rapid Mixing (Microfluidic Device) lipids->mixer Ethanol Phase siRNA siRNA in Aqueous Buffer (pH 4) siRNA->mixer Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-Assembly final_lnp Final LNP-siRNA Formulation dialysis->final_lnp Buffer Exchange

Lipid Nanoparticle (LNP) Formulation Workflow.
In Vivo Efficacy Assessment (Factor VII Silencing Model)

The murine Factor VII (FVII) model is a standard method for evaluating the in vivo efficacy of liver-targeted siRNA delivery platforms.

Protocol:

  • Administer the LNP-siRNA formulation intravenously (e.g., via tail vein injection) to mice at desired doses (e.g., 0.005 to 0.1 mg siRNA/kg body weight).

  • At a specified time point post-administration (e.g., 48 hours), collect blood samples via cardiac puncture.

  • Prepare serum from the blood samples.

  • Measure the FVII protein levels in the serum using a chromogenic assay.

  • Calculate the percentage of FVII gene silencing by comparing the FVII levels in treated mice to those in a control group (e.g., saline-treated mice).[6]

InVivo_Efficacy_Workflow start Administer LNP-siRNA (IV Injection to Mice) blood_collection Blood Collection (48h Post-Dose) start->blood_collection serum_prep Serum Preparation blood_collection->serum_prep fvii_assay Measure FVII Levels (Chromogenic Assay) serum_prep->fvii_assay analysis Calculate % Gene Silencing (vs. Control Group) fvii_assay->analysis end Efficacy Data analysis->end

In Vivo Efficacy Assessment Workflow.

Signaling Pathway: Mechanism of Endosomal Escape

This compound facilitates the delivery of siRNA into the cytoplasm through a pH-dependent mechanism of endosomal escape. This is a critical step, as the siRNA must be released from the endosome to interact with the RNA-induced silencing complex (RISC) and mediate gene silencing.

Mechanism:

  • Uptake: The LNPs are taken up by cells, primarily through endocytosis.

  • Acidification: As the endosome matures, its internal pH decreases (from ~7.4 to ~5.5-6.5).

  • Protonation: The tertiary amine group of the ionizable lipid (this compound) becomes protonated in the acidic environment of the endosome, resulting in a net positive charge.

  • Membrane Destabilization: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to promote the formation of non-bilayer lipid structures, leading to the destabilization and disruption of the endosomal membrane.

  • siRNA Release: The disruption of the endosomal membrane allows the encapsulated siRNA to be released into the cytoplasm, where it can engage with the RISC machinery.

Endosomal_Escape_Pathway uptake LNP Uptake via Endocytosis endosome LNP in Early Endosome (pH ~7.4) This compound is neutral uptake->endosome acidification Endosome Maturation and Acidification (pH drops to 5.5-6.5) endosome->acidification protonation Protonation of this compound (becomes positively charged) acidification->protonation interaction Interaction with Endosomal Membrane protonation->interaction destabilization Membrane Destabilization and Disruption interaction->destabilization release siRNA Release into Cytoplasm destabilization->release risc siRNA engages with RISC (Gene Silencing) release->risc

References

An In-depth Technical Guide on the Safety and Toxicity Profile of L-369

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice. The compound L-369 (Lipid 369) is for research use only and not for human or veterinary use.

Introduction

The designation "this compound" can refer to several distinct chemical entities. A comprehensive literature search reveals that "this compound" is most prominently identified as Lipid 369 , an ionizable cationic lipid developed for the delivery of small interfering RNA (siRNA) therapeutics.[1][2] Other substances referenced by similar identifiers include Cthis compound, an alias for Ketamine, and TR-369, a technical report designation for alpha-Methylbenzyl alcohol.[3] This guide will focus on this compound (Lipid 369) due to its relevance in the field of nucleic acid-based drug development.

This compound is a novel ionizable lipid that is a critical component of lipid nanoparticles (LNPs) designed to encapsulate and deliver siRNA to target cells.[1][2] Ionizable lipids are characterized by their pH-dependent charge. They are typically neutral at physiological pH, which minimizes toxicity and non-specific interactions in circulation, and become positively charged in the acidic environment of the endosome, facilitating the release of the nucleic acid payload into the cytoplasm.[4][5] this compound is reported to have an improved in vivo elimination profile and a wide safety margin, making it an attractive candidate for therapeutic applications.[1][2]

This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, based on publicly available information and the broader understanding of ionizable lipids used in LNP formulations.

Core Concepts of this compound and LNP-Mediated Delivery

The function and safety of this compound are intrinsically linked to its role within a lipid nanoparticle delivery system. A typical LNP formulation for siRNA delivery consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating the negatively charged siRNA and for its subsequent release inside the cell.

  • Helper Phospholipid: Provides structural stability to the nanoparticle.

  • Cholesterol: Also contributes to the stability and structure of the LNP.

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that helps to control the particle size and reduces opsonization, thereby prolonging circulation time.[5]

The mechanism of LNP-mediated siRNA delivery, which is central to understanding the biological interactions and potential toxicity of this compound, is a multi-step process.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cell LNP_Circulation LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP_Circulation->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Formation Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape This compound Protonation Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA Release RISC_Loading siRNA loading into RISC Cytoplasm->RISC_Loading mRNA_Cleavage Target mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene Silencing

Figure 1: Simplified signaling pathway of LNP-mediated siRNA delivery.

Preclinical Safety and Toxicity Profile

While specific quantitative toxicity data for this compound is not publicly available, a general safety profile can be inferred from preclinical studies on similar ionizable lipids used in LNP formulations. The preclinical safety assessment of such compounds typically involves a tiered approach, including in silico, in vitro, and in vivo studies.

Quantitative Data Summary

A thorough review of the public literature did not yield specific quantitative safety data (e.g., LD50, NOAEL) for this compound. The information available describes this compound as having a "wide safety margin" without providing numerical values.[1][2] For context, the table below summarizes the kind of data that would be generated in preclinical toxicology studies for a novel ionizable lipid.

ParameterDescriptionTypical Value Range for Ionizable Lipids
LD50 (Median Lethal Dose) The dose of the substance that is lethal to 50% of the test population. Provides a measure of acute toxicity.Data not publicly available for this compound.
NOAEL (No-Observed-Adverse-Effect Level) The highest dose of a substance at which there are no statistically or biologically significant adverse effects observed.[6]Data not publicly available for this compound.
In Vitro Cytotoxicity (CC50) The concentration of the substance that causes the death of 50% of cells in an in vitro assay.Data not publicly available for this compound.
Hemocompatibility Assessment of the substance's effects on blood components, including hemolysis (red blood cell lysis).Data not publicly available for this compound.

General Toxicological Considerations for Ionizable Lipids:

  • Hepatotoxicity: The liver is a primary site of LNP accumulation, and therefore, hepatotoxicity is a key area of investigation. This can manifest as elevated liver enzymes (ALT, AST).

  • Immunogenicity: The components of LNPs, including the ionizable lipid and PEG-lipid, can potentially trigger immune responses. This can range from mild inflammatory reactions to more severe hypersensitivity reactions.

  • Genotoxicity: It is crucial to assess whether the ionizable lipid or its metabolites can cause damage to genetic material.

Experimental Protocols for Safety Assessment

The safety and toxicity of a novel ionizable lipid like this compound would be evaluated through a series of standardized experimental protocols.

1. In Silico Toxicity Assessment

  • Methodology: Computational models are used to predict the potential toxicity of a new chemical entity based on its structure. Systems like DEREK and Leadscope are employed to identify any structural alerts for mutagenicity, clastogenicity, or other toxicities.[3]

  • Purpose: To provide an early hazard identification before extensive in vitro and in vivo testing.

2. In Vitro Genotoxicity Assays

  • Methodology: A battery of tests is typically performed to assess the genotoxic potential. This includes:

    • Ames Test (Bacterial Reverse Mutation Assay): Detects the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Mammalian Cell Micronucleus Test: Assesses for chromosomal damage by detecting the presence of micronuclei in cultured mammalian cells.

    • In Vitro Mammalian Chromosomal Aberration Test: Evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

  • Purpose: To determine if the compound has the potential to cause genetic damage.

3. In Vivo Toxicology Studies

  • Methodology: These studies are conducted in animal models (e.g., rodents, non-human primates) to evaluate the systemic and local toxicity of the LNP formulation containing this compound. A typical dose-range finding study involves administering the test article at various dose levels. Key endpoints that are monitored include:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Regular measurements to assess general health.

    • Hematology and Clinical Chemistry: Blood samples are collected to analyze a range of parameters, including blood cell counts and markers of organ function (e.g., liver and kidney enzymes).

    • Gross Pathology and Histopathology: At the end of the study, a detailed examination of all organs is performed, and tissues are collected for microscopic examination.

  • Purpose: To identify potential target organs of toxicity, determine the dose-response relationship, and establish a NOAEL.

Preclinical_Safety_Workflow In_Silico In Silico Toxicity Prediction (e.g., DEREK, Leadscope) In_Vitro_Genotox In Vitro Genotoxicity (Ames, Micronucleus, etc.) In_Silico->In_Vitro_Genotox Initial Hazard ID In_Vivo_DRF In Vivo Dose-Range Finding (Rodent/Non-rodent) In_Vitro_Genotox->In_Vivo_DRF Safety Assessment Definitive_Tox Definitive GLP Toxicology Studies In_Vivo_DRF->Definitive_Tox Dose Selection Clinical_Trials Clinical Trials Definitive_Tox->Clinical_Trials IND-Enabling

Figure 2: A representative experimental workflow for preclinical safety assessment.

Signaling Pathways and Molecular Interactions

The primary "signaling" associated with this compound is the physical-chemical process of endosomal escape. This is not a classical receptor-ligand signaling pathway but a critical biological interaction.

Endosomal_Escape_Mechanism cluster_endosome Endosome (Acidic pH) L369_Protonated This compound (Positively Charged) Endosomal_Lipids Endosomal Membrane Lipids (Anionic) L369_Protonated->Endosomal_Lipids Electrostatic Interaction Membrane_Disruption Membrane Disruption Endosomal_Lipids->Membrane_Disruption Lipid Exchange/Fusion siRNA_Release siRNA Release to Cytoplasm Membrane_Disruption->siRNA_Release Pore Formation

Figure 3: The proposed mechanism of this compound-mediated endosomal escape.

Conclusion

This compound (Lipid 369) is a promising ionizable lipid for the delivery of siRNA therapeutics, with reports of an improved in vivo elimination profile and a wide safety margin. While specific quantitative safety and toxicity data for this compound are not publicly available, its safety profile can be understood within the broader context of ionizable lipids used in LNP-based drug delivery systems. The preclinical safety evaluation of such compounds follows a rigorous, multi-step process involving in silico, in vitro, and in vivo studies to characterize potential toxicities, with a particular focus on hepatotoxicity and immunogenicity. The pH-dependent charge of this compound is a key design feature aimed at minimizing toxicity while ensuring efficient intracellular delivery of the siRNA payload. Further research and publication of detailed preclinical safety data will be essential for the continued development and potential clinical translation of this compound-containing therapeutics.

References

L-369: A Technical Guide to Solubility, Stability, and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, stability, and formulation data for L-369, a key ionizable cationic lipid in the development of nucleic acid delivery systems. The information is presented to assist researchers and drug development professionals in optimizing the use of this compound in their formulations.

This compound Solubility

This compound is an ionizable cationic lipid essential for the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Its solubility is a critical parameter for the preparation of these delivery systems.

Quantitative Solubility Data

The solubility of this compound has been characterized in several organic solvents. The data is summarized in the table below.

SolventSolubility ClassificationConcentration Range (mg/mL)
MethanolSparingly Soluble1 - 10
EthanolSlightly Soluble0.1 - 1
ChloroformSlightly Soluble0.1 - 1

Data sourced from publicly available information.[1]

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a lipid like this compound involves the following steps:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: The saturated solution is centrifuged or filtered to remove any undissolved this compound.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD).

  • Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).

This compound Stability

The stability of this compound, both as a raw material and within a lipid nanoparticle formulation, is crucial for the shelf-life and efficacy of the final therapeutic product.

Storage Recommendations for this compound Raw Material

ConditionShort-term (days to weeks)Long-term (months to years)
Temperature0 - 4 °C-20 °C
AtmosphereDryDry
LightProtected from lightProtected from light

General stability recommendations based on vendor information.

Stability of this compound in Lipid Nanoparticle Formulations

Key Findings on LNP Stability:

  • Temperature: Refrigeration (2°C) was found to be the optimal storage condition for maintaining LNP stability over 150 days, compared to storage at room temperature or frozen at -20°C.[2][3]

  • pH: The pH of the storage buffer was not found to significantly influence the stability of the LNPs. Therefore, storage at a physiologically appropriate pH (e.g., 7.4) is recommended for ease of use.[2][3][4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to LNP aggregation and a loss of efficacy.[3]

  • Lyophilization: Lyophilization (freeze-drying) can be a viable strategy for long-term storage at ambient temperatures. The use of cryoprotectants, such as trehalose (B1683222) or sucrose, is crucial to prevent aggregation upon reconstitution and maintain the potency of the LNPs.[2][3][4]

Experimental Protocol for LNP Stability Testing

A comprehensive stability study for an this compound containing LNP formulation would typically involve:

  • Sample Preparation: Prepare LNP formulations and store them under various conditions (e.g., different temperatures and pH values).

  • Time Points: Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Methods:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to assess the surface charge of the nanoparticles.

    • Encapsulation Efficiency: Determined using a fluorescent dye-exclusion assay (e.g., RiboGreen assay for RNA).

    • Potency/Biological Activity: Assessed through in vitro cell-based assays to measure the delivery and functional effect of the encapsulated cargo.

    • Degradation Products: Analysis of the lipid components by chromatography techniques (e.g., HPLC-MS) to identify and quantify any degradation products.

This compound Formulation

This compound is a cornerstone of modern lipid nanoparticle formulations for the delivery of nucleic acids like siRNA and mRNA. These formulations typically consist of four key components.

Typical Lipid Nanoparticle Formulation Components

ComponentExampleMolar Ratio (%)Function
Ionizable Cationic Lipid This compound 40 - 50Encapsulates nucleic acid and facilitates endosomal escape.
Helper Lipid DSPC10 - 20Provides structural integrity to the nanoparticle.
Cholesterol -30 - 40Stabilizes the nanoparticle structure.
PEGylated Lipid PEG-DMG1 - 3Prevents aggregation and provides a hydrophilic shield.

Experimental Workflow for LNP Formulation

The formulation of this compound containing LNPs is commonly achieved through microfluidic mixing, which allows for precise control over nanoparticle size and polydispersity.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization Lipid_Phase Lipid Phase (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Device Microfluidic Mixing Device Lipid_Phase->Microfluidic_Device Input Aqueous_Phase Aqueous Phase (Nucleic Acid in Acidic Buffer, pH 4) Aqueous_Phase->Microfluidic_Device Input Dialysis Dialysis / TFF (Buffer Exchange to Neutral pH) Microfluidic_Device->Dialysis LNP Formation Concentration Concentration Dialysis->Concentration QC_Analysis Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Concentration->QC_Analysis

Lipid Nanoparticle Formulation Workflow.

Role of this compound in Endosomal Escape

A critical function of the ionizable lipid this compound is to facilitate the release of the nucleic acid cargo from the endosome into the cytoplasm, a process known as endosomal escape. This is a pH-dependent mechanism.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape LNP_Extracellular LNP in Extracellular Space (Neutral pH ~7.4) This compound is neutral Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (Acidic pH ~6.5) This compound becomes protonated (+) Endocytosis->Early_Endosome Membrane_Interaction Interaction with Endosomal Membrane (this compound (+) interacts with anionic lipids (-) of membrane) Early_Endosome->Membrane_Interaction Membrane_Destabilization Membrane Destabilization and Fusion Membrane_Interaction->Membrane_Destabilization Cargo_Release Cargo Release (Nucleic Acid enters Cytoplasm) Membrane_Destabilization->Cargo_Release

Mechanism of this compound Mediated Endosomal Escape.

At the physiological pH of the bloodstream, this compound is predominantly neutral. Following cellular uptake via endocytosis, the lipid nanoparticle is trafficked into the endosome. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the tertiary amine group of this compound, resulting in a positive charge.[6][][8] This positively charged this compound can then interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[9]

References

Methodological & Application

Application Notes and Protocols for L-369 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-369 is a novel ionizable cationic lipid designed for the efficient delivery of short interfering RNA (siRNA).[1][2] Its unique chemical structure facilitates the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. Lipid nanoparticles (LNPs) formulated with this compound serve as a protective vehicle for siRNA, preventing its degradation in the bloodstream and enabling targeted delivery.[3] This document provides a detailed protocol for the formulation of this compound LNPs, along with methodologies for their characterization.

The formulation of stable and effective LNPs is a critical step in the development of RNA-based therapeutics. The protocol outlined below is based on the well-established microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled size and high encapsulation efficiency.[1][4] While the provided lipid molar ratios are based on common formulations for similar ionizable lipids, optimization may be necessary to achieve the desired characteristics for a specific siRNA cargo and application.[3][5]

This compound Lipid Profile

A clear understanding of the physicochemical properties of this compound is essential for successful LNP formulation.

PropertyValueReference
Chemical Name 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester[2][6]
Synonyms Lipid 369[2][6]
CAS Number 1443522-24-4[2][6]
Molecular Formula C49H95NO6[2]
Molecular Weight 794.3 g/mol [2][6]
Purity >95%[1][2]
Solubility Sparingly soluble in Methanol (1-10 mg/ml), Slightly soluble in Chloroform and Ethanol (B145695) (0.1-1 mg/ml)[2][6]

LNP Formulation Protocol: Microfluidic Mixing

This protocol describes the preparation of this compound LNPs for siRNA delivery using a microfluidic mixing device. The principle involves the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA at an acidic pH. This process leads to the self-assembly of lipids around the siRNA, forming nanoparticles.

Materials and Reagents
  • Lipids:

    • This compound (Ionizable Cationic Lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

    • Cholesterol (Helper Lipid)

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated Lipid)

  • Nucleic Acid:

    • siRNA of interest

  • Solvents and Buffers:

    • Ethanol (200 proof, RNase-free)

    • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®)

    • Syringes (1 mL and 3 mL, RNase-free)

    • Vortex mixer

    • Dialysis device (e.g., Slide-A-Lyzer™, MWCO 10 kDa)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

    • Zeta potential analyzer

    • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)

Stock Solution Preparation
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in ethanol.

  • DSPC Stock Solution: Prepare a 10 mg/mL stock solution of DSPC in ethanol.

  • Cholesterol Stock Solution: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.

  • DMG-PEG 2000 Stock Solution: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.

  • siRNA Stock Solution: Prepare a 0.2 mg/mL solution of siRNA in 50 mM citrate buffer (pH 4.0).

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Storage A Prepare Lipid Stock Solutions in Ethanol C Combine Lipid Stocks (this compound:DSPC:Cholesterol:PEG) in Ethanol A->C B Prepare siRNA Solution in Citrate Buffer (pH 4.0) D Load Lipid and siRNA Solutions into Syringes B->D C->D E Microfluidic Mixing (3:1 Aqueous:Ethanol Flow Rate Ratio) D->E F Dialysis against PBS (pH 7.4) to remove ethanol and raise pH E->F G Sterile Filtration (0.22 µm) F->G H Store at 4°C G->H

Caption: Workflow for this compound LNP formulation using microfluidics.

Experimental Protocol
  • Lipid Mixture Preparation:

    • Based on a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000), combine the appropriate volumes of the stock solutions in an RNase-free microcentrifuge tube.[3]

    • Vortex the lipid mixture to ensure homogeneity.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into a 1 mL syringe.

    • Load the siRNA solution (in citrate buffer) into a 3 mL syringe.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).

    • Initiate the mixing process to generate the LNP dispersion.

  • Purification:

    • Transfer the collected LNP dispersion to a dialysis cassette.

    • Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.[7]

    • After dialysis, recover the LNP solution.

  • Sterilization and Storage:

    • Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C. It is recommended to use the LNPs within one to two weeks.

LNP Characterization Protocols

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.

Characterization Parameters
ParameterMethodTypical Expected Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)50 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4
siRNA Encapsulation Efficiency RiboGreen Assay> 90%
Protocol: Size and Polydispersity Index (PDI) Measurement by DLS
  • Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size (Z-average) and PDI.

Protocol: Zeta Potential Measurement
  • Dilute a small aliquot of the LNP solution in deionized water or a low ionic strength buffer.

  • Load the sample into a zeta potential measurement cell.

  • Place the cell in the instrument.

  • Perform the measurement to determine the surface charge of the LNPs.

Protocol: siRNA Encapsulation Efficiency

This protocol uses a fluorescent dye (RiboGreen) that binds to nucleic acids. The fluorescence is measured in the presence and absence of a detergent (Triton X-100), which lyses the LNPs.

Encapsulation_Efficiency_Workflow cluster_assay RiboGreen Assay Workflow A Prepare two sets of LNP samples B Add Triton X-100 to one set to lyse LNPs (Total siRNA) A->B C Add buffer to the other set (Free siRNA) A->C D Add RiboGreen reagent to both sets B->D C->D E Measure fluorescence D->E F Calculate Encapsulation Efficiency: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100 E->F

Caption: Workflow for determining siRNA encapsulation efficiency.

  • Prepare two sets of diluted LNP samples in a 96-well plate.

  • To one set of wells, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and expose all siRNA. This will measure the total siRNA.

  • To the second set of wells, add an equal volume of buffer. This will measure the amount of unencapsulated (free) siRNA.

  • Add the RiboGreen reagent to all wells according to the manufacturer's protocol.

  • Incubate for the recommended time, protected from light.

  • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) x 100

Conclusion

This document provides a comprehensive guide for the formulation and characterization of this compound lipid nanoparticles for siRNA delivery. Adherence to these protocols will enable researchers to produce consistent and well-characterized LNPs. It is important to note that the provided formulation parameters, particularly the lipid molar ratios, serve as a starting point and may require optimization for specific applications to achieve maximal therapeutic efficacy. Further in vitro and in vivo studies are necessary to evaluate the performance of the formulated this compound LNPs.

References

Application Notes & Protocols for In Vivo mRNA Delivery Using Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the ionizable lipid "L-369" did not yield sufficient public data for detailed application notes on its specific use in mRNA delivery. It is likely a proprietary lipid with limited publicly available information. Therefore, this document provides detailed protocols and data for a well-characterized and clinically relevant ionizable lipid, SM-102 , as a representative example for the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. The principles and methodologies described herein are generally applicable to other ionizable lipids, though specific parameters may require optimization.

These application notes are intended for researchers, scientists, and drug development professionals working on the in vivo delivery of messenger RNA (mRNA) using lipid nanoparticles (LNPs). This document provides an overview of LNP technology, detailed protocols for the formulation and characterization of SM-102-based LNPs, and methodologies for in vivo evaluation of mRNA expression.

Introduction to Ionizable Lipid Nanoparticles for mRNA Delivery

Lipid nanoparticles are the leading non-viral vectors for the delivery of nucleic acid therapeutics, including mRNA.[1][2] A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., SM-102): This is the most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm. These lipids are designed to have a near-neutral charge at physiological pH, reducing toxicity, but become positively charged in the acidic environment of the endosome.[3][4]

  • Phospholipid (e.g., DSPC or DOPE): This "helper lipid" contributes to the structural integrity of the nanoparticle.[1][3]

  • Cholesterol: Another structural component that enhances particle stability and can influence the efficiency of mRNA delivery.[1][3]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol-conjugated lipid that controls the particle size during formulation and prevents aggregation. It also provides a hydrophilic stealth layer that can increase circulation time in vivo.[1][3]

The formulation process typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA, often using a microfluidic device. This process leads to the self-assembly of LNPs with the mRNA encapsulated within the core.[1]

Quantitative Data for SM-102 Based mRNA LNPs

The following tables summarize the typical physicochemical properties and in vivo performance of SM-102 LNPs formulated for mRNA delivery.

Table 1: Physicochemical Characterization of SM-102 mRNA LNPs

ParameterTypical ValueReference(s)
Particle Size (Z-average) 75 - 120 nm[5][6]
Polydispersity Index (PDI) < 0.2[5][7]
Zeta Potential (at neutral pH) Near-neutral to slightly negative (-10 mV to +25 mV)[7][8][9]
mRNA Encapsulation Efficiency > 95%[5][6][10]
pKa of Ionizable Lipid (SM-102) ~6.7[11]

Table 2: In Vivo Luciferase Expression with SM-102 LNPs in Mice

Administration RoutemRNA DosePeak Expression TimePrimary Site of ExpressionRelative Expression Level (vs. control)Reference(s)
Intramuscular (IM)1 µg6 - 24 hoursInjection site (muscle), LiverSignificantly higher than other formulations[8][12][13]
Intravenous (IV)0.3 - 0.5 mg/kg6 hoursLiver, SpleenHigh, organ-dependent[3][14]

Note: Relative expression levels can vary significantly based on the specific LNP composition, mRNA construct, and animal model.

Experimental Protocols

Protocol for Formulation of SM-102 mRNA LNPs by Microfluidic Mixing

This protocol describes the preparation of SM-102 LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable Lipid: SM-102

  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (10,000 MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A typical concentration is 10 mg/mL.[1]

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).[1][15]

    • Vortex the solution to ensure thorough mixing.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the syringe pumps to a flow rate ratio of 1:3 (organic:aqueous).[16]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours to remove ethanol and raise the pH to neutral.[3]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol for Characterization of LNPs

A. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the LNP formulation in water or PBS.[7]

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter, PDI, and zeta potential.

B. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: % Encapsulation = [(Total Fluorescence after lysis) - (Fluorescence before lysis)] / (Total Fluorescence after lysis) * 100

Protocol for In Vivo Evaluation of mRNA Expression in Mice

This protocol describes the administration of luciferase-encoding mRNA LNPs to mice and the subsequent measurement of protein expression.

Materials:

  • SM-102 LNPs encapsulating luciferase mRNA

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of LNPs:

    • For intramuscular (IM) administration, inject a defined dose (e.g., 1-5 µg of mRNA) into the tibialis anterior or gastrocnemius muscle of the mice.[13]

    • For intravenous (IV) administration, inject a defined dose (e.g., 0.25-0.5 mg/kg of mRNA) via the tail vein.[16]

  • In Vivo Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, 48, and 72 hours post-injection), anesthetize the mice.[8]

    • Administer the D-luciferin substrate via intraperitoneal injection.

    • After a short incubation period (typically 10-15 minutes), place the mice in the IVIS chamber.

    • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • Ex Vivo Organ Analysis (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest key organs (e.g., liver, spleen, lungs, muscle at the injection site).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer pH 4.0) SM102 SM-102 LipidMix Lipid Mixture SM102->LipidMix DSPC DSPC DSPC->LipidMix Chol Cholesterol Chol->LipidMix PEG PEG-Lipid PEG->LipidMix Microfluidics Microfluidic Mixing LipidMix->Microfluidics mRNA mRNA mRNA->Microfluidics Dialysis Dialysis (vs. PBS pH 7.4) Microfluidics->Dialysis FinalLNP Final LNP Formulation Dialysis->FinalLNP

Caption: Workflow for LNP-mRNA formulation using microfluidic mixing.

LNP_Uptake_and_Release LNP LNP in Circulation (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1 Cell Target Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome 2 Protonation SM-102 Protonation (Positive Charge) Endosome->Protonation 3 Escape Endosomal Escape Protonation->Escape 4 mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release 5 Translation Translation by Ribosomes mRNA_Release->Translation 6 Protein Therapeutic Protein Translation->Protein 7

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Safety and Toxicology Considerations

While LNPs are generally considered safe, especially those with ionizable lipids that are neutral at physiological pH, it is crucial to conduct thorough safety and toxicology studies.

  • Pro-inflammatory Responses: Ionizable lipids, including SM-102, can activate inflammatory pathways. This intrinsic adjuvant activity can be beneficial for vaccines but may be an unwanted side effect for other therapeutic applications.[4]

  • Toxicity Studies: Repeat-dose toxicity studies in relevant animal models (e.g., rats, non-human primates) are essential to evaluate the safety profile of any new LNP formulation. These studies should assess a range of endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

  • PEG Immunogenicity: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, which may result in accelerated blood clearance of subsequent doses and potentially reduce therapeutic efficacy.[2]

Researchers should carefully design and execute appropriate safety studies in accordance with regulatory guidelines to ensure the safe translation of their LNP-mRNA therapeutics.

References

Application Notes and Protocols for Compound Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A search for specific dosage and administration protocols for a compound designated "L-369" in mouse models did not yield any direct results in the available scientific literature. It is possible that "this compound" is a compound not yet described in published research, an internal designation not publicly available, or a potential typographical error for a different compound.

Researchers are advised to consult internal documentation or verify the compound's designation. However, this document provides a comprehensive guide to the general principles, protocols, and data presentation for administering compounds to mouse models, based on established scientific practices. This information can serve as a foundational resource for researchers developing protocols for novel compounds.

General Principles of Drug Administration in Mice

The selection of a drug administration route in mouse models is a critical decision that depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objective of the study. The most common routes of administration in mice include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular injections.[1]

Key Considerations:

  • Volume and Needle Size: The volume of the administered substance and the size of the needle are critical to minimize pain and distress to the animal.[2] Excessive volumes can be harmful.[2]

  • Absorption Rate: The rate of drug absorption varies significantly with the administration route. Generally, the order of absorption speed is Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[2]

  • Substance Preparation: Parenterally administered substances should be sterile, isotonic, and of pharmaceutical grade.[2]

  • Animal Welfare: All procedures should be performed by trained personnel to ensure the least possible pain and distress to the animals.[1][2]

Data Presentation: Administration Parameters

Clear and structured presentation of quantitative data is crucial for reproducibility and comparison across studies. The following tables provide templates for summarizing key administration parameters.

Table 1: Maximum Administration Volumes and Recommended Needle Sizes for Adult Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV)< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (divided into multiple sites)25-27 G
Intramuscular (IM)< 0.05 mL25-27 G
Oral (PO)5 mL/kgNot applicable (gavage needle)

Source: Adapted from multiple sources providing guidelines on substance administration in mice.[2][3]

Experimental Protocols

The following are generalized protocols for common administration routes. Note: These are templates and should be adapted based on the specific compound, vehicle, and experimental design.

Protocol 1: Intravenous (IV) Injection via the Lateral Tail Vein

Objective: To achieve rapid and complete systemic distribution of a compound.

Materials:

  • Compound solution (sterile and isotonic)

  • Syringe (e.g., 1 mL) with an appropriate needle (27-30 G)

  • Mouse restrainer

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Prepare the compound solution to the desired concentration.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Position the tail and identify one of the lateral veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity for systemic absorption.

Materials:

  • Compound solution

  • Syringe with an appropriate needle (25-27 G)

Procedure:

  • Prepare the compound solution.

  • Hold the mouse securely, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

Visualization of Experimental Workflow

Diagrams are essential for clearly communicating experimental procedures. The following Graphviz DOT script illustrates a typical workflow for a pharmacokinetic study in mice.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis cluster_data_analysis Data Analysis prep_compound Prepare Compound (e.g., this compound in vehicle) administer Administer Compound (e.g., IV, IP, PO) prep_compound->administer animal_prep Acclimate and Weigh Mice animal_prep->administer blood_collection Collect Blood Samples (serial time points) administer->blood_collection plasma_prep Process Blood to Plasma blood_collection->plasma_prep bioanalysis Quantify Compound (e.g., LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling (e.g., AUC, Cmax, T1/2) bioanalysis->pk_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates Gene Target Gene TF_active->Gene Regulates Transcription L369 This compound L369->Receptor Binds/Activates

References

Application Notes and Protocols: HER-2/neu Peptide p369-377 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "L-369" in the context of cancer immunotherapy did not yield specific results for a compound with this designation. However, the search results consistently pointed to a significant body of research on the HER-2/neu-derived peptide p369-377 (also known as E75 or nelipepimut-S). This document focuses on the applications of this peptide vaccine in cancer immunotherapy research.

Introduction

The human epidermal growth factor receptor 2 (HER-2/neu) is a transmembrane tyrosine kinase that is overexpressed in a variety of cancers, including a significant percentage of breast and ovarian cancers.[1][2] This overexpression is linked to more aggressive disease and a poorer prognosis. The HER-2/neu protein can serve as a tumor-associated antigen (TAA), meaning it can be recognized by the immune system. Peptide-based vaccines using immunogenic epitopes from TAAs are a promising strategy in cancer immunotherapy to stimulate a specific immune response against tumor cells.[1][3]

The p369-377 peptide is an immunodominant epitope derived from the extracellular domain of the HER-2/neu protein that binds to the HLA-A2 molecule.[1][3] It has been the focus of numerous preclinical and clinical studies to assess its potential as a vaccine to prevent disease recurrence in cancer patients.[1][2] When administered with an immunoadjuvant such as granulocyte-macrophage colony-stimulating factor (GM-CSF), the p369-377 peptide aims to induce a robust, HER-2/neu-specific cytotoxic T lymphocyte (CTL) response.[2][3]

Mechanism of Action

The fundamental principle behind the p369-377 peptide vaccine is to stimulate a specific cell-mediated immune response against cancer cells that overexpress the HER-2/neu protein. The overexpression of HER-2/neu in tumor cells leads to an increased presentation of its derived peptides, including p369-377, on the cell surface by Major Histocompatibility Complex (MHC) class I molecules.[3] This process, however, may not be sufficient to initiate a potent anti-tumor immune response in the host.

The administration of the p369-377 peptide vaccine with an adjuvant like GM-CSF is designed to enhance the activation of the immune system. The proposed mechanism of action follows a series of steps:

  • Antigen Presentation: Following injection, the synthetic p369-377 peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells.

  • MHC Class I Presentation: Inside the APCs, the peptide is loaded onto MHC class I molecules and presented on the cell surface.

  • T-Cell Activation: The peptide-MHC complex is recognized by the T-cell receptors on naive CD8+ T-cells.

  • Clonal Expansion and Differentiation: This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these CD8+ T-cells into cytotoxic T lymphocytes (CTLs).

  • Tumor Cell Recognition and Lysis: The newly generated CTLs can then recognize and bind to the naturally processed and presented p369-377 peptide on the surface of HER-2/neu-overexpressing tumor cells, leading to the targeted killing of these cancer cells.

Fig. 1: Proposed mechanism of action of the p369-377 peptide vaccine.

Data from Clinical Studies

The p369-377 peptide vaccine has been evaluated in several clinical trials, primarily in patients with breast and ovarian cancer. The following tables summarize key quantitative data from a representative Phase I/II clinical trial.

Table 1: Patient and Vaccine Protocol Overview

ParameterValueReference
Number of Patients6[4]
Cancer TypesStage III or IV Breast or Ovarian Cancer[4]
HLA TypeHLA-A2[4]
Vaccine Composition500 µg p369-377 peptide + 100 µg GM-CSF[4]
Vaccination Schedule6 monthly vaccinations[4]

Table 2: Immune Response to p369-377 Vaccination

ParameterPre-VaccinationPost-VaccinationReference
Median Precursor Frequency of p369-377-specific T-cells (per 106 PBMCs) 00 (range: 0-116)[4]
Number of Evaluable Patients with Developed Precursors N/A2 out of 4[4]
Duration of Immune Response N/AShort-lived, not detectable at 5 months post-vaccination[4]

PBMCs: Peripheral Blood Mononuclear Cells

These results indicate that the p369-377 peptide can induce a specific immune response in some patients, although the magnitude and duration of this response may be limited, suggesting the need for strategies to enhance and sustain T-cell immunity, such as the inclusion of helper peptides.[4][5]

Experimental Protocols

A key method for evaluating the immunogenicity of the p369-377 vaccine is the Interferon-gamma (IFN-γ) Enzyme-Linked Immunosorbent Spot (ELISpot) assay. This assay quantifies the number of peptide-specific T-cells based on their secretion of IFN-γ upon stimulation.

Protocol: IFN-γ ELISpot Assay for p369-377-Specific T-Cell Response

Objective: To determine the precursor frequency of p369-377-specific, IFN-γ-producing T-cells in peripheral blood mononuclear cells (PBMCs).

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase conjugate

  • BCIP/NBT substrate solution

  • p369-377 peptide

  • Phytohemagglutinin (PHA) as a positive control

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • PBMCs isolated from patient blood samples

Procedure:

  • Plate Coating:

    • Pre-wet the 96-well PVDF plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate three times with sterile phosphate-buffered saline (PBS).

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody.

    • Block the membrane with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

    • Thaw cryopreserved PBMCs and resuspend in complete medium.

    • Add 3 x 105 PBMCs to each well.

    • Add the p369-377 peptide to the experimental wells at a final concentration of 10 µg/mL.

    • Add PHA to the positive control wells.

    • Add medium alone to the negative control wells.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add the BCIP/NBT substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an automated ELISpot reader.

    • Calculate the number of spot-forming cells (SFCs) per million PBMCs by subtracting the mean of the negative control wells from the mean of the peptide-stimulated wells and adjusting for the number of cells plated.

Fig. 2: Experimental workflow for the IFN-γ ELISpot assay.

Concluding Remarks

The HER-2/neu peptide p369-377 has been a significant focus of research in the development of cancer vaccines. While early clinical studies have demonstrated its ability to induce a peptide-specific immune response, the magnitude and durability of this response have been variable.[4][6] These findings have spurred further research into strategies to enhance the efficacy of peptide vaccines, such as the inclusion of helper T-cell epitopes and the use of more potent adjuvants.[5] The protocols and data presented here provide a foundation for researchers and drug development professionals working on the advancement of cancer immunotherapies targeting the HER-2/neu oncoprotein.

References

Application Notes and Protocols for L-369 in siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-369 is a novel, ionizable cationic lipid designed for the efficient in vivo delivery of small interfering RNA (siRNA)[1]. As a key component of lipid nanoparticles (LNPs), this compound facilitates the encapsulation of siRNA, protects it from degradation, and enables its delivery to target cells, leading to sequence-specific gene silencing. These application notes provide a comprehensive guide to utilizing this compound in siRNA-mediated gene silencing experiments, including detailed protocols for the formulation of this compound-containing LNPs, in vitro and in vivo experimental workflows, and methods for assessing gene silencing efficacy and cytotoxicity. While specific performance data for this compound is emerging, the protocols provided are based on well-established methods for similar ionizable lipids, such as DLin-MC3-DMA, which is a component of the FDA-approved siRNA therapeutic, Onpattro®[2][3][4][5][6][7].

Mechanism of Action: LNP-mediated siRNA Delivery

LNP-siRNA delivery is a multi-step process that begins with the formulation of the nanoparticles and culminates in the silencing of the target gene within the cell.

LNP_siRNA_Delivery_Pathway cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Uptake and Endosomal Escape cluster_silencing RNAi Machinery Lipids_Ethanol Lipids in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) Mixing Rapid Mixing Lipids_Ethanol->Mixing siRNA_Buffer siRNA in Aqueous Buffer (pH 4) siRNA_Buffer->Mixing LNP_siRNA LNP-siRNA (Self-Assembly) Mixing->LNP_siRNA LNP_in_vivo LNP-siRNA in Circulation (pH 7.4) Endocytosis ApoE-mediated Endocytosis LNP_in_vivo->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Release Endosomal Escape (Membrane Fusion) Late_Endosome->Release siRNA_Cytoplasm siRNA in Cytoplasm Release->siRNA_Cytoplasm RISC_loading RISC Loading siRNA_Cytoplasm->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA_target Target mRNA mRNA_target->Cleavage Silencing Gene Silencing Cleavage->Silencing LNP_Formulation_Workflow start Start prep_lipids Prepare Lipid Stock in Ethanol (this compound, DSPC, Chol, PEG) start->prep_lipids prep_siRNA Prepare siRNA in Citrate Buffer (pH 4) start->prep_siRNA microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->microfluidics prep_siRNA->microfluidics dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis sterilization Sterile Filtration (0.22 µm) dialysis->sterilization storage Store at 4°C sterilization->storage end End storage->end

References

Application Notes and Protocols for L-369 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-369 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as siRNA.[1][2] Its chemical structure allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitates their release into the cytoplasm of target cells. Proper handling, dissolution, and storage of this compound are critical to ensure its stability and performance in downstream applications. These application notes provide a detailed protocol for the dissolution and storage of this compound lipid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound lipid.

ParameterValueReference
Molecular Weight 794.3 g/mol [3]
Purity ≥95%[1][3]
Solubility
      Ethanol (B145695)Slightly Soluble: 0.1-1 mg/mL[3]
      MethanolSparingly Soluble: 1-10 mg/mL[3]
      ChloroformSlightly Soluble: 0.1-1 mg/mL[3]
Long-term Storage (Powder) ≥ 2 years at -20°C[1]
Long-term Storage (in Ethanol) ≥ 2 years at -20°C[3]
Short-term Storage (in DMSO) 2 weeks at 4°C[1][2]
Long-term Storage (in DMSO) 6 months at -80°C[1][2]

Experimental Protocols

Protocol for Dissolving this compound Lipid to Prepare a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound lipid (powder)

  • 200-proof ethanol (ACS Grade or higher)

  • Sterile, RNase-free glass vial with a screw cap

  • Analytical balance

  • Pipettes and sterile, RNase-free pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Equilibration: Before opening, allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour.[2] This prevents condensation from forming inside the vial, which could compromise the integrity of the lipid.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile, RNase-free glass vial.

  • Solvent Addition: Using a calibrated pipette, add the required volume of 200-proof ethanol to the vial to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of this compound).

  • Dissolution:

    • Tightly seal the vial and vortex the mixture for 2-3 minutes to facilitate dissolution.

    • If the lipid does not fully dissolve, gentle heating may be applied. Warm the solution in a water bath or on a heating block at 37-60°C for 5-10 minutes, with intermittent vortexing.[4]

    • Visually inspect the solution to ensure that all of the lipid has dissolved and the solution is clear.

  • Storage: Once fully dissolved, the this compound stock solution should be stored under the appropriate conditions as outlined in the storage protocol below.

Protocol for Storing this compound Lipid Solutions

Proper storage is crucial to maintain the stability of the this compound lipid.

Short-Term Storage (up to 2 weeks):

  • For solutions prepared in ethanol, store in a tightly sealed vial at -20°C.

  • For solutions prepared in DMSO, storage at 4°C for up to two weeks is permissible.[1][2]

Long-Term Storage (greater than 2 weeks):

  • Store the this compound stock solution in ethanol in tightly sealed vials at -20°C. Under these conditions, the solution is stable for at least 2 years.[3]

  • If using DMSO, store the stock solution in aliquots in tightly sealed vials at -80°C for up to 6 months.[1][2]

  • To minimize freeze-thaw cycles, it is recommended to prepare single-use aliquots.

Handling Precautions:

  • This compound is for research use only and not for human or veterinary use.[3]

  • Handle the lipid and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Before use, and prior to opening the vial, allow the frozen stock solution to equilibrate to room temperature.[2]

Visualizations

Dissolving_and_Storing_L369_Lipid cluster_dissolution Dissolution Protocol cluster_storage Storage Protocol cluster_handling Handling start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound into a sterile glass vial equilibrate->weigh add_ethanol Add 200-proof ethanol weigh->add_ethanol vortex Vortex to dissolve add_ethanol->vortex check_dissolution Fully dissolved? vortex->check_dissolution heat Gentle heating (37-60°C) with intermittent vortexing check_dissolution->heat No dissolved Clear this compound Solution check_dissolution->dissolved Yes heat->vortex storage_options Storage Options dissolved->storage_options short_term Short-term (≤ 2 weeks) -20°C (Ethanol) 4°C (DMSO) storage_options->short_term Short-term long_term Long-term (> 2 weeks) -20°C (Ethanol) -80°C (DMSO) storage_options->long_term Long-term aliquot Aliquot for single use to avoid freeze-thaw short_term->aliquot long_term->aliquot use Equilibrate to room temperature before use aliquot->use end Ready for LNP Formulation use->end

Caption: Workflow for dissolving and storing this compound lipid.

References

Application Notes and Protocols for LNP Formulation using L-369 in Combination with Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of short interfering RNA (siRNA) therapeutics presents a significant challenge in drug development, primarily due to the inherent instability and poor cellular uptake of naked siRNA molecules. Lipid nanoparticles (LNPs) have emerged as a leading delivery platform, protecting the siRNA cargo and facilitating its delivery to target cells. A critical component of an effective LNP formulation is the ionizable lipid, which plays a pivotal role in siRNA encapsulation and endosomal escape. L-369 is a novel, proprietary ionizable lipid developed for enhanced siRNA delivery. These application notes provide a comprehensive overview and detailed protocols for the formulation of LNPs using this compound in combination with other lipids for potent and effective gene silencing.

This compound: A Novel Ionizable Lipid for siRNA Delivery

This compound, chemically known as 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester, is an advanced ionizable lipid designed for optimal siRNA delivery. A key feature of this compound is its improved in vivo elimination profile, which contributes to a wider safety margin, a critical aspect for therapeutic applications.

LNP Formulation with this compound: Composition and Rationale

A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. Each component plays a crucial role in the structure, stability, and in vivo performance of the nanoparticle.

Typical Lipid Composition for this compound based LNPs:

While specific ratios for this compound are proprietary and may require optimization for different siRNA payloads and target tissues, a common starting point for formulation development can be extrapolated from similar ionizable lipids. A widely used molar ratio for ionizable lipid-based LNPs for siRNA delivery is 50:10:38.5:1.5 (Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid).

  • Ionizable Lipid (this compound): At a low pH during formulation, this compound is positively charged, enabling the encapsulation of negatively charged siRNA. At physiological pH, it becomes closer to neutral, reducing toxicity. Inside the endosome, the acidic environment again protonates this compound, facilitating endosomal escape and release of the siRNA into the cytoplasm.

  • Helper Lipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): This phospholipid contributes to the structural integrity of the lipid bilayer of the LNP.

  • Cholesterol: As a structural lipid, cholesterol modulates the fluidity and stability of the LNP, filling gaps in the lipid bilayer and enhancing rigidity.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) forms a hydrophilic layer on the surface of the LNP. This PEG shield prevents aggregation, reduces opsonization by serum proteins, and prolongs circulation time in the bloodstream.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound containing LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniform nanoparticles.

Materials:

  • This compound (in 200-proof ethanol)

  • DSPC (in 200-proof ethanol)

  • Cholesterol (in 200-proof ethanol)

  • DMG-PEG 2000 (in 200-proof ethanol)

  • siRNA (in RNase-free citrate (B86180) buffer, pH 4.0)

  • RNase-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol (B145695) at a concentration of 10-20 mg/mL. Gentle heating (up to 60°C) may be necessary to ensure complete dissolution.

    • Combine the individual lipid stock solutions to create a mixed lipid stock in ethanol with the desired molar ratio (e.g., a starting ratio of 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in an RNase-free aqueous buffer with a pH of 4.0 (e.g., 50 mM citrate buffer) to a desired concentration (e.g., 0.5-1 mg/mL).

  • Microfluidic Mixing:

    • Load the lipid stock solution and the siRNA solution into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic (ethanol) phase, typically starting at 3:1.

    • Set the total flow rate (TFR) on the microfluidic mixing device. A typical starting TFR is 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the siRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove ethanol and unencapsulated siRNA, perform dialysis against PBS (pH 7.4) using a dialysis cassette or utilize a tangential flow filtration (TFF) system for larger volumes.

    • For dialysis, dialyze for at least 6 hours with two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

    • Acceptable LNPs for in vivo use typically have a size range of 70-150 nm and a PDI below 0.2.

2. Encapsulation Efficiency Determination:

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. This will measure the total siRNA.

    • Leave the other set intact to measure the unencapsulated siRNA.

    • Use a RiboGreen reagent, which fluoresces upon binding to RNA, to quantify the amount of siRNA in both sets of samples using a fluorescence plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound LNP Formulation

ParameterTypical Value
Molar Ratio (this compound:DSPC:Chol:PEG) 50:10:38.5:1.5
Particle Size (Z-average, nm) 80 - 120
Polydispersity Index (PDI) < 0.15
Encapsulation Efficiency (%) > 90%

Note: These are representative values. Actual results may vary depending on the specific siRNA sequence, concentration, and formulation parameters.

Visualization of Experimental Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stock->Microfluidics siRNA_Solution Prepare siRNA Solution in Citrate Buffer (pH 4.0) siRNA_Solution->Microfluidics Dialysis Dialysis / TFF (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization Characterization - Size & PDI (DLS) - Encapsulation Efficiency (RiboGreen) Sterilization->Characterization

Caption: Workflow for this compound LNP Formulation and Characterization.

In Vivo Application and Considerations

LNPs formulated with this compound are primarily designed for systemic administration to achieve gene silencing in target organs, particularly the liver.

Protocol 3: In Vivo Gene Silencing Study in Mice

Materials:

  • This compound LNP-siRNA formulation

  • Control LNP-siRNA (e.g., targeting a non-relevant gene like Luciferase)

  • Saline solution

  • Animal model (e.g., C57BL/6 mice)

Procedure:

  • Dosing:

    • Dilute the LNP-siRNA formulation to the desired concentration in sterile saline.

    • Administer the formulation to mice via intravenous (IV) injection (e.g., tail vein). A typical dose range for initial studies is 0.1 - 1.0 mg/kg of siRNA.

  • Sample Collection and Analysis:

    • At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples for serum analysis and euthanize the animals.

    • Harvest the target organ (e.g., liver).

    • Isolate RNA from the tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Analyze serum for relevant protein biomarkers to assess target protein knockdown.

Expected Outcome:

A significant reduction in the target mRNA and protein levels in the group treated with this compound LNP-siRNA compared to the control group.

Signaling Pathway for RNA Interference (RNAi)

RNAi_Pathway LNP This compound LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (this compound mediated) RISC_Loading siRNA loading into RISC Cytoplasm->RISC_Loading siRNA release RISC Active RISC (RNA-Induced Silencing Complex) RISC_Loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA_Target Target mRNA mRNA_Target->Cleavage No_Protein No Protein Translation Cleavage->No_Protein

Caption: The RNA interference (RNAi) pathway initiated by this compound LNP-siRNA.

Conclusion

This compound represents a significant advancement in ionizable lipid technology for siRNA delivery. The protocols and information provided in these application notes offer a solid foundation for researchers to formulate, characterize, and evaluate this compound based LNPs for preclinical research and therapeutic development. Optimization of formulation parameters, including lipid ratios and siRNA concentration, will be crucial for achieving maximal gene silencing efficacy for specific applications.

Measuring LNP Encapsulation Efficiency of L-369 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. A critical quality attribute (CQA) for LNP-based drug products is the encapsulation efficiency (EE%), which represents the percentage of the nucleic acid payload successfully enclosed within the nanoparticle.[1][2] Inefficient encapsulation can lead to reduced therapeutic efficacy and potential safety concerns arising from unencapsulated genetic material.[3] L-369 is a novel ionizable cationic lipid utilized in the formulation of LNPs for nucleic acid delivery.[4][5][6][7] This document provides detailed protocols for determining the encapsulation efficiency of LNP formulations containing the ionizable lipid this compound.

The methodologies described herein are established techniques for quantifying unencapsulated and total nucleic acid content, allowing for the precise calculation of encapsulation efficiency. These methods include a widely used fluorescence-based assay (RiboGreen), as well as chromatographic and electrophoretic techniques that offer higher resolution.

Key Methodologies for Encapsulation Efficiency Determination

Several analytical techniques are available to accurately measure the encapsulation efficiency of LNP formulations. The choice of method may depend on factors such as the specific nucleic acid payload, the required throughput, and the level of detail needed for characterization.

  • RiboGreen Assay: A common and high-throughput method that utilizes a fluorescent dye that selectively binds to nucleic acids.[8] The fluorescence intensity is measured before and after lysis of the LNPs to determine the amount of unencapsulated and total RNA, respectively.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as anion-exchange and ion-pair reversed-phase HPLC can separate and quantify unencapsulated nucleic acids from intact LNPs.[10][11] These methods offer the advantage of providing information about the different species of the nucleic acid payload.[11]

  • Capillary Gel Electrophoresis (CGE): A high-resolution technique that separates molecules based on their size and charge in a gel matrix-filled capillary.[12][13][14] CGE can accurately quantify the amount of free versus encapsulated nucleic acid and simultaneously provide information on the integrity of the nucleic acid.[13][14]

Data Presentation

The following tables summarize the typical quantitative data obtained from the described experimental protocols for determining the encapsulation efficiency of this compound LNPs.

Table 1: RiboGreen Assay Data

SampleFluorescence (Intact LNPs)Fluorescence (Lysed LNPs)Unencapsulated RNA (µg/mL)Total RNA (µg/mL)Encapsulation Efficiency (%)
This compound LNP Batch 11503000510095.0
This compound LNP Batch 22103150710593.3
This compound LNP Batch 31202900496.795.9
Empty LNP (Control)3035---

Table 2: HPLC Analysis Data

SamplePeak Area (Unencapsulated RNA)Peak Area (Total RNA after Lysis)Unencapsulated RNA (µg/mL)Total RNA (µg/mL)Encapsulation Efficiency (%)
This compound LNP Batch 15,2001,050,0004.898.195.1
This compound LNP Batch 27,5001,100,0006.9102.393.3
This compound LNP Batch 34,100980,0003.891.695.8

Table 3: Capillary Gel Electrophoresis Data

SamplePeak Area (Free RNA)Peak Area (Total RNA after Lysis)Free RNA (µg/mL)Total RNA (µg/mL)Encapsulation Efficiency (%)
This compound LNP Batch 125050,0005.0100.095.0
This compound LNP Batch 236052,5007.2105.093.1
This compound LNP Batch 320048,0004.296.095.6

Experimental Protocols

Protocol 1: RiboGreen Assay for RNA Encapsulation Efficiency

This protocol describes the determination of RNA encapsulation efficiency in this compound LNPs using the Quant-iT RiboGreen RNA Assay Kit.

Materials:

  • This compound LNP samples

  • Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and TE buffer)

  • Triton X-100 (10% solution)

  • Nuclease-free water

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 2% Triton X-100 solution in nuclease-free water.

    • Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light.

    • Prepare RNA standards of known concentrations using the RNA provided in the kit or a well-characterized RNA standard.

  • Sample Preparation:

    • Dilute the this compound LNP samples to a suitable concentration within the linear range of the assay.

    • For each sample, prepare two sets of dilutions in triplicate in the 96-well plate:

      • Intact LNPs: Dilute the LNP sample in TE buffer. This measures the unencapsulated RNA.

      • Lysed LNPs: Dilute the LNP sample in a final concentration of 0.5-1% Triton X-100 in TE buffer to lyse the LNPs.[8] This measures the total RNA.

    • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 containing wells.[9][15]

  • Measurement:

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Calculation of Encapsulation Efficiency:

    • Generate a standard curve by plotting the fluorescence intensity of the RNA standards against their concentrations.

    • Determine the concentration of unencapsulated RNA from the fluorescence of the intact LNP samples.

    • Determine the total RNA concentration from the fluorescence of the lysed LNP samples.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100[1]

Protocol 2: Anion-Exchange HPLC for RNA Encapsulation Efficiency

This protocol outlines a method for determining RNA encapsulation efficiency using anion-exchange high-performance liquid chromatography (AEX-HPLC).

Materials:

  • This compound LNP samples

  • HPLC system with a UV or fluorescence detector

  • Anion-exchange column suitable for nucleic acid separation

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.4

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.4

  • Triton X-100 or other suitable detergent for LNP lysis

  • RNA standards of known concentration

Procedure:

  • Sample Preparation:

    • Unencapsulated RNA: Directly inject a diluted aliquot of the this compound LNP sample into the HPLC system.

    • Total RNA: Lyse the this compound LNPs by incubating a diluted aliquot with a final concentration of 0.5-1% Triton X-100 for 15 minutes at room temperature. Inject the lysed sample.

  • HPLC Method:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from Mobile Phase A to Mobile Phase B to elute the bound RNA.

    • Monitor the absorbance at 260 nm or fluorescence if a labeled RNA is used.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of the RNA standard and plotting the peak area against concentration.

    • Determine the concentration of unencapsulated RNA from the chromatogram of the intact LNP sample.

    • Determine the total RNA concentration from the chromatogram of the lysed LNP sample.

    • Calculate the encapsulation efficiency using the formula provided in Protocol 1.

Protocol 3: Capillary Gel Electrophoresis for RNA Encapsulation Efficiency

This protocol provides a high-resolution method for determining RNA encapsulation efficiency and integrity using capillary gel electrophoresis (CGE).

Materials:

  • This compound LNP samples

  • Capillary electrophoresis system with a laser-induced fluorescence (LIF) detector

  • Gel-filled capillary for RNA analysis

  • RNA intercalating dye (e.g., SYBR Green)

  • Detergent for LNP lysis (e.g., Triton X-100)

  • RNA standards of known concentration and integrity

Procedure:

  • Sample Preparation:

    • Free RNA: Dilute the this compound LNP sample in an appropriate running buffer containing the RNA intercalating dye.

    • Total RNA: Lyse the this compound LNPs by incubating a diluted aliquot with a suitable detergent. Then, dilute the lysed sample in the running buffer containing the intercalating dye.

  • CGE Method:

    • Condition the capillary according to the manufacturer's instructions.

    • Inject the sample using pressure or voltage.

    • Apply the separation voltage.

    • Detect the migrating RNA-dye complexes using the LIF detector.

  • Data Analysis:

    • Create a calibration curve by running RNA standards of known concentrations and plotting the peak area against concentration.

    • Quantify the amount of free RNA in the untreated LNP sample.[12]

    • Quantify the total amount of RNA in the detergent-treated LNP sample.[12]

    • Calculate the encapsulation efficiency by subtracting the free RNA from the total RNA to get the encapsulated amount, then dividing the encapsulated amount by the total amount and multiplying by 100.[12][14]

Visualizations

Encapsulation_Efficiency_Workflow cluster_sample This compound LNP Sample cluster_measurement Measurement Steps cluster_calculation Calculation LNP This compound LNP Formulation Intact Measure Free Nucleic Acid (Intact LNPs) LNP->Intact Lysed Lyse LNPs (e.g., with Triton X-100) LNP->Lysed Calc EE% = [(Total - Free) / Total] * 100 Intact->Calc Total Measure Total Nucleic Acid (Lysed LNPs) Lysed->Total Total->Calc Result Encapsulation Efficiency (%) Calc->Result

Caption: General workflow for determining LNP encapsulation efficiency.

RiboGreen_Assay_Principle cluster_before Before Lysis cluster_after After Lysis (with Triton X-100) LNP_intact LNP RNA_encap RNA_free Free RNA RiboGreen1 RiboGreen RNA_free->RiboGreen1 binds Fluorescence_low Low Fluorescence RiboGreen1->Fluorescence_low results in LNP_lysed Lysed LNP RNA_released Released RNA RiboGreen2 RiboGreen RNA_released->RiboGreen2 binds RNA_free2 Free RNA RNA_free2->RiboGreen2 binds Fluorescence_high High Fluorescence RiboGreen2->Fluorescence_high results in Lysis Lysis cluster_after cluster_after cluster_before cluster_before

Caption: Principle of the RiboGreen assay for encapsulation efficiency.

HPLC_Separation_Principle cluster_injection Sample Injection cluster_separation AEX-HPLC Separation cluster_detection Detection (UV 260 nm) cluster_quantification Quantification Intact_Sample Intact LNP Sample Column Anion-Exchange Column Intact_Sample->Column Lysed_Sample Lysed LNP Sample Lysed_Sample->Column Chromo_Intact Chromatogram 1: Peak for Free RNA Column->Chromo_Intact Intact Injection Chromo_Lysed Chromatogram 2: Peak for Total RNA Column->Chromo_Lysed Lysed Injection Quantify Quantify Peak Areas & Calculate EE% Chromo_Intact->Quantify Chromo_Lysed->Quantify

Caption: Workflow for HPLC-based encapsulation efficiency measurement.

References

Unable to Locate "L-369" in CRISPR-Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available scientific literature and public databases, no specific information, quantitative data, or experimental protocols were found for a CRISPR-Cas9 delivery tool designated as "L-369."

The search for "this compound" in the context of CRISPR-Cas9 delivery systems did not yield any relevant results. This suggests that "this compound" may be an internal, unpublished designation, a misnomer, or a very new technology not yet described in publicly accessible resources. The provided search results offer extensive information on various lipid nanoparticle (LNP) and other non-viral delivery systems for CRISPR-Cas9, but none are identified as "this compound."[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Without any specific data or methodologies associated with "this compound," it is not possible to generate the requested detailed Application Notes, Protocols, and visualizations.

To provide a helpful alternative, we can offer a detailed overview of a well-characterized and published lipid nanoparticle (LNP) system for CRISPR-Cas9 delivery, including generalized protocols and data presentation. Please specify if you would like to proceed with an analysis of a known LNP system (e.g., those containing lipids such as MC3, or other ionizable lipids) or provide an alternative designation for your tool of interest.

References

Application Notes & Protocols: L-369 Gene Therapy for a Preclinical Model of Cerebral Atrophy Syndrome (CAS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cerebral Atrophy Syndrome (CAS) is a debilitating neurodegenerative disorder characterized by progressive neuronal loss in the hippocampus, leading to severe cognitive decline. A promising therapeutic strategy involves the use of L-369, a novel gene therapy. This compound is an adeno-associated virus serotype 9 (AAV9) vector designed to deliver a functional copy of the Neuro-Protective Factor 1 (NPF1) gene. This document provides a detailed overview of the experimental design for the preclinical evaluation of this compound, including the underlying signaling pathway, comprehensive experimental workflows, and detailed protocols for key assays.

This compound Mechanism of Action and Signaling Pathway

This compound is administered directly to the central nervous system, where the AAV9 vector transduces neurons.[1] The NPF1 gene is then expressed, producing the NPF1 protein. This protein acts on the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. Activation of this pathway by NPF1 is hypothesized to inhibit neuronal apoptosis and promote neuronal health, thereby counteracting the neurodegeneration seen in CAS.

NPF1-Mediated PI3K/Akt Survival Pathway

The diagram below illustrates the proposed signaling cascade initiated by the NPF1 protein expressed from the this compound vector.

NPF1_Signaling_Pathway L369 This compound (AAV9-NPF1) NPFR NPF Receptor PI3K PI3K NPFR->PI3K Activates Akt Akt PI3K->Akt Activates BAD BAD (Pro-apoptotic) Akt->BAD Inhibits by Phosphorylation Transcription Pro-Survival Gene Transcription Akt->Transcription Promotes pBAD p-BAD (Inactive) BAD->pBAD

Caption: NPF1 signaling pathway initiated by this compound.

Preclinical Experimental Workflow

A robust preclinical study design is essential to evaluate the safety and efficacy of this compound.[2][3] The workflow encompasses vector production, characterization, in vivo administration to a CAS animal model, and subsequent behavioral and molecular analyses.

Preclinical_Workflow Vector_Production 1. This compound Vector Production (AAV9-NPF1) Vector_QC 2. Vector QC & Titration (qPCR) Vector_Production->Vector_QC Administration 4. This compound Administration (Intracerebroventricular) Vector_QC->Administration Animal_Model 3. CAS Animal Model (e.g., NPF1 Knockout Mouse) Animal_Model->Administration Behavioral 5. Behavioral Testing (Morris Water Maze) Administration->Behavioral Tissue_Collection 6. Tissue Collection (Brain, Liver, Spleen, Gonads) Behavioral->Tissue_Collection Molecular_Analysis 7. Molecular & Histological Analysis Tissue_Collection->Molecular_Analysis Biodistribution Biodistribution (qPCR) Molecular_Analysis->Biodistribution Expression NPF1 Expression (Western Blot) Molecular_Analysis->Expression Apoptosis Apoptosis (TUNEL Assay) Molecular_Analysis->Apoptosis

Caption: Preclinical experimental workflow for this compound.

Data Presentation

Quantitative data from preclinical studies should be summarized to facilitate clear interpretation and comparison between treatment and control groups.

Table 1: this compound Vector Biodistribution

Tissue Vector Genomes / µg gDNA (Mean ± SD)
Hippocampus 1.5 x 10^5 ± 0.3 x 10^5
Cortex 8.2 x 10^4 ± 1.1 x 10^4
Liver 2.1 x 10^3 ± 0.5 x 10^3
Spleen 1.5 x 10^2 ± 0.4 x 10^2

| Gonads | < 100 |

Table 2: NPF1 Protein Expression in Hippocampus

Group Relative NPF1 Expression (vs. WT) (Mean ± SD)
Wild-Type (WT) 1.00 ± 0.15
CAS Model + Vehicle 0.05 ± 0.02

| CAS Model + this compound | 0.85 ± 0.20 |

Table 3: Apoptosis in Hippocampal Neurons

Group TUNEL-Positive Cells / Field (Mean ± SD)
Wild-Type (WT) 5 ± 2
CAS Model + Vehicle 45 ± 8

| CAS Model + this compound | 12 ± 4 |

Table 4: Morris Water Maze Performance

Group Escape Latency (seconds) (Mean ± SD) Time in Target Quadrant (%) (Mean ± SD)
Wild-Type (WT) 15 ± 4 40 ± 7
CAS Model + Vehicle 55 ± 9 15 ± 5

| CAS Model + this compound | 25 ± 6 | 32 ± 6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

AAV Vector Genome Titration by qPCR

This protocol determines the number of genome-containing viral particles.[4][5]

  • Sample Preparation: Treat purified AAV samples with DNase I to remove any contaminating plasmid DNA.[4]

  • Standard Curve: Prepare a standard curve using a plasmid containing the target sequence (e.g., NPF1 gene or ITR).[5] Create serial dilutions of the plasmid to generate a range of known concentrations.

  • qPCR Reaction Setup: In a 96-well plate, combine a SYBR Green Master Mix, forward and reverse primers targeting a region of the AAV genome (e.g., ITR), and the DNase-treated AAV samples or plasmid standards.[4]

  • qPCR Program: Run the plate on a qPCR instrument with a standard cycling program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[4] Include a melt curve analysis to verify the specificity of the amplified product.[4]

  • Data Analysis: Determine the titer of the AAV samples (viral genomes/mL) by comparing their Ct values to the standard curve.[4]

Western Blot for NPF1 Protein Expression

This technique is used to detect and semi-quantify the expression of the NPF1 protein in brain tissue lysates.[6]

  • Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease inhibitors.[6] Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each sample using a BCA assay.[7]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[8] Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[7][8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBS-T (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for NPF1 overnight at 4°C.[6] Wash the membrane with TBS-T, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[7] Use a loading control like β-actin to normalize protein levels.[6]

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9]

  • Sample Preparation: Prepare paraffin-embedded or frozen brain tissue sections (4-6 µm thick).

  • Permeabilization: Permeabilize the tissue sections to allow the enzyme to access the nucleus. This can be achieved by incubating with Proteinase K.[9]

  • TdT Labeling Reaction: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).[10] The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[9][10]

  • Detection: If using a biotin-labeled dUTP, follow with an incubation with a streptavidin-HRP conjugate and a substrate like DAB to produce a colored precipitate.[11] If using a fluorescently labeled dUTP, the signal can be detected directly using a fluorescence microscope.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or hematoxylin.[11] Image the sections and quantify the number of TUNEL-positive (apoptotic) cells.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13]

  • Apparatus: Use a circular pool (90-150 cm in diameter) filled with opaque water.[14][15] A small escape platform is hidden 1 cm below the water's surface.[14] Place distinct visual cues around the room to be used for navigation.[15]

  • Acquisition Phase: For 5 consecutive days, conduct four trials per day for each animal.[16] In each trial, place the mouse in the water at one of four different starting positions, facing the wall of the tank.[16] Allow the mouse to swim for a set time (e.g., 60-90 seconds) to find the hidden platform.[16] If the mouse fails to find the platform within the time limit, gently guide it to the platform.[16] Record the escape latency (time to find the platform).

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool.[14] Place the mouse in the pool and allow it to swim freely for 60-90 seconds.[14] Record the swimming path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the former platform location.[16] This trial assesses the animal's spatial memory for the platform's location.[14]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L-369 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-369 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to LNP aggregation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of aggregation in my this compound LNP formulation?

A1: Initial signs of aggregation can include a visible precipitate or cloudiness in the nanoparticle dispersion, an increase in the Z-average diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS), and a decrease in therapeutic efficacy.[1][2] For instance, a PDI greater than 0.2 often suggests a wide dispersion of particle sizes, which may include large aggregates.[1]

Q2: My this compound LNPs appear aggregated immediately after formulation. What are the likely causes?

A2: Immediate aggregation is often due to suboptimal formulation or process parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: this compound is an ionizable lipid. The pH of your buffer is critical. During formulation, a low pH is necessary to protonate the amine group of the lipid, facilitating the encapsulation of negatively charged cargo like mRNA or siRNA. However, a pH that is too low can lead to excessive positive surface charge and instability, causing aggregation.[3][4]

  • Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[3][4]

  • Lipid Concentration: High lipid concentrations during formulation can increase the frequency of particle collisions, promoting aggregation.[4]

  • Solvent Mixing Rate: In methods like ethanol (B145695) injection, the rate of mixing is crucial. Slow introduction of the organic phase can lead to the formation of larger, less stable particles that are more prone to aggregation.[4][5] Microfluidic mixing generally provides more controlled and rapid mixing, which can help in tuning nanoparticle size.[1]

Q3: My this compound LNPs look good initially but aggregate during storage. How can I improve their long-term stability?

A3: Aggregation during storage is a common issue influenced by several factors:

  • Storage Temperature: Storing LNP formulations at 2°C to 8°C is often preferable to freezing.[2] Freeze-thaw cycles can induce phase separation and aggregation upon thawing.[2][3][6] If freezing is necessary, it should be done rapidly.

  • Cryoprotectants: If you need to freeze your nanoparticles, consider adding a cryoprotectant like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to minimize aggregation.[2][3][7]

  • Buffer Choice: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing and thawing, which can induce aggregation.[3] Using alternative buffers like Tris or HEPES may offer better cryoprotection.[8]

  • pH of Storage Buffer: While the formulation pH is critical, the storage pH also plays a role. Storing at a physiologically appropriate pH (around 7.4) is generally recommended for ease of use, as studies have shown that LNPs can remain stable at this pH when refrigerated.[2]

Q4: How does the composition of my lipid mixture affect the stability of this compound LNPs?

A4: The molar ratios of the different lipid components are crucial for LNP stability.[9][10] Each lipid plays a specific role:

  • Ionizable Lipid (this compound): Essential for encapsulating the nucleic acid payload and facilitating endosomal escape.[3][11] The specific structure of the ionizable lipid can influence the rigidity of the LNP membrane, with branched tails potentially reducing aggregation.[3]

  • PEG-Lipid: Creates a steric barrier that helps prevent aggregation during storage and increases circulation time in the body.[3][9] However, the amount of PEG-lipid must be optimized, as too much can hinder cellular uptake.[3]

  • Helper Phospholipid (e.g., DSPC): Contributes to the structural integrity and stability of the LNP.[3][12]

  • Cholesterol: Modulates the fluidity of the lipid membrane, enhancing stability.[3][9][12]

Altering the molar ratios of these components will result in LNPs with different physical properties and stability profiles.[9][10]

Troubleshooting Guides

Guide 1: Immediate Aggregation Post-Formulation

This guide provides a step-by-step approach to troubleshoot aggregation that occurs immediately after LNP synthesis.

Troubleshooting Workflow for Immediate Aggregation

start Immediate Aggregation Observed check_ph Verify pH of Aqueous Phase start->check_ph check_ionic Assess Ionic Strength of Buffer start->check_ionic check_lipid_conc Review Lipid Concentration start->check_lipid_conc check_mixing Evaluate Mixing Parameters start->check_mixing adjust_ph Adjust pH (e.g., less acidic) check_ph->adjust_ph adjust_ionic Lower Salt Concentration check_ionic->adjust_ionic adjust_lipid_conc Decrease Lipid Concentration check_lipid_conc->adjust_lipid_conc adjust_mixing Optimize Mixing (e.g., faster rate) check_mixing->adjust_mixing reformulate Reformulate LNPs adjust_ph->reformulate adjust_ionic->reformulate adjust_lipid_conc->reformulate adjust_mixing->reformulate

Caption: Troubleshooting workflow for immediate LNP aggregation.

Experimental Protocols:

  • pH and Ionic Strength Adjustment: Prepare a series of aqueous buffers with varying pH values (e.g., from 3.5 to 5.0 in 0.5 increments) and ionic strengths (e.g., by varying the salt concentration). Formulate the this compound LNPs using these different buffers and characterize the resulting particle size and PDI using DLS.

  • Lipid Concentration Titration: Prepare several formulations with decreasing total lipid concentrations while maintaining the same lipid molar ratios. Analyze each formulation for signs of aggregation.

  • Mixing Rate Optimization: If using a microfluidic system, vary the flow rate ratio and total flow rate to assess the impact on particle size and aggregation.[13] For manual methods, ensure rapid and consistent mixing.

Guide 2: Aggregation During Storage

This guide addresses LNP aggregation that occurs over time during storage.

Factors Influencing LNP Storage Stability

storage_stability LNP Storage Stability temp Storage Temperature storage_stability->temp freeze_thaw Freeze-Thaw Cycles storage_stability->freeze_thaw buffer Buffer Composition storage_stability->buffer cryo Cryoprotectants storage_stability->cryo rec_temp Refrigeration (2-8°C) is often optimal temp->rec_temp avoid_freeze Avoid freezing if possible temp->avoid_freeze minimize_cycles Aliquot to minimize freeze-thaw events freeze_thaw->minimize_cycles use_cryo Add cryoprotectants (sucrose, trehalose) freeze_thaw->use_cryo pbs_caution PBS can cause pH shifts during freezing buffer->pbs_caution alt_buffers Consider Tris or HEPES for frozen storage buffer->alt_buffers cryo->use_cryo

Caption: Key factors contributing to LNP stability during storage.

Experimental Protocols:

  • Accelerated Stability Study: Aliquot your LNP formulation and store it under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C).[2] At regular intervals (e.g., 1, 7, 14, and 30 days), analyze the samples for particle size, PDI, and zeta potential.

  • Freeze-Thaw Stress Test: Subject aliquots of your LNP formulation (with and without cryoprotectants) to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).[3][6] Analyze the samples after each cycle to determine the impact on aggregation.

  • Cryoprotectant Screening: Prepare your LNP formulation with different concentrations of cryoprotectants like sucrose or trehalose (e.g., 5%, 10%, 20% w/v).[2][7] Perform a freeze-thaw stress test on these samples and compare their stability to a control without cryoprotectants.

Data Presentation

Table 1: Common Analytical Techniques for LNP Aggregation Analysis

TechniqueParameter(s) MeasuredTypical Application
Dynamic Light Scattering (DLS) Z-average diameter, Polydispersity Index (PDI)Rapid assessment of particle size and size distribution.[14]
Zeta Potential Analysis Zeta PotentialMeasures surface charge, which is an indicator of colloidal stability.[5][15]
Size Exclusion Chromatography (SEC) Separation of monomers from aggregatesQuantifies the percentage of aggregated particles.[16][17]
Flow Imaging Microscopy (FIM) Particle concentration, size, and morphologyDetects and images subvisible particles and aggregates.[3]
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Particle morphology and structureHigh-resolution visualization of individual LNPs and aggregates.

Table 2: General Troubleshooting Summary for this compound LNP Aggregation

IssuePotential CauseRecommended Solution(s)
Immediate Aggregation Suboptimal pH (too low)Increase the pH of the aqueous formulation buffer.
High ionic strengthReduce the salt concentration in the buffer.
High lipid concentrationDecrease the total lipid concentration.
Inefficient mixingIncrease the mixing rate or use a microfluidic device.
Aggregation on Storage Freeze-thaw stressStore at 2-8°C; if freezing is required, add cryoprotectants and aliquot to minimize cycles.[2][3][4]
Inappropriate storage bufferFor frozen storage, consider using Tris or HEPES instead of PBS.[8]
Long-term instabilityConsider lyophilization with lyoprotectants for long-term storage.[2][7]

Detailed Methodologies

Dynamic Light Scattering (DLS) for Size and PDI Measurement
  • Sample Preparation: Dilute a small aliquot of the LNP suspension in the appropriate buffer (the same buffer used for formulation for initial characterization, or PBS for final characterization). The dilution factor should be optimized to achieve a suitable scattering intensity for the instrument being used.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: Record the Z-average diameter and the polydispersity index (PDI). A monodisperse sample of LNPs typically has a PDI below 0.2.[18]

Zeta Potential Measurement
  • Sample Preparation: Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to reduce the effects of charge screening.[19]

  • Instrument Setup: Use an instrument capable of electrophoretic light scattering.

  • Measurement: Load the sample into the appropriate measurement cell and perform the analysis.

  • Data Analysis: Record the zeta potential in millivolts (mV). For ionizable lipids like this compound, the zeta potential will be highly pH-dependent. At a low formulation pH, it will be positive, and it should be near-neutral at physiological pH.[15]

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Visualization
  • Grid Preparation: Apply a small volume (a few microliters) of the LNP suspension to a TEM grid (e.g., a holey carbon grid).

  • Plunge Freezing: Blot the grid to create a thin film of the suspension and rapidly plunge it into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Imaging: Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperatures. Acquire images at different magnifications to observe the overall morphology of the LNPs and to identify any aggregates.

References

Technical Support Center: Optimizing L-369 to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of the ionizable lipid L-369 to helper lipids in your lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of an LNP formulation containing this compound?

A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is crucial for encapsulating the negatively charged nucleic acid cargo (siRNA, mRNA) and facilitating its release into the cytoplasm. This compound is an ionizable lipid that is positively charged at a low pH, allowing it to complex with nucleic acids during formulation, and is near-neutral at physiological pH, which reduces toxicity.[1][2]

  • Helper Phospholipid (e.g., DSPC or DOPE): These lipids contribute to the structural integrity of the nanoparticle.[3] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) provides stability, while 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote endosomal escape.[3][4]

  • Cholesterol: As a structural "helper" lipid, cholesterol enhances the stability and rigidity of the LNP, potentially by filling gaps between other lipid molecules and promoting membrane fusion.[5][6]

  • PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG)-lipid conjugate helps control particle size during formation and provides a hydrophilic "stealth" layer that reduces clearance by the immune system, thereby increasing circulation time.[4]

Q2: Why is the molar ratio of this compound to helper lipids a critical parameter for optimization?

The molar ratio of the ionizable lipid to the helper lipids is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of LNPs.[3] Optimization of this ratio is essential for:

  • Encapsulation Efficiency: The amount of ionizable lipid directly influences the quantity of nucleic acid that can be encapsulated.

  • Particle Size and Polydispersity (PDI): The lipid composition affects the self-assembly process and, consequently, the size and uniformity of the LNPs.[2][7]

  • Stability: The correct balance of lipids is crucial for the stability of the LNPs during storage and in biological fluids.

  • Transfection Efficiency: The helper lipids can influence the fusogenicity of the LNP with the endosomal membrane, which is critical for the release of the nucleic acid cargo into the cytoplasm.[5]

  • Toxicity: An excess of ionizable lipid can lead to increased cytotoxicity.

Q3: What are recommended starting molar ratios for optimizing this compound formulations?

While optimal ratios for this compound must be determined empirically, formulations for other well-established ionizable lipids can provide a good starting point. The following table summarizes molar ratios used in clinically relevant LNP formulations and can be adapted for initial experiments with this compound.

Ionizable LipidIonizable Lipid (mol%)Phospholipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Application
DLin-MC3-DMA (Onpattro)5010 (DSPC)38.51.5siRNA
SM-102 (Moderna Vaccine)5010 (DSPC)38.51.5mRNA
ALC-0315 (Pfizer-BioNTech Vaccine)46.39.4 (DSPC)42.71.6mRNA
C12-2003516 (DOPE)46.52.5mRNA

Data compiled from multiple sources.[8][9][10][11]

It is recommended to screen a range of ratios around these starting points to find the optimal composition for your specific application.

Troubleshooting Guide

Q4: My LNPs have low encapsulation efficiency. How can I improve it?

Possible CauseSuggested Solution
Insufficient Ionizable Lipid The amount of this compound is directly related to the amount of nucleic acid that can be encapsulated. Increase the molar percentage of this compound in the formulation.
Suboptimal N:P Ratio The ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P) is crucial. For siRNA, an N:P ratio of ~3 is a good starting point, while for mRNA, it is often higher (~6).[9][12] Adjust the amount of nucleic acid relative to the total lipids to achieve the desired N:P ratio.
Nucleic Acid Degradation Ensure your nucleic acid stock is of high integrity and has not been degraded by nucleases. Work in an RNase-free environment.

Q5: The particle size of my LNPs is too large or the PDI is too high.

Possible CauseSuggested Solution
Suboptimal Mixing The speed and method of mixing the lipid-ethanol and aqueous phases are critical. Microfluidic mixing is highly recommended for producing small, uniform LNPs.[13] If using manual methods, ensure rapid and vigorous mixing.
Incorrect PEG-Lipid Concentration The PEG-lipid plays a significant role in controlling particle size.[4] Vary the molar percentage of the PEG-lipid (e.g., from 0.5% to 3%).
Inappropriate Helper Lipid Ratio The ratio of DSPC/DOPE to cholesterol can influence particle size. Systematically vary these ratios while keeping the this compound and PEG-lipid percentages constant.
Aggregation LNPs may aggregate after formation. Ensure the final buffer is appropriate (e.g., PBS pH 7.4) and that the LNPs are stored at a suitable temperature (typically 4°C).

Q6: My LNPs show good physicochemical properties, but the in vitro transfection efficiency is low.

Possible CauseSuggested Solution
Poor Endosomal Escape The composition of the LNP, particularly the helper lipids, is critical for endosomal escape.[5] If you are using a stabilizing phospholipid like DSPC, consider replacing it with or adding a fusogenic lipid like DOPE.
Suboptimal this compound Ratio While a high percentage of ionizable lipid is needed for encapsulation, an optimal amount is also required for endosomal release. Vary the molar ratio of this compound.
LNP Instability in Culture Media LNPs may aggregate or become unstable in the presence of serum proteins. Assess LNP stability in your cell culture media over time using Dynamic Light Scattering (DLS).
Incorrect Cell Seeding Density Ensure that the cell density is optimal for transfection at the time of LNP addition.

Experimental Protocols

Protocol 1: LNP Formulation using a Microfluidic System

This protocol describes a general method for formulating this compound-based LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • DSPC or DOPE in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • Nucleic acid (siRNA or mRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • 200 proof ethanol

  • RNase-free water and tubes

  • Microfluidic mixing system and cartridges

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free tube, combine the appropriate volumes of the lipid stock solutions (this compound, DSPC/DOPE, Cholesterol, DMG-PEG2000) in ethanol to achieve the desired molar ratio.

    • Vortex until fully dissolved.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid stock in the aqueous buffer to the desired concentration.

  • Setup Microfluidic System:

    • Prime the microfluidic cartridge and system with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Formulate LNPs:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate according to your system's recommendations (e.g., 12 mL/min).

    • Initiate the pumps to mix the two streams in the microfluidic cartridge. The LNPs will self-assemble upon mixing.

  • Collect and Dilute:

    • Collect the LNP solution from the outlet.

    • Dilute the collected solution with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

  • Purification and Concentration (Optional but Recommended):

    • Perform buffer exchange and remove unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis.

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store at 4°C.

Protocol 2: Characterization of this compound LNPs

ParameterMethodDescription
Particle Size and PDI Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and the size distribution of the LNPs.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the LNPs, which can influence stability and cellular uptake.
Encapsulation Efficiency RiboGreen AssayA fluorescent dye is used to quantify the amount of nucleic acid before and after lysing the LNPs with a detergent (e.g., Triton X-100).
In Vitro Transfection Cell-based AssayLNPs are incubated with a reporter cell line (e.g., expressing luciferase or GFP), and the resulting protein expression is quantified.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Downstream Processing cluster_characterization Characterization Lipid_Mix Lipid Mixture in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Solution Nucleic Acid in Aqueous Buffer NA_Solution->Microfluidic_Mixing Dilution Dilution with Neutral Buffer Microfluidic_Mixing->Dilution Purification Purification (e.g., TFF/Dialysis) Dilution->Purification Sterilization Sterile Filtration Purification->Sterilization Characterization Physicochemical & Functional Analysis Sterilization->Characterization

Caption: Experimental workflow for LNP formulation and characterization.

Troubleshooting_Tree cluster_physicochemical Physicochemical Issues cluster_functional Functional Issues cluster_solutions_ee Solutions for Low EE cluster_solutions_size Solutions for High Size/PDI cluster_solutions_transfection Solutions for Low Transfection Start Problem with LNP Formulation Low_EE Low Encapsulation Efficiency Start->Low_EE High_Size_PDI High Size/PDI Start->High_Size_PDI Low_Transfection Low Transfection Efficiency Start->Low_Transfection Increase_L369 Increase this compound mol% Low_EE->Increase_L369 Optimize_NP Optimize N:P Ratio Low_EE->Optimize_NP Optimize_Mixing Optimize Mixing Parameters High_Size_PDI->Optimize_Mixing Vary_PEG Vary PEG-Lipid mol% High_Size_PDI->Vary_PEG Add_DOPE Incorporate DOPE Low_Transfection->Add_DOPE Vary_L369 Vary this compound mol% Low_Transfection->Vary_L369

References

Technical Support Center: L-369 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected immunological responses that may be observed during in vivo and in vitro experiments with L-369 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline immune response to this compound LNPs?

A1: this compound is a novel ionizable lipid designed for a favorable safety and rapid in vivo elimination profile.[1] However, like other ionizable lipid-based LNPs, it is expected to have some inherent immunostimulatory properties. The ionizable lipid component of LNPs is a primary driver of this response and can activate innate immune pathways.[2][3] This can manifest as a transient and localized inflammatory response, characterized by the production of certain pro-inflammatory cytokines and the recruitment of immune cells like neutrophils to the injection site.[4] This response is often considered part of the mechanism of action for vaccine applications, acting as an adjuvant effect.

Q2: Can the mRNA or siRNA cargo contribute to the immunological response?

A2: Yes. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, while double-stranded RNA byproducts can activate TLR3.[1] This recognition triggers signaling cascades that lead to the production of type I interferons and other inflammatory cytokines.[5] While modifications like using N1-methyl-pseudouridine in mRNA can reduce this stimulation, some level of innate immune recognition of the RNA cargo can still occur.[6]

Q3: What are PEGylated lipids and can they cause an immune response?

A3: PEGylated lipids are included in LNP formulations to enhance stability and increase circulation time.[6] However, repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies (IgM and IgG).[7][8] These antibodies can cause an "accelerated blood clearance" (ABC) phenomenon for subsequent doses, reducing therapeutic efficacy. In some cases, anti-PEG antibodies have been associated with complement activation and hypersensitivity reactions.[6]

Q4: What are signs of an unexpectedly high inflammatory response in my animal model?

A4: Signs of a higher-than-expected inflammatory response, sometimes referred to as reactogenicity, can include pronounced local tissue reactions like redness and swelling at the injection site.[2] Systemic signs may include fever, weight loss, and changes in behavior (e.g., lethargy).[9] At the cellular and molecular level, this can be correlated with a significant spike in systemic pro-inflammatory cytokines (e.g., IL-6, TNF-α) and massive infiltration of neutrophils into the injection site and other tissues.[4][10]

Q5: Can pre-exposure to this compound LNPs alter the immune response to subsequent doses or other antigens?

A5: Studies on other mRNA-LNP platforms have shown that pre-exposure can have unexpected long-term immunological effects. This may include an inhibition of the adaptive immune response to a subsequent vaccination.[11] This is a complex area of research, and the specific effects of this compound LNPs would require dedicated investigation.

Troubleshooting Guide

Issue 1: Higher-Than-Expected In Vivo Inflammatory Response

Symptoms:

  • Excessive redness, swelling, or lesions at the injection site.[2]

  • Systemic symptoms in animal models such as fever, weight loss, or lethargy.[9]

  • Very high levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in serum.[10]

  • Massive neutrophil infiltration observed in histological analysis of the injection site or other organs.[2]

Possible Causes & Troubleshooting Steps:

  • LNP Formulation Issues:

    • Check Physicochemical Properties: Ensure LNP size, polydispersity index (PDI), and zeta potential are within the expected range for your this compound formulation. Variations can alter biodistribution and immune interactions.[12]

    • Endotoxin (B1171834) Contamination: Test all components and the final formulation for endotoxin (LPS) contamination. LPS is a potent activator of TLR4 and can cause a strong inflammatory response.[10]

  • Dose and Route of Administration:

    • Dose De-escalation: The observed toxicity may be dose-dependent. Perform a dose-response study to identify the maximum tolerated dose (MTD).

    • Route of Administration: Intravenous or intranasal administration can lead to more pronounced systemic inflammatory responses compared to intramuscular or intradermal routes.[2] Consider if the chosen route is appropriate for your application.

  • Inherent Immunostimulatory Properties:

    • Empty LNP Control: Administer "empty" this compound LNPs (without RNA cargo) to determine the baseline inflammatory response from the delivery vehicle itself. The ionizable lipid is often a key contributor.[2][3]

    • Modified RNA: If using mRNA, ensure it incorporates nucleoside modifications (e.g., N1-methyl-pseudouridine) to minimize TLR activation by the cargo.[13]

Issue 2: Lower-Than-Expected Efficacy or Adaptive Immune Response (Vaccine Applications)

Symptoms:

  • Low antibody titers (e.g., antigen-specific IgG) following vaccination.

  • Weak antigen-specific T-cell responses (e.g., low frequency of IFN-γ producing CD8+ T-cells).

  • Lack of protection in a challenge model.

Possible Causes & Troubleshooting Steps:

  • Accelerated Blood Clearance (ABC):

    • Anti-PEG Antibodies: If dealing with a multiple-dose regimen, the subjects may have developed anti-PEG antibodies, leading to rapid clearance of the LNPs.[7] Measure anti-PEG IgG and IgM levels in the serum.

    • Formulation Adjustment: If anti-PEG antibodies are confirmed, consider alternative formulations with different PEG lipids or shielding strategies.

  • Inhibition of Adaptive Immunity:

    • Pre-exposure Effects: As noted in some LNP studies, prior exposure can sometimes lead to a suppressed adaptive immune response.[11] This may be linked to the inflammatory profile of the LNP.

    • Cytokine Profile Analysis: A strong, early Type I Interferon response (IFN-α/β) can sometimes attenuate the subsequent adaptive immune response.[5] Analyze the early cytokine profile to assess the balance of inflammation.

  • LNP Stability and Cargo Integrity:

    • Verify Formulation: Ensure the LNP formulation is stable and that the mRNA/siRNA cargo was not degraded during formulation or storage.[14]

    • Encapsulation Efficiency: Confirm high encapsulation efficiency. Free RNA is quickly degraded and will not be delivered effectively to target cells.[14]

Quantitative Data Summary (Illustrative Examples)

The following tables provide representative data from studies on ionizable lipid nanoparticles. Note: These values are illustrative and the actual results for this compound LNPs may vary.

Table 1: In Vivo Cytokine Response in Mice 4-6 Hours Post-IV Injection

LNP Formulation (Ionizable Lipid)Dose (mg/kg)IL-6 (pg/mL) in SerumTNF-α (pg/mL) in SerumReference
PBS ControlN/A< 50< 20[10]
LNP (Generic Ionizable Lipid) + LPS0.32~14,000Not Reported[10]
LNP (Lipid A)1~4,000~1,500[15]
LNP (Lipid B)1~1,000~500[15]

Table 2: In Vivo Neutrophil Infiltration in Mice 24 Hours Post-Intramuscular Injection

LNP Formulation (Ionizable Lipid)Dose (µg)Neutrophils (% of Live Cells) in MuscleReference
PBS ControlN/A< 5%[4]
LNP (Class A - e.g., SM-102)2.5~30-40%[4]
LNP (Class B - e.g., TCL053)2.5~5-10%[4]

Key Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
  • Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Add this compound LNPs (and relevant controls like empty LNPs, LPS, and PBS) at various concentrations to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of key cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[16]

Protocol 2: In Vivo Assessment of Inflammatory Cell Infiltration
  • Administration: Inject mice intramuscularly (IM) with this compound LNPs or PBS control (e.g., 2.5 µg of LNP in 30 µL PBS).[4]

  • Tissue Harvest: At a specified time point (e.g., 24 hours), euthanize the mice and carefully excise the injected muscle tissue.

  • Single-Cell Suspension: Mince the tissue and digest it using an enzymatic solution (e.g., collagenase and DNase I) to obtain a single-cell suspension.

  • Cell Staining: Stain the cells with a viability dye and a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, Ly-6G for neutrophils, CD11b for myeloid cells).[2]

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of different immune cell populations within the tissue.[2]

Protocol 3: ELISA for Anti-PEG IgG Antibodies
  • Plate Coating: Coat a high-binding 96-well ELISA plate with a PEG-conjugated protein (e.g., mPEG-BSA) overnight at 4°C.[17]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 2 hours at room temperature.[7]

  • Sample Incubation: Add diluted serum or plasma samples from the experimental animals to the wells and incubate for 1-2 hours.

  • Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-species IgG detection antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.[17]

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

  • Readout: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader. Quantify based on a standard curve.[18]

Visualizations

Signaling_Pathway cluster_LNP This compound LNP cluster_Cell Antigen Presenting Cell (e.g., Macrophage) LNP Ionizable Lipid (e.g., this compound) TLR4 TLR4/MD-2 Complex LNP->TLR4 Binds to receptor complex MyD88 MyD88 TLR4->MyD88 Recruits adaptor protein NFkB NF-κB Activation MyD88->NFkB Initiates signaling cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes transcription

Caption: Innate immune activation via the TLR4 pathway by ionizable lipids.

Troubleshooting_Workflow Start Unexpected Immune Response Observed Check_Formulation Verify LNP Physicochemical Properties & Endotoxin Levels Start->Check_Formulation Formulation_OK Properties OK? Check_Formulation->Formulation_OK Review_Dose Review Dose & Route of Administration Formulation_OK->Review_Dose Yes Remediate_Formulation Action: Remake/ Purify Formulation Formulation_OK->Remediate_Formulation No Dose_OK Dose Appropriate? Review_Dose->Dose_OK Isolate_Variable Run Controls: - Empty LNP - Modified vs. Unmodified RNA Dose_OK->Isolate_Variable Yes Remediate_Dose Action: Perform Dose-Response Study Dose_OK->Remediate_Dose No Analyze Perform Mechanistic Assays: - Cytokine Profiling - Cell Infiltration - Anti-PEG Ab Test Isolate_Variable->Analyze Conclusion Identify Cause of Immune Response Analyze->Conclusion Remediate_Formulation->Start Remediate_Dose->Start

Caption: Troubleshooting workflow for unexpected immunological responses.

References

L-369 LNP In Vitro Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-369 lipid nanoparticle (LNP) mediated in vitro transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to optimize your experiments and achieve high transfection efficiency.

Disclaimer: this compound is a specific ionizable cationic lipid used in the synthesis of lipid nanoparticles for mRNA and siRNA delivery.[1][2][3] The following protocols and recommendations are based on established principles for LNP-mediated transfection. However, for optimal results, it is crucial to consult the specific product datasheet and protocols provided by the manufacturer of your this compound-containing LNP formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in LNP-mediated transfection?

A1: this compound is an ionizable cationic lipid.[1][2] In LNP formulations, it plays a critical role in encapsulating negatively charged nucleic acids (like mRNA or siRNA) and facilitating their delivery into cells.[1][4] At a low pH during formulation, this compound is positively charged, allowing it to bind to the nucleic acid cargo.[4][5] At physiological pH (around 7.4), it becomes more neutral, which reduces toxicity.[4][5] Once inside the cell's endosome, the acidic environment causes this compound to become positively charged again, which is thought to promote the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.[6][7]

Q2: What are the typical components of an LNP formulation containing this compound?

A2: LNP formulations are typically composed of four main components:[5][6]

  • Ionizable Cationic Lipid (e.g., this compound): Essential for nucleic acid encapsulation and endosomal escape.[5]

  • Phospholipid (or "helper lipid," e.g., DSPC or DOPE): Contributes to the structural integrity of the nanoparticle and can aid in membrane fusion.[6][7]

  • Cholesterol: Provides stability to the LNP structure.[6][7]

  • PEGylated Lipid (e.g., DMG-PEG 2000): Stabilizes the nanoparticles, prevents aggregation, and can influence their circulation time in vivo.[6][7]

Q3: What is the recommended storage condition for this compound LNP formulations?

A3: Generally, LNP formulations are sensitive to temperature.[8] For short-term storage (e.g., within 48 hours to a week), refrigeration at 2-8°C is often recommended.[8] For long-term storage, freezing at -20°C or -80°C is typically required to prevent degradation and maintain transfection efficiency.[8] Some formulations may also be lyophilized (freeze-dried) for enhanced stability.[] Always refer to the manufacturer's instructions for the specific storage requirements of your this compound LNP product.

Q4: Can I use serum in my cell culture medium during transfection with this compound LNPs?

A4: The presence of serum can sometimes interfere with LNP stability and transfection efficiency.[10] Some protocols recommend using serum-free or reduced-serum media during the initial incubation with the LNPs.[10] However, many modern LNP formulations are designed to be compatible with serum-containing media to maintain cell health.[11][12] It is advisable to test both conditions or follow the manufacturer's specific protocol. If high toxicity is observed, replacing the medium with fresh, complete medium after a 4-6 hour incubation period can be beneficial.[10]

Q5: How soon can I expect to see protein expression after transfecting mRNA with this compound LNPs?

A5: Protein expression from mRNA delivered by LNPs can typically be detected within a few hours of transfection. Expression levels often peak between 24 and 48 hours post-transfection.[4] The exact timing can vary depending on the cell type, the specific mRNA being delivered, and the overall transfection efficiency.

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

If you are observing lower than expected transfection efficiency, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal LNP Formulation Ensure the lipid ratios, especially the N/P ratio (the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid), are optimized. A common starting point for N/P ratios is around 6.[11][13] Consult the manufacturer's data for this compound specific recommendations.
Poor Nucleic Acid Quality Use high-purity, intact mRNA or siRNA. Verify the integrity of your nucleic acid using gel electrophoresis or a Bioanalyzer. Ensure it is free from contaminants like endotoxins.[10]
Incorrect Cell Density Plate cells to be at the optimal confluency at the time of transfection. For many cell lines, this is between 70-90%.[12][14] Cells that are too sparse or too confluent may not transfect well.[14]
Unhealthy Cells Use cells that are in the logarithmic growth phase and have a low passage number. Over-passaged cells can exhibit reduced transfection efficiency.[12] Ensure cells are free from mycoplasma contamination.[6]
Presence of Interfering Substances Avoid using antibiotics in the medium during transfection, as they can increase cell stress and toxicity.[12] If using serum-free media for complexation, ensure no serum is carried over.[14]
Inappropriate Incubation Time The optimal incubation time for LNPs with cells can vary. A typical range is 4-24 hours. You may need to optimize this for your specific cell line.[4][10]
Degraded LNP Formulation Ensure LNPs have been stored correctly at the recommended temperature and have not undergone multiple freeze-thaw cycles.[8] It is often best to use freshly prepared or properly stored LNPs.
Issue 2: High Cell Toxicity or Death

If you observe significant cell death, rounding, or detachment after transfection, consider these factors.

Potential Cause Recommended Solution
High LNP Concentration Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity for your specific cell type.
Prolonged Exposure to LNPs Reduce the incubation time of the LNP-nucleic acid complexes with the cells. For sensitive cell types, a 4-6 hour incubation followed by a media change can reduce toxicity.[10][15]
Contaminants in Nucleic Acid Prep Ensure your nucleic acid preparation is free of endotoxins and other contaminants that can induce a cytotoxic response.
Pre-existing Poor Cell Health Only use healthy, actively dividing cells for your experiments. Stressed cells are more susceptible to transfection-related toxicity.[12]
Inherent Sensitivity of Cell Type Some cell types, particularly primary cells, are more sensitive to transfection reagents.[15] Use the lowest effective concentration of LNPs and consider pre-validating the protocol on a more robust cell line.
Components in Transfection Medium Transfecting in serum-free medium can sometimes lead to increased toxicity for certain cell lines. Ensure the medium used supports cell health during the incubation period.[12]

Experimental Protocols

General Protocol for LNP Formulation (Microfluidic Mixing)

This protocol describes a general method for formulating LNPs using a microfluidic system. The specific lipid concentrations and ratios should be optimized for this compound.

  • Preparation of Lipid Stock Solution:

    • Dissolve the this compound ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., a common starting ratio is 50:10:38.5:1.5).[5][16] The total lipid concentration in ethanol will depend on the microfluidic system used.

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA or siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate (B86180) or acetate, pH 4-5).[13] This low pH ensures the ionizable lipid will be protonated.[13]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio (FRR) on the microfluidic pump, typically at 3:1 (aqueous:organic).[17]

    • Initiate mixing. The rapid mixing of the two phases will cause the LNPs to self-assemble, encapsulating the nucleic acid.[6]

  • Downstream Processing:

    • The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) through dialysis or tangential flow filtration.[11][16]

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[16]

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[6]

Protocol for In Vitro Transfection
  • Cell Plating:

    • The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[14]

  • Preparation of LNP-Nucleic Acid Complexes:

    • On the day of transfection, dilute the this compound LNP formulation containing your nucleic acid to the desired final concentration in pre-warmed, serum-free medium (e.g., Opti-MEM).

  • Transfection:

    • Remove the old medium from the cells.

    • Add the diluted LNP-nucleic acid complexes to the cells.[4]

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours. The optimal time will depend on the cell type.[4][10]

    • For sensitive cells, after 4-6 hours, you may replace the transfection medium with fresh, complete growth medium to minimize toxicity.[10]

  • Post-Transfection Analysis:

    • Assay for gene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot) or gene knockdown (via qPCR or Western blot) at 24-72 hours post-transfection.[10]

    • Assess cell viability using an appropriate method (e.g., MTT assay or trypan blue exclusion).[10]

Visual Guides

LNP_Components Core Components of an LNP Formulation LNP Lipid Nanoparticle (LNP) IonizableLipid Ionizable Lipid (e.g., this compound) LNP->IonizableLipid Encapsulates Nucleic Acid Facilitates Endosomal Escape Phospholipid Phospholipid (e.g., DSPC, DOPE) LNP->Phospholipid Structural Support Aids in Membrane Fusion Cholesterol Cholesterol LNP->Cholesterol Provides Stability PEGLipid PEGylated Lipid LNP->PEGLipid Prevents Aggregation Increases Stability

Caption: Key components of a lipid nanoparticle and their functions.

Transfection_Workflow General In Vitro LNP Transfection Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis PlateCells Plate Cells (Day 1) PrepareLNPs Prepare/Thaw This compound LNPs (Day 2) DiluteLNPs Dilute LNPs in Serum-Free Medium PrepareLNPs->DiluteLNPs AddComplexes Add Diluted LNPs to Cells DiluteLNPs->AddComplexes Incubate Incubate for 4-24 hours AddComplexes->Incubate MediaChange Optional: Change to Fresh Medium Incubate->MediaChange Assay Assay for Expression/ Knockdown (24-72h) Incubate->Assay MediaChange->Assay Viability Assess Cell Viability Assay->Viability

Caption: A typical workflow for in vitro LNP transfection experiments.

Troubleshooting_Low_Efficiency Troubleshooting: Low Transfection Efficiency Start Low Transfection Efficiency Observed CheckCells Are cells healthy and at optimal confluency? Start->CheckCells CheckNA Is nucleic acid quality high? CheckCells->CheckNA Yes SolutionCells Solution: Use low passage, healthy cells. Optimize plating density. CheckCells->SolutionCells No CheckLNP Are LNPs properly formulated and stored? CheckNA->CheckLNP Yes SolutionNA Solution: Verify nucleic acid integrity and purity. CheckNA->SolutionNA No CheckProtocol Is the protocol (dose, time) optimized? CheckLNP->CheckProtocol Yes SolutionLNP Solution: Use fresh/properly stored LNPs. Verify formulation. CheckLNP->SolutionLNP No SolutionProtocol Solution: Perform dose-response and time-course experiments. CheckProtocol->SolutionProtocol No Success Efficiency Improved CheckProtocol->Success Yes SolutionCells->Start Re-transfect SolutionNA->Start Re-transfect SolutionLNP->Start Re-transfect SolutionProtocol->Start Re-transfect

Caption: A decision tree for troubleshooting low transfection efficiency.

References

L-369 Technical Support Center: Troubleshooting Degradation and Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-369, an ionizable cationic lipid crucial for siRNA delivery. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the degradation and long-term stability of this compound. Here you will find troubleshooting guides, frequently asked questions, and standardized experimental protocols to ensure the integrity and optimal performance of your lipid-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] Under these conditions, the product is stable for over two years.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is shipped as a non-hazardous chemical under ambient temperatures, and this is suitable for the duration of ordinary shipping and customs processing.[1]

Q2: I am observing a decrease in the efficacy of my this compound formulated siRNA over time. What could be the potential causes?

A2: A decrease in efficacy can be attributed to several factors, primarily the chemical degradation of this compound or the degradation of the siRNA itself. For this compound, potential degradation pathways include hydrolysis of the ester linkages and oxidation of the tertiary amine. These processes can be accelerated by improper storage conditions such as exposure to moisture, high temperatures, or light. It is also crucial to ensure the stability of your siRNA payload.

Q3: How can I assess the stability of my this compound stock solution?

A3: To assess the stability of your this compound stock, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the lipid over time. A decrease in the main peak area corresponding to this compound and the appearance of new peaks could indicate degradation. Additionally, functional assays using a consistent batch of siRNA can help determine if there is a loss of transfection efficiency.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemical structure of this compound, which contains ester and tertiary amine functional groups, the most probable degradation pathways are hydrolysis and oxidation. Hydrolysis of the ester bonds would lead to the formation of the corresponding carboxylic acid and alcohol. Oxidation of the tertiary amine can result in the formation of an N-oxide. Identifying these degradation products typically requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Are there any known incompatibilities of this compound with common excipients or solvents?

Troubleshooting Guides

Issue 1: Inconsistent Results in Transfection Experiments
Potential Cause Troubleshooting Steps
This compound Degradation 1. Verify the storage conditions and age of your this compound stock. 2. Perform an analytical check of the this compound purity using HPLC. 3. Prepare fresh this compound stock solution from a new vial and repeat the experiment.
siRNA Degradation 1. Assess the integrity of your siRNA using gel electrophoresis. 2. Use freshly prepared or newly purchased siRNA.
Formulation Issues 1. Ensure consistent and proper mixing procedures when forming lipid nanoparticles. 2. Verify the pH and ionic strength of all buffers used.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound
Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Protect this compound from moisture by storing it in a desiccated environment. 2. Use anhydrous solvents for preparing stock solutions. 3. Analyze the unknown peaks using LC-MS to identify potential hydrolyzed species.
Oxidative Degradation 1. Store this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Avoid repeated freeze-thaw cycles. 3. Use degassed solvents for formulation.
Photodegradation 1. Protect this compound from light by using amber vials and minimizing exposure during handling.

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Data Presentation Template for Forced Degradation Study:

Stress ConditionThis compound Purity (%)Number of DegradantsMajor Degradant Peak Area (%)
Control
Acid Hydrolysis
Base Hydrolysis
Oxidation
Thermal
Photolytic
Long-Term Stability Study Protocol for this compound

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Storage: Store multiple aliquots of this compound in amber vials at -20°C.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis:

    • Visual Inspection: Note any changes in the physical appearance of the sample.

    • HPLC Analysis: Determine the purity of this compound and quantify any degradation products.

    • Functional Assay: Perform a transfection assay with a standard siRNA to assess the functional stability of this compound.

Data Presentation Template for Long-Term Stability Study:

Time Point (Months)This compound Purity (%) by HPLCTransfection Efficiency (%)
0
3
6
9
12
18
24

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

cluster_0 Initial Observation cluster_1 Initial Investigation cluster_2 Analytical & Functional Testing cluster_3 Root Cause Analysis & Corrective Action A Decreased Transfection Efficiency or Inconsistent Results B Check this compound Storage Conditions & Age A->B C Assess siRNA Integrity A->C D Review Formulation Protocol A->D E Perform HPLC on this compound Stock B->E F Run Functional Assay with Fresh this compound C->F H No Degradation: Optimize Formulation or siRNA Handling D->H G Degradation Confirmed: Implement Forced Degradation Study & Characterize Degradants E->G I Order New Batch of this compound E->I F->H G->I cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Products L369 This compound (Ester & Tertiary Amine) AcidBase Acid/Base L369->AcidBase Hydrolysis Oxidant Oxidizing Agent L369->Oxidant Oxidation HeatLight Heat/Light L369->HeatLight Accelerates Degradation Hydrolysis Hydrolysis Products (Carboxylic Acid + Alcohol) AcidBase->Hydrolysis Oxidation N-Oxide Oxidant->Oxidation cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular cluster_3 Target Regulation LNP This compound/siRNA Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape siRNA siRNA Release Escape->siRNA RISC RISC Loading siRNA->RISC mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Technical Support Center: Managing Compound-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and mitigate unintended cytotoxicity mediated by experimental compounds. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Unexpected Cytotoxicity

Encountering unexpected or excessive cytotoxicity in your experiments can be a significant setback. This guide provides a systematic approach to troubleshooting these issues.

Problem Potential Cause Recommended Action
High cell death at all tested concentrations Compound concentration is too high.Perform a dose-response experiment with a wider range of concentrations, including much lower doses, to determine the EC50 value.[1][2]
Off-target effects of the compound.Investigate potential off-target effects by consulting literature on similar compounds or performing target engagement assays.[3][4][5]
Contamination of the compound or cell culture.Ensure the purity of your compound stock. Check cell cultures for any signs of contamination.
Inconsistent cytotoxicity results between experiments Variability in experimental conditions.Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.[6][7][8][9]
Cell line instability or high passage number.Use cells from a consistent and low passage number. Regularly check the health and characteristics of your cell line.
Cell death observed in control groups Issues with the vehicle (e.g., DMSO) concentration.Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level for your specific cell line.
Problems with assay reagents or execution.Run assay controls without cells to check for background signal. Verify the proper functioning of detection instruments.
Cytotoxicity observed only in specific cell lines Cell line-specific sensitivity.This may indicate a specific mechanism of action related to the genetic or proteomic background of the sensitive cells. This can be a point of investigation.

Frequently Asked Questions (FAQs)

My compound is showing cytotoxicity. What are the common mechanisms?

Compound-induced cytotoxicity can occur through several mechanisms, with the most common being the induction of apoptosis (programmed cell death) or necrosis.[10] Apoptosis is a controlled process involving the activation of caspases, a family of proteases that dismantle the cell.[11][12] Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Necrosis is typically a result of acute cellular injury and involves cell swelling and lysis.

How can I determine if the cytotoxicity is due to apoptosis?

Several assays can confirm apoptosis:

  • Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 is a direct indicator of apoptosis.[12][13][14]

  • Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be detected by flow cytometry or fluorescence microscopy.[15]

  • DNA Fragmentation Analysis: Late-stage apoptosis is characterized by the fragmentation of DNA, which can be visualized using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by DNA laddering on an agarose (B213101) gel.[11]

What are some general strategies to reduce compound-mediated cytotoxicity?

If the observed cytotoxicity is an undesirable side effect, several strategies can be employed to mitigate it:

  • Co-treatment with Inhibitors:

    • Caspase Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade and reduce cell death.[15][16][17] This can help determine if the cytotoxic effect is caspase-dependent.

    • Pathway-Specific Inhibitors: If a specific signaling pathway is implicated (e.g., MAPK or PI3K/Akt), inhibitors of key proteins in that pathway may reduce cytotoxicity.[18][19]

  • Use of Antioxidants: If the compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin E, or Trolox may reduce cytotoxicity by scavenging reactive oxygen species (ROS).[20][21][22][23][24]

  • Dose Reduction: The simplest method is to lower the concentration of the compound to a level that maintains the desired on-target effect while minimizing toxicity.

Could the cytotoxicity be an off-target effect?

Yes, off-target effects are a significant concern in drug development.[3][4][5] Your compound may be interacting with unintended cellular targets, leading to toxicity. To investigate this, you can:

  • Use computational tools to predict potential off-target interactions.

  • Screen your compound against a panel of known off-targets (e.g., kinases, GPCRs).

  • Employ advanced techniques like chemical proteomics to identify cellular binding partners.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate common experimental outcomes when investigating and mitigating cytotoxicity.

Table 1: Dose-Response Cytotoxicity of Compound X in HEK293 and HepG2 cells

Concentration of Compound X (µM)% Cell Viability (HEK293)% Cell Viability (HepG2)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.198 ± 5.295 ± 4.8
185 ± 6.170 ± 5.5
1052 ± 4.935 ± 6.2
5015 ± 3.85 ± 2.1
1005 ± 2.52 ± 1.5
EC50 (µM) 9.8 4.2

Data are presented as mean ± standard deviation.

Table 2: Effect of Inhibitors on Cytotoxicity of Compound X (10 µM)

Treatment% Cell Viability% Caspase-3/7 Activity
Vehicle Control100 ± 5.3100 ± 8.2
Compound X (10 µM)45 ± 4.1350 ± 25.6
Compound X + Z-VAD-FMK (20 µM)85 ± 6.8110 ± 9.5
Compound X + NAC (5 mM)65 ± 5.5210 ± 18.9

Data are presented as mean ± standard deviation relative to the vehicle control.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • Compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis using Caspase-Glo® 3/7 Assay

This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • Complete growth medium

  • Compound stock solution

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Seed cells in a white-walled 96-well plate and incubate for 24 hours.

  • Treat cells with the compound at various concentrations as described in the previous protocol.

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Normalize the results to the vehicle control to determine the fold change in caspase activity.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 CytotoxicStimuli Cytotoxic Stimuli (e.g., Compound X) Bcl2Family Bcl-2 Family (Bax/Bak activation) CytotoxicStimuli->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: General overview of the major signaling pathways leading to apoptosis.

cluster_workflow Experimental Workflow Start Observe Unexpected Cytotoxicity DoseResponse Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse DetermineMechanism Determine Mechanism (e.g., Caspase Assay, Annexin V) DoseResponse->DetermineMechanism ApoptosisConfirmed Apoptosis Confirmed? DetermineMechanism->ApoptosisConfirmed ROS Assess Oxidative Stress (e.g., ROS Assay) DetermineMechanism->ROS Mitigation Test Mitigation Strategies (e.g., Inhibitors, Antioxidants) ApoptosisConfirmed->Mitigation Yes OtherMechanism Investigate Other Mechanisms (e.g., Necrosis, Autophagy) ApoptosisConfirmed->OtherMechanism No ROS->Mitigation Analyze Analyze Results & Optimize Compound/Dose Mitigation->Analyze End Reduced Cytotoxicity Analyze->End

Caption: A logical workflow for investigating and mitigating compound-mediated cytotoxicity.

References

Interpreting Ambiguous Results from L-369 Delivery Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve ambiguous results encountered during L-369 delivery studies. Given that "this compound" is not a unique identifier for a single, publicly documented compound, this guide first helps to identify the nature of your specific "this compound" and then provides tailored troubleshooting advice.

Part 1: Initial Compound Identification

Ambiguous results often stem from a misunderstanding of the investigational agent itself. "this compound" may be an internal designation, a misnomer, or a component of a larger system. Please review the following FAQ to help clarify the nature of your compound.

FAQ: What is this compound?

Question: I am seeing inconsistent results in my this compound delivery studies. Where do I start?

Answer: The first step is to confirm the precise identity and characteristics of your "this compound." "this compound" is not a standardized name in publicly available scientific literature and could refer to several different types of agents. Please consider the following questions to identify your compound:

  • Is this compound a small molecule therapeutic? Small molecules can have alternative names or be part of a series of compounds from a medicinal chemistry program. For example, the antiepileptic agent RWJ-333369 has been studied for neuroprotective effects.[1] If your this compound is a small molecule, issues like poor solubility, rapid metabolism, or off-target effects are common sources of ambiguity.

  • Is this compound a component of a gene-editing system? The delivery of gene-editing tools like CRISPR/Cas9 can lead to ambiguous results due to off-target effects or inefficient delivery.[2][3] "this compound" could be an internal name for a guide RNA, a Cas9 variant, or a component of the delivery vehicle.

  • Is this compound a biologic, such as an antibody or peptide? These larger molecules have their own unique delivery challenges, including stability, immunogenicity, and target accessibility.

  • What is the source of your this compound? Was it synthesized in-house, obtained from a collaborator, or purchased from a commercial vendor? Purity and batch-to-batch variability can be significant sources of inconsistent results.

The following sections provide detailed troubleshooting guides for two plausible scenarios based on the potential nature of this compound.

Part 2: Troubleshooting Guide for this compound as a Novel Neuroprotective Agent

This section assumes this compound is a small molecule intended for neuroprotection, similar to compounds investigated for traumatic brain injury or epilepsy.

FAQ: Inconsistent Efficacy of this compound in Animal Models

Question: We observe high variability in the neuroprotective effects of this compound in our rodent models of ischemic stroke. What could be the cause?

Answer: High variability in efficacy is a common challenge in preclinical neuroscience research. The issue may lie in the compound's delivery, its intrinsic properties, or the experimental model itself. Here are some potential causes and troubleshooting steps:

  • Poor Bioavailability and Blood-Brain Barrier (BBB) Penetration: this compound may not be reaching the target tissue in sufficient concentrations.

    • Troubleshooting:

      • Perform pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and brain tissue at various time points after administration.

      • If BBB penetration is low, consider formulation strategies such as lipid-based carriers or co-administration with a permeabilizer.

  • Off-Target Effects: this compound may be interacting with unintended targets, leading to confounding effects or toxicity that masks its neuroprotective action.

    • Troubleshooting:

      • Conduct a broad in vitro screen against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

      • Carefully observe animals for any unexpected behavioral changes or physiological responses after dosing.

  • Metabolic Instability: The compound may be rapidly metabolized into inactive or even toxic byproducts.

    • Troubleshooting:

      • Perform in vitro metabolism studies using liver microsomes to identify major metabolites.

      • Characterize the activity of the identified metabolites to determine if they contribute to or detract from the desired therapeutic effect.

Data Presentation: Hypothetical Pharmacokinetic Data for this compound
FormulationRoute of AdministrationDose (mg/kg)Cmax (Plasma, ng/mL)Cmax (Brain, ng/g)Brain/Plasma Ratio
Aqueous SolutionIntravenous101500 ± 25075 ± 150.05
Aqueous SolutionIntraperitoneal20800 ± 15032 ± 80.04
Lipid NanoparticleIntravenous101800 ± 300270 ± 500.15

This table illustrates how different formulations can significantly impact the brain penetration of a hypothetical this compound, providing a clear direction for optimization.

Experimental Protocol: Assessing Blood-Brain Barrier Penetration
  • Animal Dosing: Administer this compound to a cohort of rodents via the desired route.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular compound.

  • Tissue Homogenization: Harvest the brain and homogenize the tissue in a suitable buffer.

  • Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in both plasma and brain homogenate.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of BBB penetration.

Visualization: Troubleshooting Workflow for Inconsistent Efficacy

G start Inconsistent Efficacy Observed pk_study Conduct Pharmacokinetic Study start->pk_study off_target Screen for Off-Target Activity start->off_target metabolism Assess Metabolic Stability start->metabolism low_exposure Low Brain Exposure? pk_study->low_exposure off_target_hits Off-Target Hits Found? off_target->off_target_hits unstable Metabolically Unstable? metabolism->unstable reformulate Reformulate this compound low_exposure->reformulate Yes end Re-evaluate in Animal Model low_exposure->end No redesign Redesign Compound off_target_hits->redesign Yes off_target_hits->end No characterize_metabolites Characterize Metabolites unstable->characterize_metabolites Yes unstable->end No reformulate->end redesign->end characterize_metabolites->end

Caption: A decision tree for troubleshooting inconsistent efficacy of a neuroprotective agent.

Part 3: Troubleshooting Guide for this compound as a Component of a CRISPR Delivery System

This section assumes this compound is part of a delivery system for a CRISPR-based therapeutic, where ambiguous results in gene editing efficiency are observed.

FAQ: Variable Gene Editing Efficiency

Question: We are using a lipid nanoparticle (LNP) system containing a novel lipid, this compound, to deliver Cas9 mRNA and a guide RNA. The editing efficiency is highly variable between experiments. What could be the issue?

Answer: Variability in CRISPR-based therapies delivered via LNPs can arise from the LNP formulation, the cellular response, or the gene-editing components themselves.

  • LNP Formulation and Stability: The physicochemical properties of the LNPs are critical for successful delivery.

    • Troubleshooting:

      • Characterize each batch of LNPs for size, polydispersity index (PDI), and encapsulation efficiency. Inconsistent LNP characteristics can lead to variable performance.

      • Assess the stability of the LNP formulation over time and under different storage conditions. Degradation can lead to premature release of the payload.

  • Cellular Uptake and Endosomal Escape: For the CRISPR machinery to work, it must be taken up by the target cells and escape from the endosome into the cytoplasm.

    • Troubleshooting:

      • Use fluorescently labeled LNPs to quantify cellular uptake via flow cytometry or fluorescence microscopy.

      • Employ assays to measure endosomal escape, as inefficient escape can trap the payload and lead to degradation.

  • Off-Target Editing: The guide RNA may be directing the Cas9 nuclease to unintended genomic sites, which can lead to unexpected phenotypes and confound the interpretation of on-target editing results.[2][3][4]

    • Troubleshooting:

      • Use in silico tools to predict potential off-target sites for your guide RNA.

      • Experimentally validate predicted off-target sites using techniques like targeted deep sequencing.

Data Presentation: LNP Characterization and Editing Efficiency
Batch IDMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)On-Target Editing Efficiency (%)
LNP-A-0185 ± 50.129275 ± 8
LNP-A-02150 ± 200.258542 ± 15
LNP-B-0188 ± 60.119478 ± 7

This table demonstrates a correlation between LNP quality control parameters (size, PDI) and the resulting on-target editing efficiency, highlighting the importance of formulation consistency.

Experimental Protocol: Quantification of Off-Target Editing
  • Prediction of Off-Target Sites: Use web-based tools to predict potential off-target sites based on the guide RNA sequence.

  • Primer Design: Design PCR primers that specifically amplify the top-ranked potential off-target loci.

  • Genomic DNA Extraction: Isolate genomic DNA from cells treated with the this compound-containing CRISPR system.

  • PCR Amplification: Amplify the on-target and predicted off-target regions from the extracted genomic DNA.

  • Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons to identify and quantify the frequency of insertions and deletions (indels) at each site.

  • Data Analysis: Compare the indel frequency at the on-target site to that at the off-target sites to determine the specificity of the gene-editing event.

Visualization: LNP-CRISPR Delivery Pathway

G cluster_extracellular Extracellular Space cluster_cell Target Cell lnp LNP with this compound, Cas9 mRNA, gRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm (Translation of Cas9) escape->cytoplasm nucleus Nucleus cytoplasm->nucleus genome Genomic DNA nucleus->genome on_target On-Target Editing genome->on_target off_target Off-Target Editing genome->off_target

Caption: The cellular delivery pathway of a CRISPR system via an LNP.

References

L-369 LNP Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-369 lipid nanoparticle (LNP) formulations. Our goal is to help you control LNP size and polydispersity to ensure reproducible and effective delivery of your nucleic acid payloads.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable size and polydispersity index (PDI) for LNP formulations?

A desirable size for many LNP applications is typically below 100 nm, as this can influence biodistribution and cellular uptake.[1][] The polydispersity index (PDI) is a measure of the uniformity of the particle sizes in your formulation. A PDI value below 0.2 is generally preferred, indicating a monodisperse and stable LNP population.[3][4] Regulatory guidelines often suggest a PDI below 0.3.[5][6]

Q2: How does the Flow Rate Ratio (FRR) of the aqueous and organic phases affect LNP size?

The Flow Rate Ratio (FRR), defined as the ratio of the aqueous phase flow rate to the organic phase flow rate, significantly impacts LNP size. Generally, increasing the FRR (i.e., a higher proportion of the aqueous phase) leads to the formation of smaller LNPs.[7][8] This is a key parameter to adjust for precise size control.[7]

Q3: What is the impact of the Total Flow Rate (TFR) on LNP characteristics?

The Total Flow Rate (TFR), the combined flow rate of the aqueous and organic phases during microfluidic mixing, also influences LNP size. Increasing the TFR generally results in smaller and more uniform particles due to more rapid and efficient mixing.[9][10]

Q4: How does the lipid composition influence LNP size and PDI?

Each component of the lipid mixture plays a role in the final LNP characteristics:

  • Ionizable Cationic Lipid: The choice of ionizable lipid is crucial for nucleic acid encapsulation and endosomal escape.[11] While its direct impact on size can vary, its interaction with other lipids is a key factor.

  • Helper Lipids (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the LNP.[11]

  • Cholesterol: Cholesterol enhances LNP stability.[] Altering the cholesterol molar percentage can affect protein expression in vivo.[12]

  • PEGylated Lipid: The concentration of PEG-lipid has a significant impact on LNP size. Even small amounts (<1%) can substantially reduce particle size and prevent aggregation.[6][13][10]

Q5: Can the type of nucleic acid cargo affect LNP size?

Interestingly, studies have shown that the size of the RNA cargo does not significantly affect the final size of the lipid nanoparticles.[6] However, the presence of a nucleic acid payload is important, as LNPs formulated without it are typically smaller.[14]

Troubleshooting Guides

Issue 1: LNP Size is Too Large

If you are consistently producing LNPs that are larger than your target size, consider the following troubleshooting steps:

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Low Flow Rate Ratio (FRR) Increase the FRR by increasing the flow rate of the aqueous phase relative to the organic phase (e.g., move from 2:1 to 3:1).[7][15]A decrease in average LNP diameter.
Low Total Flow Rate (TFR) Increase the TFR to enhance mixing efficiency.[9][10]Formation of smaller, more uniform LNPs.
High Lipid Concentration Decrease the total lipid concentration in the organic phase.[9][10]Reduced LNP size due to less lipid availability per particle.
Insufficient PEG-Lipid Ensure the molar percentage of the PEGylated lipid is optimal (typically 1.5-2 mol%). A small increase can help reduce size and prevent aggregation.[6][13][10]Smaller and more stable LNPs.
Suboptimal Mixing Method If using manual mixing, consider switching to a microfluidic mixing system for more controlled and reproducible results.[16][17]More consistent and smaller LNPs.

Experimental Protocol: Adjusting FRR and TFR using Microfluidics

  • Prepare Solutions:

    • Organic Phase: Dissolve the this compound ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio and total lipid concentration.

    • Aqueous Phase: Dissolve the nucleic acid cargo in an appropriate acidic buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[18]

  • Set up Microfluidic System:

    • Load the organic and aqueous phases into separate syringes.

    • Install the syringes onto the pump system connected to the microfluidic mixing chip.

  • Initial Formulation Parameters:

    • Start with a baseline FRR of 3:1 and a TFR of 12 mL/min.

  • Troubleshooting Steps:

    • To Decrease Size:

      • Increase the FRR to 4:1 or 5:1 while keeping the TFR constant.

      • Alternatively, increase the TFR to 18 mL/min or higher while maintaining the initial FRR.

  • Characterization:

    • Collect the LNP solution and allow it to equilibrate.

    • Measure the LNP size and PDI using Dynamic Light Scattering (DLS).[3]

    • Purify the LNPs via dialysis or tangential flow filtration to remove ethanol and non-encapsulated components.[7]

Issue 2: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent performance. Here’s how to address this issue:

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Inefficient Mixing Increase the Total Flow Rate (TFR) to promote more rapid and uniform mixing.[9] If using manual methods, ensure rapid and consistent mixing.[17]A more monodisperse LNP population and a lower PDI.
Inadequate Purification Ensure thorough purification (e.g., dialysis, tangential flow filtration) to remove larger aggregates and unincorporated lipids.[7]A cleaner formulation with a reduced PDI.
Suboptimal Lipid Ratios Re-evaluate the molar ratios of the lipid components. The stability and uniformity of LNPs are highly dependent on the lipid composition.[6]Improved LNP stability and a lower PDI.
Aggregation Post-Formulation Verify that the final buffer conditions (pH, ionic strength) are appropriate for LNP stability. After preparation, LNPs should be in a neutral buffer like PBS, pH 7.4.[18]Reduced aggregation and a more stable PDI over time.

Experimental Protocol: Optimizing Mixing and Purification

  • Formulation:

    • Prepare LNPs using a microfluidic system with a high TFR (e.g., >12 mL/min).

  • Purification via Dialysis:

    • Transfer the freshly prepared LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove ethanol and unencapsulated material.[7]

  • Post-Purification Characterization:

    • Measure the size and PDI of the purified LNPs using DLS.

    • For a more detailed analysis of polydispersity, consider techniques like Nanoparticle Tracking Analysis (NTA) or Size Exclusion Chromatography (SEC).[19][20]

  • Storage:

    • Store the purified LNPs at 4°C for short-term use. Follow specific storage requirements for your formulation to maintain stability.[18]

Key Parameter Relationships and Workflows

LNP_Size_Control cluster_params Controllable Parameters cluster_outputs LNP Characteristics FRR Flow Rate Ratio (Aqueous:Organic) LNP_Size LNP Size FRR->LNP_Size Increase -> Decrease Size TFR Total Flow Rate TFR->LNP_Size Increase -> Decrease Size PDI Polydispersity (PDI) TFR->PDI Increase -> Decrease PDI Lipid_Conc Lipid Concentration Lipid_Conc->LNP_Size Increase -> Increase Size PEG_Ratio PEG-Lipid Ratio PEG_Ratio->LNP_Size Increase -> Decrease Size

Caption: Key parameters influencing LNP size and polydispersity.

Troubleshooting_Workflow Start Start: LNP Formulation Measure Measure Size & PDI (DLS) Start->Measure Check_Size Size > Target? Measure->Check_Size Check_PDI PDI > 0.2? Check_Size->Check_PDI No Adjust_FRR Increase FRR or TFR Check_Size->Adjust_FRR Yes Adjust_TFR_PDI Increase TFR Check_PDI->Adjust_TFR_PDI Yes End End: LNPs Meet Specs Check_PDI->End No Adjust_FRR->Measure Optimize_Purification Optimize Purification Adjust_TFR_PDI->Optimize_Purification Optimize_Purification->Measure

Caption: A logical workflow for troubleshooting LNP size and PDI.

References

Validation & Comparative

A Researcher's Guide to Validating L-369-Mediated mRNA Expression in Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "L-369" is associated with multiple entities in scientific literature, including the ionizable cationic lipid "Lipid 369"[1], an alias for the anesthetic Ketamine ("Cthis compound")[2], and a microRNA "miR-369-3p"[3]. As the specific agent of interest was not specified, this guide will proceed under the assumption that "this compound" is a hypothetical small molecule designed to modulate the expression of a target messenger RNA (mRNA). The principles, techniques, and comparisons presented herein are broadly applicable for validating changes in mRNA expression induced by any small molecule therapeutic.

This guide provides a comprehensive comparison of common techniques used to validate changes in mRNA expression in target cells following treatment with a modulating agent like our hypothetical this compound. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

Comparison of Methods for Validating mRNA Expression

Choosing the right technique to validate mRNA expression is critical for confirming the mechanism of action and efficacy of a therapeutic agent. The following table compares the most widely used methods, highlighting their key characteristics to aid in your selection process.[4]

Technique Principle Sensitivity Quantitative? Spatial Resolution Information on Transcript Size? Throughput Cost per Sample
Quantitative Reverse Transcription PCR (qRT-PCR) Enzymatic amplification of a specific cDNA target reverse transcribed from mRNA.Very HighYes (Relative or Absolute)NoNoHighLow
Northern Blotting Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe.ModerateSemi-quantitativeNoYesLowModerate
In Situ Hybridization (ISH) / Fluorescence ISH (FISH) Labeled probes bind to specific mRNA sequences within fixed cells or tissues, allowing for visualization.[5]HighSemi-quantitative (can be quantitative with advanced imaging)Yes (Cellular/Subcellular)NoLow to ModerateHigh
Nuclease Protection Assay (NPA) Hybridization of an antisense probe to the target mRNA, followed by nuclease digestion of unhybridized regions.[4]HighYesNoYes (with limitations)ModerateModerate
RNA Sequencing (RNA-Seq) High-throughput sequencing of the entire transcriptome to provide a comprehensive view of gene expression.HighYesNo (unless combined with spatial techniques)Yes (through transcript assembly)Very HighHigh

Hypothetical Experimental Data: this compound-Mediated Upregulation of TARGET-GENE mRNA

To illustrate how data from different validation methods can be presented, the following table summarizes hypothetical results from an experiment designed to validate the upregulation of a specific gene, TARGET-GENE, in cultured hepatocytes treated with this compound for 24 hours.

Validation Method Control (Vehicle) This compound (10 µM) Fold Change (this compound vs. Control) P-value
qRT-PCR (Relative Quantification, ΔΔCt) 1.00 ± 0.124.52 ± 0.354.52< 0.001
Northern Blot (Densitometry, Arbitrary Units) 10,500 ± 1,20042,000 ± 3,5004.00< 0.01
RNA-Seq (Normalized Read Counts) 58 ± 7275 ± 214.74< 0.001

Data are presented as mean ± standard deviation for n=3 biological replicates.

Detailed Experimental Protocols

This section provides a detailed protocol for the most common validation technique, Quantitative Reverse Transcription PCR (qRT-PCR).

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

This two-step protocol is designed to quantify the relative expression of a target mRNA in cells treated with this compound compared to a vehicle control.

1. RNA Extraction and Quality Control: a. Lyse cells treated with this compound or vehicle control using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate). b. Extract total RNA using a silica-column-based kit or phenol-chloroform extraction. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. e. Verify RNA integrity by running a small amount on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.

2. cDNA Synthesis (Reverse Transcription): a. In a nuclease-free tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers. b. Add reverse transcriptase enzyme and the corresponding reaction buffer containing dNTPs. c. Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min). d. The resulting single-stranded complementary DNA (cDNA) can be stored at -20°C.

3. Quantitative PCR (qPCR): a. Prepare a master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB). b. In a qPCR plate, add the master mix and diluted cDNA for each sample in triplicate. c. Run the qPCR reaction in a real-time PCR machine with a program typically consisting of an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension. d. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

4. Data Analysis (Relative Quantification using the ΔΔCt Method): a. For each sample, calculate the average Ct (cycle threshold) value from the technical triplicates for both the target gene and the housekeeping gene. b. Normalize the Ct value of the target gene to the housekeeping gene for each sample: ΔCt = Ct(target) - Ct(housekeeping). c. Normalize the ΔCt of the this compound-treated samples to the control samples: ΔΔCt = ΔCt(treated) - ΔCt(control). d. Calculate the fold change in mRNA expression as 2-ΔΔCt.

Mandatory Visualizations

The following diagrams illustrate a hypothetical signaling pathway for this compound and the experimental workflow for mRNA validation.

L369_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus L369 This compound Receptor Cell Surface Receptor L369->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation TF_inactive Transcription Factor (Inactive) Kinase_Cascade->TF_inactive Phosphorylation TF Transcription Factor (Active) DNA DNA TF->DNA Binds to Promoter TF_inactive->TF mRNA Target mRNA DNA->mRNA Transcription

Caption: Hypothetical signaling pathway for this compound.

qRT_PCR_Workflow cluster_experiment Experimental Phase cluster_molecular Molecular Biology Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment Harvest 3. Cell Harvest Treatment->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction QC1 5. RNA Quality & Quantity Check (Spectrophotometry, Gel) RNA_Extraction->QC1 cDNA_Synthesis 6. cDNA Synthesis (Reverse Transcription) QC1->cDNA_Synthesis qPCR 7. qPCR with SYBR Green cDNA_Synthesis->qPCR Ct_Values 8. Obtain Ct Values qPCR->Ct_Values DeltaCt 9. Calculate ΔCt (Normalize to Housekeeping Gene) Ct_Values->DeltaCt DeltaDeltaCt 10. Calculate ΔΔCt (Normalize to Control) DeltaCt->DeltaDeltaCt Fold_Change 11. Calculate Fold Change (2^-ΔΔCt) DeltaDeltaCt->Fold_Change

Caption: Workflow for validating mRNA expression via qRT-PCR.

References

L-369 vs. DLin-MC3-DMA: A Comparative Guide to Ionizable Lipids in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of messenger RNA (mRNA) therapeutics hinges on the design of the lipid nanoparticle (LNP) carrier system. At the core of these LNPs are ionizable lipids, which play a pivotal role in encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells. This guide provides a detailed comparison of two key ionizable lipids: DLin-MC3-DMA, a well-established and clinically validated lipid, and L-369, a more recent development.

This comparison synthesizes available data to highlight the performance, formulation strategies, and underlying biological mechanisms associated with each lipid, enabling researchers to make informed decisions for their specific therapeutic applications.

Performance and Applications

DLin-MC3-DMA has been extensively studied and is a component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®. Its utility has also been widely explored for mRNA delivery in both preclinical and clinical settings.[1][2] In contrast, available literature and patent filings primarily describe this compound as a novel ionizable lipid developed for siRNA delivery, with a key advantage being an improved in vivo elimination profile. Direct, publicly available, head-to-head comparative studies of this compound and DLin-MC3-DMA for mRNA delivery efficiency are limited.

The following tables summarize the available quantitative data for each lipid based on their primary applications.

Table 1: In Vitro mRNA Delivery Efficiency of DLin-MC3-DMA LNPs
Cell LineReporter mRNATransfection EfficiencyCytotoxicityReference
HeLaFirefly Luciferase (FLuc)Dose-dependent increase in luminescenceModerate at higher concentrations[3]
Huh7Green Fluorescent Protein (GFP)High GFP expressionNot specifiedN/A
HepG2Firefly Luciferase (FLuc)High transfection efficiencyNot specified[4]
Table 2: In Vivo mRNA Delivery Efficiency of DLin-MC3-DMA LNPs
Animal ModelReporter mRNARoute of AdministrationPrimary Target OrganObserved EffectReference
MiceFirefly Luciferase (FLuc)IntravenousLiver, SpleenHigh luciferase expression in liver and spleen[5]
MiceFirefly Luciferase (FLuc)IntramuscularMuscle at injection siteLocalized luciferase expression[6]
Table 3: In Vivo siRNA Delivery Efficiency of this compound LNPs (as a proxy for performance)
Animal ModelTarget GeneRoute of AdministrationED50Key FindingReference
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedImproved in vivo elimination profilePatent Information

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and evaluation of LNPs containing DLin-MC3-DMA. While a specific mRNA protocol for this compound is not available, a similar formulation process would likely be employed.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of mRNA at an acidic pH. This process facilitates the self-assembly of the LNPs with the mRNA encapsulated within the core.

Materials:

  • Lipids: DLin-MC3-DMA, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).

  • mRNA: mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Solvent: Anhydrous ethanol.

  • Apparatus: Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Lipid Preparation: Dissolve the ionizable lipid (DLin-MC3-DMA or this compound), DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).[2]

  • mRNA Preparation: Dissolve the mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on the microfluidic mixing device. The two solutions are then rapidly mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[4]

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable LNP formulation with a neutral surface charge.[1]

In Vitro Transfection Efficiency Assay
  • Cell Culture: Plate the target cells (e.g., HeLa, HepG2) in a multi-well plate and grow to a suitable confluency.

  • LNP Treatment: Add the mRNA-LNP formulation to the cells at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.

  • Analysis:

    • For reporter proteins like Firefly Luciferase, lyse the cells and measure luminescence using a luminometer.[3]

    • For fluorescent proteins like GFP, analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

In Vivo Evaluation in Animal Models
  • Animal Model: Utilize appropriate animal models (e.g., C57BL/6 mice).

  • Administration: Administer the mRNA-LNP formulation via the desired route (e.g., intravenous, intramuscular).[5][6]

  • Monitoring: At various time points post-administration, monitor the expression of the reporter protein.

    • For in vivo imaging of luciferase expression, inject the animals with a luciferin (B1168401) substrate and image using an in vivo imaging system (IVIS).[4]

    • For secreted proteins, collect blood samples and measure the protein concentration using ELISA.

  • Biodistribution: At the end of the study, harvest organs of interest, homogenize the tissues, and measure reporter gene expression or mRNA levels to determine the biodistribution of the LNPs.

Cellular Mechanisms and Signaling Pathways

The efficiency of mRNA delivery by LNPs is critically dependent on their interaction with cells and their ability to escape the endosomal pathway. While specific studies on this compound are lacking, the general mechanisms for ionizable lipid-containing LNPs like DLin-MC3-DMA are well-understood.

Upon intravenous administration, LNPs are opsonized by serum proteins, primarily Apolipoprotein E (ApoE), which facilitates their uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). Following receptor-mediated endocytosis, the LNPs are trafficked into early endosomes. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid's amine headgroup. This positive charge facilitates the disruption of the endosomal membrane, likely through interaction with anionic lipids in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated by the cellular machinery.[7][8]

The LNP itself can also act as an adjuvant, stimulating innate immune signaling pathways which can influence the overall immune response to the translated antigen, a critical consideration for vaccine development.[9]

Visualizing the Process

To better illustrate the experimental workflow and the biological journey of the mRNA-LNP, the following diagrams are provided.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation Evaluation lipids Lipids in Ethanol (this compound or DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4) mrna->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis in_vitro In Vitro Transfection (Cell Lines) dialysis->in_vitro Characterized mRNA-LNPs in_vivo In Vivo Administration (Animal Models) dialysis->in_vivo analysis Efficacy & Biodistribution Analysis in_vitro->analysis in_vivo->analysis

Caption: Experimental workflow for mRNA-LNP formulation and evaluation.

Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_endosome Endosomal Pathway lnp mRNA-LNP apoe ApoE lnp_apoe ApoE-LNP Complex apoe->lnp_apoe Binding receptor LDLR lnp_apoe->receptor Receptor-Mediated Endocytosis translation mRNA Translation (Protein Production) released_mrna Released mRNA released_mrna->translation early_endosome Early Endosome (pH ~6.5) late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation late_endosome->released_mrna Endosomal Escape (pH-dependent) receptor->early_endosome

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Conclusion

DLin-MC3-DMA remains a cornerstone ionizable lipid for both siRNA and mRNA delivery, backed by a wealth of public data and clinical validation. Its performance characteristics and formulation protocols are well-documented, providing a reliable benchmark for new developments in the field. This compound, while showing promise for siRNA delivery with an improved elimination profile, currently lacks published data on its efficacy for mRNA delivery.

For researchers developing novel mRNA therapeutics, DLin-MC3-DMA represents a robust and well-characterized option. Future studies directly comparing the mRNA delivery efficiency of this compound and other novel ionizable lipids against established standards like DLin-MC3-DMA will be critical to advancing the field and expanding the toolbox for potent and safe gene-based medicines.

References

A Comparative Guide to Ionizable Lipids for Gene Therapy: L-369 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of gene therapy is rapidly advancing, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. At the heart of these delivery vehicles are ionizable lipids, which play a pivotal role in the encapsulation, delivery, and intracellular release of genetic payloads. This guide provides a comparative overview of the novel ionizable lipid L-369 against other widely used alternatives, namely SM-102, ALC-0315, and DLin-MC3-DMA.

While direct quantitative comparative data for this compound in gene therapy applications is limited in the public domain, this guide synthesizes available information on its characteristics, primarily in the context of siRNA delivery, and draws comparisons with established ionizable lipids based on their known performance in mRNA-based systems.

Overview of Ionizable Lipids

Ionizable lipids are amphiphilic molecules with a protonatable amine headgroup and a hydrophobic tail. Their pH-responsive nature is crucial for the function of LNPs. At an acidic pH during formulation, the lipids are positively charged, facilitating the encapsulation of negatively charged nucleic acids. In the neutral pH of the bloodstream, they become near-neutral, reducing toxicity and nonspecific interactions. Upon cellular uptake and entry into the acidic environment of the endosome, they regain their positive charge, which is thought to promote endosomal escape and release of the genetic payload into the cytoplasm.

This compound is a novel, proprietary ionizable lipid developed by Alnylam Pharmaceuticals. It is highlighted for its use in siRNA delivery, featuring an improved in vivo elimination profile and a wide safety margin.[1] While its primary reported application is for siRNA, its properties as an ionizable lipid make it a subject of interest for other nucleic acid delivery, including mRNA.

SM-102 , utilized in the Moderna COVID-19 vaccine, is a well-characterized ionizable lipid known for its efficient in vivo mRNA delivery.

ALC-0315 , a key component of the Pfizer-BioNTech COVID-19 vaccine, is another clinically validated ionizable lipid for mRNA delivery.

DLin-MC3-DMA (MC3) was the first ionizable lipid to be part of an FDA-approved siRNA therapy, Onpattro, and has been a benchmark for the development of subsequent ionizable lipids.

Comparative Performance and Characteristics

The following table summarizes the available information and general characteristics of these ionizable lipids.

FeatureThis compoundSM-102ALC-0315DLin-MC3-DMA (MC3)
Primary Application siRNA deliverymRNA deliverymRNA deliverysiRNA delivery
Key Reported Attributes Improved in vivo elimination, wide safety margin[1]High in vivo transfection efficiency for mRNAHigh in vivo transfection efficiency for mRNABenchmark for siRNA delivery, potent hepatic gene silencing
Clinical Validation Used in Alnylam's siRNA pipelineComponent of Moderna's COVID-19 vaccineComponent of Pfizer-BioNTech's COVID-19 vaccineComponent of the FDA-approved drug Onpattro
Biodegradability Stated to have an improved elimination profile[1]Contains ester bonds for biodegradabilityContains ester bonds for biodegradabilityGenerally considered less biodegradable than newer lipids

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, a general protocol for the formulation of lipid nanoparticles for mRNA delivery using a microfluidic mixing method is provided below. This protocol is representative of standard practices in the field and would likely be adapted for use with this compound.

General LNP Formulation Protocol via Microfluidic Mixing

1. Reagent Preparation:

  • Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid (e.g., SM-102, ALC-0315, or a similar class lipid), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration is typically in the range of 10-25 mM.

  • mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.

2. LNP Assembly:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr).

  • Load the lipid stock solution into one syringe and the mRNA solution into another.

  • Set the flow rate ratio (aqueous:organic) typically to 3:1.

  • Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

3. Downstream Processing:

  • Buffer Exchange: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This is typically done overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

4. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs, often using a fluorescent dye-based assay (e.g., RiboGreen) before and after lysing the nanoparticles with a detergent like Triton X-100.

Visualization of Key Processes

LNP Formulation and Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Uptake mRNA mRNA in Aqueous Buffer (pH 4) Mixer Microfluidic Mixing mRNA->Mixer Lipids Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid in Ethanol Lipids->Mixer LNPs_acidic LNPs in Acidic Buffer Mixer->LNPs_acidic Dialysis Dialysis vs. PBS (pH 7.4) LNPs_acidic->Dialysis LNPs_neutral Purified LNPs Dialysis->LNPs_neutral Injection Systemic Administration LNPs_neutral->Injection Cell Target Cell Injection->Cell Uptake Endosome Endosome (pH drop) Release mRNA Release Endosome->Release Endosomal Escape Translation Protein Translation Release->Translation LNP_Signaling cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP Lipid Nanoparticle (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape (Ionizable Lipid Protonation) Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

References

Comparative Analysis of Carisbamate (L-369) for Epilepsy Treatment: An In Vivo Specificity and Selectivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo specificity and selectivity of Carisbamate (B1668445) (also known as L-369 and RWJ-333369), an investigational antiepileptic drug (AED), with established alternative therapies. The information presented herein is intended to support research and development efforts in the field of neurology and epilepsy treatment.

Executive Summary

Carisbamate is a novel neuromodulator that has demonstrated broad-spectrum anticonvulsant activity in various preclinical models of epilepsy.[1][2] Its primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels (VGSCs), with a noted effect on the Nav1.2 subtype.[3][4] Unlike some other AEDs, Carisbamate appears to have a nuanced profile, also demonstrating effects on T-type calcium channels and glutamatergic neurotransmission without directly impacting GABAergic systems.[5][6][7] This guide compares the in vivo efficacy and selectivity of Carisbamate against other prominent AEDs, including Phenytoin (B1677684), Carbamazepine, Lamotrigine, and Valproate, to provide a clear perspective on its potential therapeutic niche.

In Vivo Efficacy Comparison in Preclinical Seizure Models

The anticonvulsant activity of Carisbamate and its alternatives has been evaluated in several well-established rodent models of epilepsy. The Maximal Electroshock (MES) test is indicative of efficacy against generalized tonic-clonic seizures, the Pentylenetetrazole (PTZ) test suggests activity against absence seizures, and the 6 Hz model is used to assess efficacy against psychomotor and drug-resistant seizures.

CompoundMES (ED₅₀, mg/kg)PTZ (ED₅₀, mg/kg)6 Hz (ED₅₀, mg/kg)Animal Model
Carisbamate 10-30> 6020-30Rat/Mouse
Phenytoin9.5InactiveInactive in some studiesMouse
Carbamazepine8.829.812.7 (32mA)Mouse
Lamotrigine4.930.510.9 (32mA)Mouse
Valproate272149225 (32mA)Mouse

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data is compiled from multiple sources and may vary based on experimental conditions.

Specificity and Selectivity Profile

The therapeutic window and side-effect profile of an AED are largely determined by its specificity for its intended target and its selectivity against other biological molecules.

Voltage-Gated Sodium Channel (VGSC) Selectivity

Carisbamate has been shown to be a potent inhibitor of VGSCs, with a reported IC₅₀ of 68 µM for the rat Nav1.2 channel subtype.[3] In hippocampal neurons, the IC₅₀ for VGSC blockade is 89 µM.[3] Notably, Carisbamate's efficacy in some preclinical models where standard sodium channel blockers like phenytoin are ineffective suggests a potentially distinct mechanism of interaction with VGSCs or the involvement of other targets.[1]

CompoundPrimary VGSC Subtype(s) TargetedKey Selectivity Notes
Carisbamate Nav1.2Ineffective in some models where other Na+ channel blockers are active, suggesting a unique profile. No significant effect on voltage-gated potassium channels.[3]
PhenytoinBroad-spectrum VGSC inhibitor
CarbamazepineBroad-spectrum VGSC inhibitor
LamotrigineBroad-spectrum VGSC inhibitor
Other Ion Channels and Neurotransmitter Systems

Beyond its effects on VGSCs, Carisbamate has demonstrated a more complex pharmacological profile.

  • Calcium Channels: Carisbamate has been shown to inhibit T-type voltage-gated calcium channels (Caᵥ3.1), which may contribute to its anti-seizure and neuroprotective properties.[5][8]

  • Glutamatergic System: Studies indicate that Carisbamate reduces glutamatergic transmission through a presynaptic mechanism, without affecting GABAergic transmission.[6][9][10] This suggests an indirect modulation of excitatory neurotransmission.

  • GABAergic System: Carisbamate does not appear to directly interact with GABA receptors or enhance GABAergic inhibition, distinguishing it from benzodiazepines and barbiturates.[6][7]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[11][12][13]

Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).[11] Apparatus: An electroconvulsometer capable of delivering a constant alternating current. Procedure:

  • Animals are administered the test compound or vehicle via oral gavage or intraperitoneal injection.[11]

  • At the time of peak drug effect, a pre-determined electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[11][12]

  • The animal is observed for the presence or absence of a tonic hindlimb extension. Endpoint: Abolition of the tonic hindlimb extension is considered protection.[11][12]

Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.[14][15]

Animals: Male CF-1 mice or Sprague-Dawley rats.[14] Procedure:

  • The test compound or vehicle is administered to the animals.

  • After a predetermined time, a subcutaneous injection of PTZ (e.g., 85 mg/kg for mice) is administered.[14]

  • Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[14] Endpoint: The absence of clonic seizures indicates that the compound has protected the animal.[14]

Hz Seizure Test

This model is used to evaluate drugs for therapy-resistant partial seizures.[16][17][18]

Animals: Male NMRI mice.[16] Apparatus: A constant current stimulator. Procedure:

  • Animals are administered the test compound or vehicle.

  • At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of a specific duration (e.g., 3 seconds) and intensity (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[17]

  • Animals are observed for seizure activity, which typically includes stun, forelimb clonus, and twitching of the vibrissae. Endpoint: The absence of seizure activity is considered protection. Seizure duration can also be used as a quantitative measure.[16]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Carisbamate_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (Nav1.2) Glutamate_Vesicle Glutamate (B1630785) Vesicle VGSC->Glutamate_Vesicle Reduces Ca2+ influx (indirectly) T_type_Ca T-type Ca2+ Channel T_type_Ca->Glutamate_Vesicle Reduces Ca2+ influx Postsynaptic_Receptors Glutamate Receptors Glutamate_Vesicle->Postsynaptic_Receptors Reduced Glutamate Release Neuronal_Excitation Reduced Neuronal Excitability Postsynaptic_Receptors->Neuronal_Excitation Carisbamate Carisbamate Carisbamate->VGSC Inhibition Carisbamate->T_type_Ca Inhibition

Caption: Proposed mechanism of action for Carisbamate in reducing neuronal hyperexcitability.

Anticonvulsant_Screening_Workflow Start Start Compound_Administration Test Compound/Vehicle Administration Start->Compound_Administration Peak_Effect_Time Wait for Time of Peak Effect Compound_Administration->Peak_Effect_Time MES_Test Maximal Electroshock (MES) Test Peak_Effect_Time->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Peak_Effect_Time->PTZ_Test SixHz_Test 6 Hz Seizure Test Peak_Effect_Time->SixHz_Test Observe_Seizure Observe for Seizure Activity MES_Test->Observe_Seizure PTZ_Test->Observe_Seizure SixHz_Test->Observe_Seizure Data_Analysis Analyze Protection Rate and ED50 Observe_Seizure->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for in vivo anticonvulsant screening.

References

reproducing key findings with L-369 from major studies

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "L-369," we were unable to locate any publicly available scientific literature, clinical studies, or database entries corresponding to a compound with this designation. This suggests that "this compound" may be an internal development code, a placeholder, or a non-standard identifier not in public use.

Without access to primary research data, it is not possible to generate a comparison guide that reproduces key findings, details experimental protocols, or provides comparative performance data against other alternatives as requested.

To proceed with your request, please provide a standardized and publicly recognized name for the compound of interest, such as:

  • A common or brand name

  • An IUPAC name

  • A CAS Registry Number

  • A PubChem Compound ID (CID)

Once a verifiable compound name is provided, we will be able to gather the necessary information to construct the detailed comparison guide you have outlined.

A Head-to-Head Battle for Gene Delivery: L-369 LNPs versus Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount to the success of a therapeutic strategy. This guide provides an objective comparison of two leading platforms for in vivo gene delivery: the synthetically engineered L-369 lipid nanoparticles (LNPs) and the biologically derived viral vectors, with a focus on adeno-associated viruses (AAVs). Supported by experimental data, this document delves into the performance, safety, and manufacturing aspects of each system to inform critical decisions in the development of next-generation therapies.

The advent of gene and cell therapies has opened up unprecedented possibilities for treating a wide array of genetic and acquired diseases. Central to the success of these therapies is the development of safe and efficient vectors capable of delivering therapeutic nucleic acids to target cells. While viral vectors have long been the gold standard, non-viral vectors, particularly lipid nanoparticles (LNPs), have emerged as a compelling alternative, underscored by their rapid deployment in mRNA-based COVID-19 vaccines.[1] This guide will compare the this compound LNP system, a representative of advanced synthetic delivery platforms, with established viral vectors like AAVs, which are widely used in gene therapy.[2][3]

Performance and Efficacy: A Tale of Two Efficiencies

The primary measure of any gene delivery system is its ability to efficiently transport its genetic cargo into target cells and achieve the desired therapeutic effect. Both this compound LNPs and viral vectors have demonstrated success in this regard, albeit with different strengths and weaknesses.

Viral vectors, having evolved over millennia to infect cells, are inherently highly efficient at gene transduction.[4] AAVs, in particular, have shown high transduction efficiency across various cell types, making them suitable for therapies requiring precise and high-efficiency gene transfer.[4] However, LNPs have made significant strides in recent years, with some formulations achieving comparable transfection efficiency levels, especially in hepatocytes.[5]

A key differentiator lies in the nature of gene expression. Viral vectors like lentiviruses can integrate their genetic payload into the host genome, leading to long-term or even permanent gene expression.[4] This is advantageous for correcting genetic defects. In contrast, LNPs typically deliver mRNA, resulting in transient protein expression, which is ideal for applications like vaccines or gene editing where short-term expression of the machinery is desired.[4]

Table 1: Comparative Efficacy of this compound LNPs and Viral Vectors

ParameterThis compound LNPsViral Vectors (AAVs)References
Gene Editing Efficiency (in vivo) Can achieve significant levels of gene editing. For example, a single administration of an LNP-CRISPR system targeting the TTR gene in the liver of non-human primates resulted in a >95% reduction in serum TTR protein levels. A different study using a 244-cis LNP to deliver CRISPR components to the liver in mice resulted in approximately 30% indels.High on-target efficiency. A study on liver-directed AAV-CRISPR-mediated gene editing in neonatal mice showed about 40% indels in the target F9 locus.[5][6]
Duration of Expression Transient, suitable for applications requiring short-term protein production.Can be long-term or permanent, depending on the vector (e.g., integrating vs. non-integrating).[4]
Cargo Capacity Versatile and can carry a wide range of genetic materials, including large mRNA and CRISPR-Cas9 systems (over 5 kb).Limited cargo capacity, typically less than 5 kb for AAVs.[2][7]

Safety and Immunogenicity: The Body's Response

The safety profile of a gene delivery vector is a critical consideration, with immunogenicity being a primary concern. The immune system can recognize delivery vectors as foreign, leading to an inflammatory response that can reduce efficacy and cause adverse effects.

One of the most significant advantages of LNPs is their generally lower immunogenicity compared to viral vectors.[1][4] This makes them more suitable for therapies that may require repeated dosing.[4] Studies have shown that while AAV delivery of CRISPR-Cas9 can lead to the production of anti-Cas9 antibodies, LNP delivery results in significantly lower antibody levels.[8] However, it is important to note that components of LNPs, such as PEGylated lipids, can also elicit an immune response in some individuals.

Viral vectors, being derived from viruses, often trigger both innate and adaptive immune responses.[9] Pre-existing immunity to common viruses like AAV in the human population can limit the applicability of these vectors. Furthermore, the potential for insertional mutagenesis with integrating viral vectors, where the viral DNA integrates into the host genome and disrupts normal gene function, is a significant safety concern.[4]

Table 2: Safety and Immunogenicity Profile

ParameterThis compound LNPsViral Vectors (AAVs)References
Immunogenicity Generally low, allowing for potential redosing. Transient release of some cytokines has been observed.Can induce both innate and adaptive immune responses. Pre-existing immunity is a concern.[4][8][9]
Toxicity Dependent on lipid composition and dose. Some LNPs have shown transient elevation of liver enzymes (AST/ALT).Dose-dependent toxicity, including hepatotoxicity, has been observed in clinical trials.[5]
Risk of Insertional Mutagenesis Low, as LNPs do not integrate into the host genome.A risk with integrating vectors like lentiviruses. AAVs are generally considered non-integrating but can integrate at low frequencies.[4]
Off-Target Effects (with CRISPR) Off-target effects are primarily related to the CRISPR-Cas9 system itself and not the delivery vehicle.Off-target cleavage by CRISPR-Cas9 delivered by AAVs has been reported, though it is often rare.[6][10][11]

Biodistribution and Targeting: Reaching the Right Destination

Effective gene therapy requires the delivery vector to reach the target tissue or organ with high specificity. Both LNPs and AAVs have distinct biodistribution profiles.

When administered systemically, many LNP formulations, including those with this compound, tend to accumulate in the liver.[5] This is due to the interaction of apolipoprotein E (ApoE) with the LNPs, which are then taken up by hepatocytes via the low-density lipoprotein receptor (LDLR). While this makes them well-suited for treating liver diseases, achieving efficient delivery to other tissues remains a challenge.[3]

AAVs, on the other hand, exhibit natural tropism for different tissues depending on their serotype.[3] For example, AAV8 has a strong tropism for the liver.[5] This inherent targeting capability is a significant advantage of viral vectors. However, the biodistribution of AAVs can also be widespread, leading to potential off-target effects in non-target tissues.

Table 3: Biodistribution Following Systemic Administration

VectorPrimary Organ of AccumulationOther Tissues with Notable AccumulationReferences
This compound LNPs (and similar) LiverSpleen[5]
AAV8 LiverLower levels in other organs such as the heart, lungs, and kidneys.[5]

Manufacturing and Scalability: From Bench to Bedside

The ability to manufacture a gene therapy vector at a large scale and at a reasonable cost is a critical factor for its clinical and commercial success. In this regard, LNPs offer significant advantages over viral vectors.

The manufacturing process for LNPs is a synthetic, cell-free process that is relatively straightforward and highly scalable, as demonstrated by the rapid production of mRNA vaccines during the COVID-19 pandemic.[4][12] This allows for a more consistent and cost-effective production process.

In contrast, the production of viral vectors is a complex biological process that typically involves the transfection of mammalian cells.[13][14][15] This process is more challenging to scale up, can have batch-to-batch variability, and is generally more expensive.[2][7] The cost of goods for AAV-based therapies is a significant contributor to their high price tag.[2]

Table 4: Manufacturing and Cost Considerations

ParameterThis compound LNPsViral Vectors (AAVs)References
Manufacturing Process Synthetic, cell-free, and highly scalable.Biological, complex, and more challenging to scale.[4][12]
Cost of Goods Relatively low.High, contributing to the high cost of therapies.[2][7]
Production Time Faster compared to viral vector production.Longer and more complex.[7]

Experimental Protocols

Protocol 1: In Vivo Gene Editing Efficiency Assessment in Mice

Objective: To compare the in vivo gene editing efficiency of an this compound LNP-CRISPR system and an AAV-CRISPR system targeting a specific gene in the liver of mice.

Materials:

  • Animals: 8-week-old C57BL/6 mice.

  • LNP-CRISPR: this compound LNPs encapsulating Cas9 mRNA and a guide RNA (gRNA) targeting the gene of interest.

  • AAV-CRISPR: AAV8 vector co-expressing Cas9 and the same gRNA.

  • Control: Saline or LNPs/AAVs with a non-targeting gRNA.

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) injection of the LNP-CRISPR, AAV-CRISPR, or control solution to the mice via the tail vein. The dosage should be normalized based on the amount of gRNA delivered per kilogram of body weight.

  • Tissue Harvesting: At a predetermined time point (e.g., 2 weeks post-injection), euthanize the mice and harvest the livers.

  • Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a standard DNA extraction kit.

  • On-Target Editing Analysis:

    • Amplify the target genomic region using PCR.

    • Perform a T7 endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to quantify the percentage of insertions and deletions (indels).

    • For more precise quantification, perform next-generation sequencing (NGS) of the amplicons.

  • Off-Target Editing Analysis:

    • Use in silico tools to predict potential off-target sites.

    • Perform targeted deep sequencing (e.g., GUIDE-seq) on the genomic DNA to assess indel formation at the predicted off-target sites.

Protocol 2: Comparative Immunogenicity Study

Objective: To compare the immune response elicited by this compound LNPs and AAVs delivering a transgene.

Materials:

  • Animals: 8-week-old C57BL/6 mice.

  • LNP-Transgene: this compound LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase).

  • AAV-Transgene: AAV8 vector expressing the same reporter protein.

  • Control: Saline.

Procedure:

  • Animal Dosing: Administer a single IV injection of the LNP-transgene, AAV-transgene, or saline.

  • Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-dose, 7, 14, and 28 days post-injection).

  • Antibody Analysis:

    • Isolate serum from the blood samples.

    • Use an ELISA to measure the levels of antibodies against the delivery vector (e.g., anti-AAV capsid antibodies) and the transgene product.

  • Cytokine Analysis:

    • Isolate plasma from the blood samples.

    • Use a multiplex cytokine assay (e.g., Luminex) to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ).

Visualizing the Pathways and Workflows

Gene_Delivery_Mechanisms cluster_LNP This compound LNP Gene Delivery cluster_AAV Viral Vector (AAV) Gene Delivery LNP This compound LNP (with mRNA) Endocytosis_LNP Endocytosis LNP->Endocytosis_LNP Endosome_LNP Endosome Endocytosis_LNP->Endosome_LNP Endosomal_Escape Endosomal Escape Endosome_LNP->Endosomal_Escape Cytoplasm_LNP Cytoplasm Endosomal_Escape->Cytoplasm_LNP Translation Translation (Ribosome) Cytoplasm_LNP->Translation Protein Therapeutic Protein Translation->Protein AAV AAV Vector (with DNA) Receptor_Binding Receptor Binding AAV->Receptor_Binding Endocytosis_AAV Endocytosis Receptor_Binding->Endocytosis_AAV Endosome_AAV Endosome Endocytosis_AAV->Endosome_AAV Nuclear_Entry Nuclear Entry Endosome_AAV->Nuclear_Entry Nucleus Nucleus Nuclear_Entry->Nucleus Uncoating Uncoating Nucleus->Uncoating Transcription Transcription Uncoating->Transcription mRNA_AAV mRNA Transcription->mRNA_AAV Cytoplasm_AAV Cytoplasm mRNA_AAV->Cytoplasm_AAV Translation_AAV Translation Cytoplasm_AAV->Translation_AAV Protein_AAV Therapeutic Protein Translation_AAV->Protein_AAV

Caption: Cellular pathways for gene delivery by this compound LNPs and AAVs.

Experimental_Workflow cluster_Preparation Vector Preparation cluster_InVivo In Vivo Administration cluster_Analysis Comparative Analysis LNP_Prep This compound LNP Formulation (encapsulating mRNA/gRNA) Dosing IV Injection into Mice LNP_Prep->Dosing AAV_Prep AAV Production (packaging DNA cassette) AAV_Prep->Dosing Tissue_Harvest Tissue/Blood Collection Dosing->Tissue_Harvest Efficacy Efficacy Assessment (Gene Editing/Expression) Tissue_Harvest->Efficacy Safety Safety Assessment (Immunogenicity/Toxicity) Tissue_Harvest->Safety Biodistribution Biodistribution Analysis Tissue_Harvest->Biodistribution

Caption: Experimental workflow for comparing this compound LNPs and AAVs in vivo.

Conclusion

The choice between this compound LNPs and viral vectors for gene delivery is not a one-size-fits-all decision and depends heavily on the specific therapeutic application.

This compound LNPs are a highly promising platform, particularly for applications that require transient gene expression, such as gene editing and vaccination. Their key advantages include:

  • Lower immunogenicity , allowing for the possibility of repeat dosing.

  • Versatile cargo capacity , enabling the delivery of large nucleic acids.

  • Scalable and cost-effective manufacturing , which is crucial for broad clinical and commercial viability.

Viral vectors , especially AAVs, remain a powerful tool for gene therapy, particularly for monogenic diseases requiring long-term gene expression. Their main strengths are:

  • High transduction efficiency .

  • Inherent tissue tropism , allowing for targeted delivery.

  • A long track record of clinical use and regulatory approvals.

Future advancements in both technologies are likely to address their current limitations. For LNPs, research is focused on improving targeting to extra-hepatic tissues and further reducing immunogenicity. For viral vectors, efforts are underway to overcome pre-existing immunity, improve manufacturing processes, and enhance safety profiles. Ultimately, a thorough understanding of the comparative strengths and weaknesses of each platform, supported by robust experimental data, will be essential for advancing the field of gene therapy and bringing new treatments to patients.

References

Navigating the Complex Landscape of "L-369": A Critical Review of Available Data for a Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The identity of the therapeutic agent "L-369" presents a significant challenge for a comprehensive cross-validation of its efficacy in different disease models. Publicly available scientific literature and clinical trial databases reveal multiple, distinct entities referred to by similar names, each with a unique mechanism of action and therapeutic target. This ambiguity precludes a direct comparative analysis as requested.

A thorough investigation into "this compound" has uncovered several different investigational compounds and commercial products, none of which provide sufficient data to construct a detailed comparison guide for researchers and drug development professionals. The primary entities identified include a CAR-T cell therapy, a synonym for a well-established anesthetic, an antiepileptic agent, and a nutritional supplement.

Identified Agents and Data Limitations:

  • bbT369 (this compound): This designation refers to a Chimeric Antigen Receptor T-cell (CAR-T) therapy investigated for the treatment of relapsed and/or refractory B-cell Non-Hodgkin's Lymphoma. A Phase 1/2 clinical trial (NCT05169489) was initiated; however, the study was terminated in Phase 1, and no participants were enrolled in Phase 2.[1] Consequently, there is no efficacy data available from this trial to compare with alternative treatments.

  • Cthis compound: This is an alternative chemical name for Ketamine, a widely used anesthetic, analgesic, and more recently, a treatment for depression.[2] While extensive data exists on Ketamine's efficacy in various models, it is a well-characterized drug and not a novel compound implied by the "this compound" designation in a research and development context.

  • RWJ-333369: This compound has been investigated as a novel antiepileptic agent. Studies have explored its neuroprotective effects in models of epilepsy and traumatic brain injury.[3] However, the available published data is limited to preclinical studies and does not provide the breadth of information required for a comprehensive comparison with other antiepileptic drugs, including detailed experimental protocols and comparative efficacy data in multiple disease models.

  • OP 369 Capsule: This is a commercially available nutritional supplement containing flaxseed oil, a source of omega-3, -6, and -9 fatty acids.[4][5][6] As a dietary supplement, it does not fall into the category of a therapeutic drug for specific disease models in the manner that would be relevant to drug development professionals seeking comparative efficacy data.

  • IL-36: While not a drug, Interleukin-36 (IL-36) is a cytokine that plays a role in various autoimmune diseases and cancer.[7][8] The IL-36 signaling pathway is a target for drug development, and research into agonists and antagonists of this pathway is ongoing. However, this represents a broad therapeutic area rather than a specific compound designated "this compound".

Conclusion: Insufficient Data for a Comparative Guide

Due to the lack of a singular, well-defined therapeutic agent "this compound" with a substantial body of published efficacy data across different disease models, it is not feasible to generate the requested "Publish Comparison Guide." The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a clear and consistent subject of analysis.

Researchers and drug development professionals are advised to specify the exact chemical name, corporate identifier, or therapeutic class of the compound of interest to enable a more targeted and effective literature search and analysis. Without such clarification, a meaningful and accurate comparison of "this compound" efficacy remains unattainable.

References

Independent Verification of L-369's Endosomal Escape Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endosomal escape mechanism of the ionizable cationic lipid L-369 with alternative strategies. While specific quantitative data for this compound's endosomal escape efficiency is not publicly available, this document outlines the established mechanism for its class of molecules and compares it with other technologies for which experimental data exists. Detailed protocols for key validation assays are also provided to facilitate independent verification.

This compound and the Mechanism of Ionizable Lipid-Mediated Endosomal Escape

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acid-based therapeutics, such as siRNA and mRNA. The efficacy of these therapeutics is critically dependent on their ability to escape from the endosome and reach the cytoplasm.

The generally accepted mechanism for endosomal escape mediated by ionizable lipids like this compound is pH-dependent. At physiological pH (around 7.4), these lipids are largely neutral, which contributes to the stability of the LNP in circulation. Upon endocytosis, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5). In this acidic environment, the tertiary amine group of the ionizable lipid becomes protonated, leading to a net positive charge. This charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, disrupting the membrane's integrity and allowing the nucleic acid cargo to be released into the cytosol. This process is often referred to as the "proton sponge" effect or is associated with the formation of non-bilayer lipid phases that destabilize the endosomal membrane.[1][2][3]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.0-6.5) LNP LNP with this compound (Neutral Charge) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis & Acidification Membrane_Disruption Endosomal Membrane Disruption Protonated_LNP->Membrane_Disruption Interaction with Anionic Lipids Cargo_Release Cargo Release (siRNA/mRNA) Membrane_Disruption->Cargo_Release Cytosol Cytosol Cargo_Release->Cytosol G Start Start: Gal8-GFP Expressing Cells Add_LNP Add LNP-L-369 Start->Add_LNP Incubate Incubate & Time-Lapse Imaging Add_LNP->Incubate Endosome_Intact Endosome Intact: Diffuse Cytosolic GFP Incubate->Endosome_Intact No Disruption Endosome_Disrupted Endosome Disrupted: Gal8-GFP Recruited Incubate->Endosome_Disrupted Disruption End End: Determine Escape Efficiency Endosome_Intact->End Low Escape Puncta_Formation GFP Puncta Formation Endosome_Disrupted->Puncta_Formation Quantify Quantify Puncta (Image Analysis) Puncta_Formation->Quantify Quantify->End G cluster_LNP LNP Cargo cluster_Cell Engineered Cell Cargo siRNA/mRNA Small_Frag Small Reporter Fragment (e.g., HiBiT) Cargo->Small_Frag Conjugated LNP_Treatment LNP Treatment & Endocytosis Small_Frag->LNP_Treatment Large_Frag Large Reporter Fragment in Cytosol (e.g., LgBiT) Reconstitution Reporter Reconstitution in Cytosol Large_Frag->Reconstitution Endosomal_Escape Endosomal Escape LNP_Treatment->Endosomal_Escape Endosomal_Escape->Reconstitution Signal Signal Generation (Luminescence/Fluorescence) Reconstitution->Signal Quantification Quantification Signal->Quantification

References

L-369: A Glimpse into a Novel Cationic Lipid for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the choice of a delivery vehicle is paramount to clinical success. Among the various non-viral vectors, cationic lipids have emerged as a leading platform for siRNA delivery, facilitating cellular uptake and endosomal escape. L-369, a novel ionizable lipid developed by Alnylam Pharmaceuticals, has been highlighted as a next-generation component for lipid nanoparticles (LNPs) designed for RNAi therapeutics.

While detailed comparative studies with extensive quantitative data in the public domain remain limited, information from company presentations provides a qualitative overview of this compound's potential advantages in the field of siRNA delivery.

Overview of this compound's Reported Characteristics

According to presentations from Alnylam, this compound represents a new class of ionizable lipids with several key features aimed at improving the performance of siRNA-LNP formulations. These characteristics include:

  • Improved In Vivo Elimination Profile: This suggests that this compound is designed to be cleared from the body more efficiently than previous generations of cationic lipids, potentially leading to a better safety profile and reducing the risk of lipid accumulation with repeat dosing.

  • Excellent Translation Across Species: Data indicates consistent performance from preclinical animal models, including non-human primates (NHPs), to potentially humans. This is a critical factor in the successful clinical translation of drug delivery platforms.

  • Wide Safety Margin: This characteristic implies a favorable therapeutic index, where the dose required for therapeutic efficacy is significantly lower than the dose that causes toxicity.

  • Potential for Efficient Delivery of Larger Payloads: The ability to effectively encapsulate and deliver larger siRNA payloads could open up new therapeutic possibilities, potentially for targeting multiple genes simultaneously or for delivering other types of RNA molecules.

Comparative Landscape of Cationic Lipids for siRNA Delivery

To understand the potential significance of this compound, it is essential to consider the landscape of existing cationic lipids that have been pivotal in the advancement of siRNA therapeutics. Lipids such as DLin-MC3-DMA , a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®, and ALC-0315 , utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine, have set the benchmark for efficacy and safety.

These lipids are integral to the LNP formulation, which typically includes a combination of an ionizable cationic lipid, a neutral helper lipid (like DSPC or DOPE), cholesterol for stability, and a PEGylated lipid to control particle size and reduce immunogenicity. The collective properties of these components dictate the overall performance of the LNP in terms of siRNA encapsulation, stability in circulation, cellular uptake, and endosomal release of the siRNA cargo.

While direct quantitative comparisons are not yet publicly available for this compound, the performance of new cationic lipids is generally evaluated based on metrics such as:

  • Gene Silencing Efficacy (ED50): The effective dose required to achieve 50% knockdown of the target gene. Lower ED50 values indicate higher potency.

  • Cytotoxicity (CC50 or LD50): The concentration or dose that results in 50% cell death or is lethal to 50% of a test population, respectively. Higher values are desirable.

  • Therapeutic Index: The ratio of the toxic dose to the therapeutic dose, providing a measure of a drug's safety.

Experimental Methodologies in Cationic Lipid Evaluation

The evaluation of novel cationic lipids like this compound involves a series of standardized in vitro and in vivo experiments. While specific protocols for this compound are proprietary, the general methodologies employed in the field provide a framework for how its performance would be assessed and compared.

Lipid Nanoparticle Formulation and Characterization

A typical workflow for preparing and characterizing siRNA-loaded LNPs is crucial for ensuring reproducibility and understanding the physicochemical properties of the delivery vehicle.

Lipid Nanoparticle (LNP) formulation and characterization workflow.

Protocol for LNP Formulation (General):

  • Preparation of Lipid and siRNA Solutions: The cationic lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol (B145695). The siRNA is solubilized in an aqueous buffer at a low pH (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Rapid Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are rapidly mixed using a microfluidic device or a T-junction mixer. The rapid change in solvent polarity leads to the self-assembly of the lipids around the siRNA, forming the LNP core.

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated siRNA. Tangential flow filtration can also be used for larger scale production.

  • Sterilization: The final LNP formulation is sterilized by passing it through a 0.22 µm filter.

Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and the uniformity of the particle size distribution.

  • Zeta Potential: Measured to determine the surface charge of the LNPs, which influences their stability and interaction with cell membranes.

  • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen) to determine the percentage of siRNA successfully encapsulated within the LNPs.

  • Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM) to assess the shape and internal structure of the LNPs.

In Vivo Evaluation of Gene Silencing

The ultimate test of a cationic lipid's performance is its ability to effectively deliver siRNA to the target tissue and induce gene silencing in a living organism.

InVivo_Evaluation_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Analysis Animal_Model Animal Model (e.g., Mouse, NHP) Dosing Systemic Administration (e.g., Intravenous Injection) of siRNA-LNPs Animal_Model->Dosing Time_Points Collection of Samples at Various Time Points Dosing->Time_Points Tissue_Harvest Harvest Target Tissue (e.g., Liver) Time_Points->Tissue_Harvest Blood_Collection Collect Blood Samples Time_Points->Blood_Collection mRNA_Analysis Target mRNA Quantification (qRT-PCR) Tissue_Harvest->mRNA_Analysis Toxicity_Assessment Toxicity Assessment (e.g., Liver Enzymes, Histology) Tissue_Harvest->Toxicity_Assessment Protein_Analysis Target Protein Quantification (ELISA, Western Blot) Blood_Collection->Protein_Analysis Blood_Collection->Toxicity_Assessment Efficacy_Data Gene Silencing Efficacy (ED50) mRNA_Analysis->Efficacy_Data Protein_Analysis->Efficacy_Data Safety_Data Safety/Tolerability Profile Toxicity_Assessment->Safety_Data

Preclinical Data on "L-369" Cannot Be Located for Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical studies on a compound designated "L-369" has not yielded sufficient data to conduct the requested meta-analysis and comparative guide.

Extensive searches for "this compound" in scientific literature databases have failed to identify a specific molecule or drug candidate with this identifier that possesses a body of preclinical research. The search results did yield mentions of compounds with similar alphanumeric designations, such as "RWJ-333369," an antiepileptic agent, and references to turbocharger components in automotive contexts (e.g., "S369SX-E").[1][2] However, no consistent preclinical data associated with a compound simply named "this compound" could be found. One search result identified "Cthis compound" as another name for Ketamine, a well-known anesthetic and antidepressant.[3] Without a clear and distinct subject, a meta-analysis is not feasible.

A meta-analysis requires a collection of individual, comparable preclinical studies from which quantitative data can be extracted and statistically pooled.[4][5][6][7][8] The absence of such studies for "this compound" prevents any objective comparison of its performance against alternative compounds.

Researchers and drug development professionals interested in a comparative analysis are encouraged to verify the compound's designation. It is possible that "this compound" may be an internal project code, a typographical error, or a less common synonym for a known molecule.

Should a more specific and verifiable compound name be provided, a comprehensive comparison guide can be developed, adhering to the rigorous standards of data presentation, experimental protocol detailing, and visualization as initially requested. This would include summarizing quantitative data in structured tables and creating diagrams for signaling pathways and experimental workflows using the DOT language for Graphviz.

References

Safety Operating Guide

L-369: Essential Safety and Disposal Information for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for L-369 (CAS 1443522-24-4), an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for siRNA delivery. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Chemical and Safety Data

This compound, also known as Lipid 369, is a key component in the development of advanced drug delivery systems. Below is a summary of its key characteristics.

PropertyValue
Chemical Name 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-bis(3-pentyloctyl) ester
CAS Number 1443522-24-4
Molecular Formula C₄₉H₉₅NO₆
Molecular Weight 794.3 g/mol
Primary Use Formulation of lipid nanoparticles for siRNA delivery
Physical Form Typically supplied as a solution in ethanol (B145695)
Storage Store at -20°C

Note: A comprehensive Safety Data Sheet (SDS) for this compound is typically provided by the manufacturer upon purchase. This document should be consulted for detailed safety information. The procedures outlined below are based on general best practices for handling similar ionizable lipids and should be supplemented with the official SDS.

Proper Disposal Procedures

As this compound is a specialized chemical for research use, its disposal must be handled with care to minimize environmental impact and ensure compliance with local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information for the safe disposal of this compound. It will contain specific instructions regarding environmental hazards and appropriate disposal methods.

  • Segregate Waste: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted. This compound waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be collected in a designated, clearly labeled, and sealed waste container.

  • Chemical Inactivation (If Recommended): The SDS may recommend a specific chemical inactivation or neutralization procedure. Follow these instructions precisely.

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Professional hazardous waste disposal services have the expertise and equipment to handle such materials safely and in accordance with regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used.

General Precautions for Handling this compound Waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash. Prevent any release into the soil or waterways.

Experimental Protocol: Formulation of siRNA-Lipid Nanoparticles

This section provides a detailed methodology for the formulation of lipid nanoparticles using an ionizable lipid like this compound. This protocol is a representative example and may require optimization based on the specific siRNA and experimental goals.

Materials and Reagents:

  • Ionizable lipid (e.g., this compound)

  • Helper lipids:

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Cholesterol

    • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA targeting the gene of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate (B86180) buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • RNase-free vials and labware

Procedure:

  • Preparation of Lipid Stock Solution:

    • In an RNase-free vial, prepare the lipid stock solution in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-DMG).

    • The total lipid concentration in the ethanolic solution is typically around 12.5 mM.

    • Vortex the solution until all lipids are fully dissolved.

  • Preparation of siRNA Solution:

    • Dilute the siRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired lipid-to-siRNA ratio.

  • Lipid Nanoparticle Formulation using Microfluidics:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

    • Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio. The total flow rate will depend on the specific microfluidic device being used (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids and siRNA into nanoparticles.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • To remove the ethanol and exchange the buffer, dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) at 4°C for at least 3 hours using a dialysis cassette with an appropriate molecular weight cutoff.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

Visualizations

Experimental Workflow: LNP Formulation

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_analysis Analysis Lipid Stock Lipid Stock Microfluidic Mixing Microfluidic Mixing Lipid Stock->Microfluidic Mixing siRNA Solution siRNA Solution siRNA Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Characterization Characterization Dialysis->Characterization

Caption: Workflow for siRNA-LNP formulation.

Signaling Pathway: siRNA-Mediated Gene Silencing

siRNA_Pathway cluster_delivery Delivery cluster_cellular Cellular Uptake & Release cluster_silencing Gene Silencing LNP LNP (with this compound) Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC Loading siRNA->RISC mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage NoProtein No Protein Translation Cleavage->NoProtein

Caption: Mechanism of siRNA-mediated gene silencing.

Essential Safety and Logistics for Handling L-369 (Ketamine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for L-369, also known as Ketamine Hydrochloride (Cthis compound). Adherence to these guidelines is critical for personnel safety and regulatory compliance.

Quantitative Data Summary

A comprehensive understanding of the physical and toxicological properties of a substance is the foundation of safe laboratory practices. The following table summarizes key quantitative data for Ketamine Hydrochloride.

PropertyValueReference
Molecular Formula C₁₃H₁₆ClNO・HCl[1][2]
Molecular Weight 274.19 g/mol [1]
Melting Point 258-265 °C (496.4-509 °F)[1][2]
Appearance White crystalline solid[1][2]
Solubility Soluble in water[1]
pH (aqueous solution) 3.5 - 5.5[1]
Oral LD50 (Rat) 477 mg/kg[3]
Intraperitoneal LD50 (Rat) 224 mg/kg[3]

Hazard Identification and Personal Protective Equipment (PPE)

Ketamine Hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields or goggles are required.[5][6] A face shield should be worn if there is a potential for splashes.[5]

  • Skin Protection: A lab coat or work uniform is necessary.[5][6] Consider additional protective garments like sleevelets or aprons for tasks with a higher risk of exposure.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., disposable nitrile, neoprene, or natural rubber) are required.[6] Double gloving may be necessary for certain procedures.[5]

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient or during tasks that may generate aerosols, a NIOSH/MSHA approved respirator should be worn.[5]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_risk Assess Risk of Exposure (Splash, Aerosol, Dust) start->assess_risk eye_protection Eye Protection: Safety Glasses/Goggles Face Shield (if splash risk) assess_risk->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile, Neoprene) assess_risk->hand_protection body_protection Body Protection: Lab Coat Additional garments as needed assess_risk->body_protection respiratory_protection Respiratory Protection: Well-ventilated area Respirator (if aerosol/dust risk) assess_risk->respiratory_protection don_ppe Don Appropriate PPE eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle_compound Handle this compound don_ppe->handle_compound doff_ppe Doff and Dispose of PPE Correctly handle_compound->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[7] Work in a designated area, preferably a chemical fume hood, especially when handling the solid form or preparing solutions.[7]

  • Weighing and Transfer: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use appropriate tools (spatulas, etc.) to handle the compound and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] Ensure adequate ventilation. Do not allow the product to enter drains.[2]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan:

Ketamine is a DEA Schedule III controlled substance, and its disposal must be documented and performed in compliance with all federal, state, and local regulations.[6][8]

  • Render Non-Retrievable: Unused or expired ketamine must be rendered "non-retrievable." This can be achieved by mixing it with an unappealing substance like coffee grounds or cat litter in a sealed container.[1]

  • Reverse Distributor: The preferred method for the disposal of controlled substances is through a DEA-registered reverse distributor.[8][9] This requires specific paperwork, including a DEA Form 41 for destruction, which the reverse distributor will typically handle.[8]

  • Wastage: For residual amounts in syringes after a procedure ("wastage"), these should be collected in a designated "slurry bottle" and documented on a controlled substance disposal form.[10]

  • Empty Containers: Empty vials should have their labels removed or defaced and can then be disposed of in the appropriate waste stream (e.g., red bag biohazardous waste).[9] The disposal of the empty container must be recorded.[9]

  • Prohibited Disposal: Do not flush ketamine down the sink or dispose of it in the regular trash unless it has been rendered non-retrievable.[1]

Disposal_Plan_Workflow cluster_initiation Disposal Initiation cluster_method Disposal Method cluster_documentation Documentation start Unused/Expired this compound reverse_distributor Contact DEA-Registered Reverse Distributor (Preferred Method) start->reverse_distributor on_site_inactivation On-Site Inactivation (If Reverse Distributor is not available) start->on_site_inactivation document_disposal Document Disposal (DEA Form 41, etc.) reverse_distributor->document_disposal mix_substance Mix with unappealing substance (e.g., coffee grounds) on_site_inactivation->mix_substance seal_container Seal in a container mix_substance->seal_container dispose_trash Dispose in regular trash seal_container->dispose_trash dispose_trash->document_disposal end End document_disposal->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.